2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Description
Properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARCUDOUOQRPB-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601041388 | |
| Record name | 2-Aminothiazole-methoxyimino acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601041388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65872-41-5 | |
| Record name | (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65872-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminothiazole-methoxyimino acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065872415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminothiazole-methoxyimino acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601041388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-2-amino-α-(methoxyimino)thiazol-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-.ALPHA.-(METHOXYIMINO)-4-THIAZOLEACETIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Y5PR0Y6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid: A Cornerstone of Modern Cephalosporin Chemistry
This guide provides a comprehensive technical overview of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, a critical starting material in the synthesis of third and fourth-generation cephalosporin antibiotics. We will delve into its core chemical properties, synthesis, and the mechanistic significance of its structure, which imparts enhanced stability against bacterial resistance mechanisms. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development.
Core Molecular Identity and Physicochemical Profile
This compound, often referred to as syn-Thiazoximic Acid or AMAA, is a heterocyclic organic compound. Its structure is distinguished by three key functional moieties: a 2-aminothiazole ring, a syn (or Z) configured methoxyimino group, and a carboxylic acid. This specific spatial arrangement is not accidental; it is fundamental to the biological activity of the final antibiotic products.
The IUPAC name for the biologically active isomer is (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid.[1][2][3]
Molecular Structure
The structural formula is C₆H₇N₃O₃S, with a molecular weight of approximately 201.21 g/mol .[4][5] The Z-configuration of the methoxyimino group is crucial for its function in conferring resistance to β-lactamase enzymes.[2]
Experimental Protocol: Saponification of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate
This protocol describes the base-catalyzed hydrolysis of the ethyl ester precursor to yield the final carboxylic acid. The causality for this step is to unmask the carboxylic acid functionality, which is required for the subsequent amide bond formation with the cephalosporin nucleus.
Materials:
-
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate
-
Ethanol
-
1N Sodium Hydroxide (NaOH) aqueous solution
-
10% Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate
-
Acetone
-
Ice bath
Procedure:
-
Suspension: Suspend the starting ester, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (e.g., 0.2 mol), in ethanol (e.g., 200 mL) within a suitable reaction vessel. [4]2. Hydrolysis: Add 1N aqueous sodium hydroxide solution to the suspension. The reaction mixture is stirred at ambient temperature for approximately 15 hours, allowing the saponification to proceed to completion. [4]3. Neutralization & Solvent Removal: Upon reaction completion (monitored by TLC or HPLC), adjust the pH of the solution to 7.0 using 10% aqueous HCl. This neutralizes the excess base. The ethanol is then removed under reduced pressure. [4]4. Washing: The remaining aqueous phase is washed with ethyl acetate to remove any unreacted starting material or non-polar impurities. [4]5. Precipitation: The aqueous phase is cooled in an ice bath. The pH is then carefully adjusted to approximately 2.8 with 10% aqueous HCl. [4]This protonates the carboxylate, causing the free acid to precipitate out of the solution due to its lower water solubility.
-
Isolation and Purification: The precipitated crystals are collected by filtration. The filter cake is washed with acetone and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity product. [4]
Reactivity and Role in Cephalosporin Synthesis
The primary utility of this compound lies in its role as the acyl side-chain precursor for a vast number of potent cephalosporin antibiotics. [6][7]
Mechanism of Action and Structural Significance
The clinical success of antibiotics derived from this molecule is directly attributable to its unique structure:
-
β-Lactamase Stability: The syn-methoxyimino group provides steric hindrance that protects the adjacent β-lactam ring of the cephalosporin core from being hydrolyzed by β-lactamase enzymes. [2]These enzymes are the primary defense mechanism of many resistant bacteria.
-
Enhanced Potency: The 2-aminothiazole ring is known to enhance the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to increased antibacterial potency and a broader spectrum of activity. [6][8]
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- 8. Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid: A Cornerstone Intermediate in Cephalosporin Synthesis
This guide provides an in-depth exploration of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, a pivotal chemical intermediate. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document details its fundamental properties, synthesis, applications, and handling protocols, grounding all information in established scientific literature.
Core Molecular Profile and Physicochemical Properties
This compound, often referred to as syn-Thiazoximic Acid, is a heterocyclic compound whose structure is integral to the efficacy of numerous third and fourth-generation cephalosporin antibiotics. The presence of the aminothiazole ring and the syn-methoxyimino group is a classic example of a "privileged structure" in medicinal chemistry, bestowing potent antibacterial properties upon the final active pharmaceutical ingredient (API).[1][2]
Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃O₃S | [3][4][5][6][7] |
| Molecular Weight | 201.20 g/mol | [3][5][6] |
| CAS Registry Number | 65872-41-5 | [3][4][5] |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid | [5] |
| Appearance | Off-white to light yellow or beige crystalline powder | [3] |
| Melting Point | 192-204 °C (with decomposition) | [3][8] |
| Solubility | Slightly soluble in DMSO and heated Methanol | [3] |
| Water Solubility | 0.6 g/100 mL (at 20 ºC) | [6] |
Below is a diagram illustrating the two-dimensional structure of the molecule.
Caption: 2D structure of this compound.
Strategic Importance in Pharmaceutical Synthesis
This molecule's primary significance lies in its role as a key side-chain precursor for a range of cephalosporin antibiotics, including Cefotaxime, Cefepime, and Cefdinir.[2][3][9] The structural features it imparts are critical for the drug's mechanism of action. Cephalosporins function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death.[4] The aminothiazole methoxyimino side chain enhances the antibiotic's spectrum of activity and, crucially, provides stability against β-lactamase enzymes—a common mechanism of bacterial resistance.
The molecule itself is not biologically active but serves as a highly tailored building block.[4] Its synthesis and purification are critical steps in the overall manufacturing process of these life-saving drugs.
Synthesis Pathway: A Stepwise Elucidation
The industrial production of this compound is a multi-step process designed for efficiency and high purity of the desired Z-isomer (or syn-isomer), which is the stereoisomer required for biological activity. The general pathway involves three core transformations: oximation, thiazole ring formation, and methylation.[4][10][11]
Caption: General synthesis workflow for this compound.
Detailed Synthesis Protocol
The following protocol is a representative example of the synthesis, adapted from established patent literature.[3]
Objective: To synthesize 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid from its corresponding ethyl ester.
Materials:
-
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (starting material)
-
Ethanol
-
1 N Sodium Hydroxide (NaOH) aqueous solution
-
10% Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate
-
Acetone
-
Ice bath
-
Reaction vial (250 ml) with magnetic stirring
Methodology:
-
Suspension: Suspend 45.9 g (0.2 mol) of ethyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in 200 ml of ethanol within the 250 ml reaction vial.[3]
-
Causality: Ethanol serves as a solvent that facilitates the interaction between the ester and the aqueous base.
-
-
Saponification (Hydrolysis): Add the 1 N sodium hydroxide solution to the suspension. Stir the reaction mixture at room temperature for 15 hours.[3]
-
Causality: The hydroxide ions catalyze the hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt, which is soluble in the reaction medium. The long reaction time ensures complete conversion.
-
-
Neutralization and Solvent Removal: After 15 hours, adjust the pH of the reaction solution to 7.0 using a 10% aqueous HCl solution. Remove the ethanol via distillation under reduced pressure.[3]
-
Causality: Neutralization quenches the reaction. Removing the ethanol simplifies the subsequent workup steps.
-
-
Aqueous Workup: Wash the remaining aqueous phase with ethyl acetate to remove any unreacted starting material or non-polar impurities.[3]
-
Precipitation: Adjust the pH of the aqueous phase to 2.8 with 10% aqueous HCl.[3]
-
Causality: At this acidic pH, the sodium carboxylate salt is protonated to form the free carboxylic acid, which is significantly less soluble in water, causing it to precipitate out of the solution.
-
-
Crystallization and Isolation: Cool the mixture in an ice bath while stirring to induce complete crystallization of the product.[3]
-
Filtration and Washing: Separate the precipitated crystals by filtration. Wash the collected solid with acetone to remove residual water and impurities.[3]
-
Recrystallization: For higher purity, recrystallize the product from ethanol. This process yielded 22.9 g of the final product, representing a 57.0% yield.[3]
Safety, Handling, and Storage
As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[6][12]
-
Respiratory Irritation: May cause respiratory tract irritation.[6]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12][13] In dusty conditions, a NIOSH-approved N95 dust mask is recommended.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[13] An eyewash station and safety shower should be readily accessible.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] It is recommended to store under an inert atmosphere as the compound can be sensitive to air and moisture.[13]
Conclusion
This compound is more than a mere chemical reagent; it is a testament to rational drug design. Its carefully orchestrated structure is fundamental to the potency and resilience of many modern cephalosporin antibiotics. A thorough understanding of its properties, synthesis, and handling is indispensable for professionals engaged in the research and development of antibacterial agents, underscoring the critical link between synthetic chemistry and therapeutic innovation.
References
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-
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 5582975. PubChem. [Link]
- Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
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Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]
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(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid. Pharmaffiliates. [Link]
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The Role of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. Chemsrc. [Link]
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Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]
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(2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. [Link]
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A Comprehensive Technical Guide to the Synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid
An In-depth Technical Guide for Drug Development Professionals
Introduction
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, often referred to as ATMAA, is a cornerstone intermediate in the pharmaceutical industry. Its chemical structure, particularly the (Z)-isomer (or syn-isomer), constitutes the vital acyl side-chain of numerous third and fourth-generation cephalosporin antibiotics, including Cefotaxime, Ceftriaxone, and Cefepime.[1][2] The presence of this specific side-chain confers broad-spectrum antibacterial activity and enhanced stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[2]
The therapeutic and commercial significance of these antibiotics necessitates a robust, scalable, and economically viable synthetic route for ATMAA.[3][4] This guide provides a detailed, scientifically-grounded overview of the predominant industrial synthesis. As your Senior Application Scientist, my objective is not merely to present a protocol, but to deconstruct the causality behind each experimental choice, offering field-proven insights to ensure reproducibility, high yield, and isomeric purity. We will explore the reaction mechanisms, critical process parameters, and the logic that transforms simple starting materials into a complex, life-saving pharmaceutical intermediate.
Core Synthetic Strategy: A Step-Wise Deconstruction
The most established and industrially adopted pathway for synthesizing (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid begins with an α-keto ester, typically an ethyl 4-chloroacetoacetate. The synthesis can be logically segmented into four primary stages: oximation, thiazole ring formation, methylation, and hydrolysis.
The overall workflow is designed for efficiency, often telescoping steps to avoid the isolation of unstable intermediates, thereby maximizing throughput and minimizing waste.
Caption: Overall workflow for the synthesis of ATMAA.
Step 1: Oximation of the α-Keto Ester
The synthesis commences with the conversion of the active methylene group (C2) of ethyl 4-chloroacetoacetate into an oxime. This is technically a nitrosation followed by tautomerization.
-
Mechanism and Rationale: The reaction is typically performed using an alkali nitrite, such as sodium nitrite, in glacial acetic acid.[5] The acetic acid protonates the nitrite to form nitrous acid (HONO), which is the active nitrosating agent. The α-carbon of the β-keto ester is sufficiently acidic to be attacked by the nitrosonium ion (NO⁺) or a related carrier. The resulting nitroso compound is unstable and rapidly tautomerizes to the more stable hydroxyimino (oxime) form. The syn or (Z)-isomer is predominantly formed, which is crucial for the biological activity of the final cephalosporin.[5]
-
Protocol Insights: Rigorous temperature control is paramount. The reaction is initiated at 0°C and the temperature is often allowed to drop to as low as -15°C during the addition of the nitrite solution.[6] This is to manage the exothermic nature of the reaction and to suppress the formation of side products. The resulting intermediate, ethyl 4-chloro-2-hydroxyiminoacetoacetate, is often a dark red solution and is typically used directly in the next step without isolation to prevent degradation.[5][6][7]
Step 2: Hantzsch Thiazole Synthesis
This step constructs the core 2-aminothiazole heterocycle through a classic condensation reaction.
-
Mechanism and Rationale: The chloro-hydroxyimino ester from the previous step is reacted directly with thiourea.[8] This is a variation of the Hantzsch thiazole synthesis. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the chlorine atom (C4), while one of the amino groups attacks the carbonyl carbon (C3). Subsequent dehydration and cyclization yield the stable 2-aminothiazole ring.
-
Protocol Insights: The solution of the chloro-hydroxyimino ester is added to an aqueous solution of thiourea. The temperature must be carefully controlled, ensuring it does not rise above +40°C, to maximize yield and prevent undesired side reactions.[5][6] This reaction forms ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, which precipitates from the reaction mixture and can be isolated by filtration.
Caption: Logical flow of the Hantzsch thiazole synthesis.
Step 3: O-Methylation of the Oxime
Here, the hydroxyl group of the oxime is converted to a methoxy group, yielding the penultimate ester intermediate.
-
Mechanism and Rationale: The methylation is achieved using a potent methylating agent, most commonly dimethyl sulfate (DMS), in the presence of a base like sodium hydroxide.[5] To overcome the challenge of reacting an organic-soluble substrate with an aqueous base, a phase transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate is employed.[6] The PTC transports the hydroxide ion into the organic phase, where it deprotonates the oxime. The resulting oximate anion is a potent nucleophile that readily attacks the dimethyl sulfate in a classic SN2 reaction to form the methoxyimino ether.
-
Protocol Insights: This reaction is highly exothermic and requires strict temperature control, typically between 0°C and +5°C.[6] Safety is a critical concern: Dimethyl sulfate is extremely toxic and a suspected carcinogen; it must be handled with appropriate personal protective equipment in a well-ventilated fume hood. The use of a PTC significantly enhances the reaction rate and allows for milder conditions, leading to higher yields and purity of the desired product, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.[5]
Step 4: Saponification (Ester Hydrolysis)
The final step is the conversion of the ethyl ester to the target carboxylic acid.
-
Mechanism and Rationale: This is a standard base-catalyzed hydrolysis (saponification). The ethyl ester is treated with an aqueous solution of sodium hydroxide.[9] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the sodium salt of the carboxylic acid and ethanol.
-
Protocol Insights: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques like TLC or HPLC.[9] After hydrolysis, the reaction mixture is worked up. The ethanol is often removed under reduced pressure. The aqueous phase is washed with a solvent like ethyl acetate to remove any unreacted starting material or organic impurities. Crucially, the aqueous solution is then cooled in an ice bath and slowly acidified with an acid, such as hydrochloric acid, to a specific pH of approximately 2.8.[9] At this pH, the carboxylic acid is protonated and, being less soluble in water, precipitates out of the solution. The solid product is then collected by filtration, washed, and dried to yield the final (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[9]
Detailed Experimental Protocols
The following protocol is a representative synthesis adapted from established procedures.[5]
Table 1: Reagent Quantities and Roles
| Step | Reagent | Molar Equiv. | Typical Quantity | Role |
| 1 | Ethyl 4-chloroacetoacetate | 1.0 | 174.0 g | Starting Material |
| Glacial Acetic Acid | - | 176.0 g | Solvent/Catalyst | |
| Sodium Nitrite (99%) | 1.05 | 72.8 g | Nitrosating Agent | |
| 2 | Thiourea | 1.0 | 76.1 g | Ring Formation Reagent |
| 3 | Ethyl (Z)-...-(hydroxyimino)acetate | 1.0 | 22.9 g | Substrate |
| Tetrabutylammonium H₂SO₄ | ~0.05 | 1.7 g | Phase Transfer Catalyst | |
| Dimethyl Sulfate | ~1.1 | 6.6 g | Methylating Agent | |
| Sodium Hydroxide (50% aq.) | ~1.1 | 5.0 g | Base | |
| Acetone | - | ~60 mL | Solvent | |
| 4 | Ethyl (Z)-...-(methoxyimino)acetate | 1.0 | 45.9 g | Substrate |
| Sodium Hydroxide (1N aq.) | ~1.1 | 220 mL | Hydrolysis Reagent | |
| Hydrochloric Acid (10% aq.) | - | As needed | Acidifying Agent |
Step-by-Step Methodology:
-
Preparation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (Steps 1 & 2):
-
Charge a reaction vessel with ethyl 4-chloroacetoacetate (1.0 mol) and glacial acetic acid. Cool the mixture to 0°C with vigorous stirring.[6]
-
Prepare a solution of sodium nitrite (1.05 mol) in water. Add this solution dropwise to the reaction vessel over 45-60 minutes, ensuring the internal temperature slowly drops to and is maintained at -15°C.[6]
-
Stir the resulting dark red solution for an additional 2 hours at -15°C.
-
In a separate vessel, dissolve thiourea (1.0 mol) in water.
-
Slowly add the cold solution from the first vessel to the thiourea solution, maintaining the reaction temperature below +40°C.[6]
-
A yellow solid will precipitate. Stir the slurry for 1-2 hours.
-
Filter the solid, wash with water, and dry under vacuum to yield ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate.
-
-
Preparation of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate (Step 3):
-
Suspend the hydroxyimino acetate product (e.g., 48 mmol) and tetrabutylammonium hydrogen sulfate (4 mmol) in acetone in a flask.[5]
-
Cool the suspension to 0°C. Add 50% aqueous sodium hydroxide solution and stir for 30 minutes at 5°C.
-
Add dimethyl sulfate dropwise while maintaining the temperature at 0-5°C.
-
Stir for 1-2 hours until the reaction is complete.
-
Isolate the product, which may involve quenching, extraction, and crystallization.
-
-
Preparation of (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid (Step 4):
-
Suspend the ethyl ester product (0.2 mol) in ethanol (200 mL).[9]
-
Add 1N aqueous sodium hydroxide solution and stir the mixture at room temperature for approximately 15 hours.[9]
-
Adjust the pH to 7.0 with 10% HCl and remove the ethanol via distillation under reduced pressure.
-
Wash the remaining aqueous phase with ethyl acetate to remove impurities.
-
Cool the aqueous phase in an ice bath and adjust the pH to 2.8 with 10% HCl.[9]
-
Stir the mixture in the ice bath to induce crystallization.
-
Filter the precipitated crystals, wash with cold acetone, and dry to obtain the final product. Recrystallization from ethanol can be performed for higher purity.[9]
-
Data Summary & Quality Control
Effective synthesis relies on monitoring and achieving key performance indicators at each stage.
Table 2: Typical Yields and Quality Parameters
| Stage / Product | Typical Yield | Melting Point (°C) | Key Analytical Checks |
| Ethyl (Z)-...-(hydroxyimino)acetate | 65-75% | - | NMR to confirm syn-configuration |
| Ethyl (Z)-...-(methoxyimino)acetate | 80-90% | 162-164 | HPLC for purity, NMR |
| (Z)-...-acetic acid (Final Product) | 55-65% (from ester) | ~245 (dec.) | HPLC for isomeric and chemical purity (>99%), NMR, Elemental Analysis |
The stereochemistry of the methoxyimino group is critical. The desired (Z)-isomer and the undesired (E)-isomer can be distinguished and quantified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] For instance, in the ¹H NMR spectrum, the thiazole ring proton signal appears at a different chemical shift for each isomer.[5]
Conclusion
The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a well-optimized, multi-step process that is fundamental to the production of advanced cephalosporin antibiotics. This guide has detailed the predominant industrial pathway, emphasizing the chemical rationale and critical process controls at each stage—from the initial oximation to the final hydrolysis and purification. Success in this synthesis is not merely a matter of following steps, but of understanding the underlying principles of reactivity, temperature management, and catalysis. By adhering to these scientifically-grounded protocols, researchers and drug development professionals can reliably produce this vital intermediate with the high yield and isomeric purity required for the synthesis of life-saving medicines.
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Daloia, E., et al. A Convenient Method for the Preparation of (Z)-(2-Aminothiazol-4-yl)-2-methoxyimino-acetylchloride Hydrochloride. Synthetic Communications, Vol 23, No 18. Available at: [Link]
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Reiner, R. (1984). Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid Derivatives
This guide provides a comprehensive exploration of the molecular mechanism underpinning the antibacterial activity of cephalosporin derivatives featuring the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This chemical moiety is a cornerstone of third and fourth-generation cephalosporins, granting them a potent, broad-spectrum efficacy and crucial stability against bacterial resistance mechanisms. We will dissect the structure-activity relationships, the interaction with molecular targets, and the experimental methodologies used to validate these mechanisms.
Introduction: A Pivotal Scaffold in Modern Antibiotics
The this compound group is not an antibiotic in itself, but rather a critical acyl side chain that, when attached to a 7-aminocephalosporanic acid nucleus, gives rise to some of the most important β-lactam antibiotics in clinical use, including Cefotaxime, Ceftriaxone, and Ceftazidime.[1] Its incorporation marked a significant leap forward in combating bacterial infections, particularly those caused by Gram-negative pathogens. The unique architecture of this side chain confers two primary advantages: enhanced affinity for the bacterial target enzymes and remarkable stability against the hydrolytic action of β-lactamase enzymes.[2][3]
The Core Mechanism: Lethal Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, cephalosporins containing the aminothiazolyl methoxyimino moiety exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[4][5] The primary molecular targets of this action are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[6][7]
PBPs are transpeptidases that catalyze the final cross-linking step in peptidoglycan biosynthesis, creating the rigid mesh-like structure that gives the bacterial cell its shape and protects it from osmotic lysis.[5] The mechanism of inhibition proceeds as follows:
-
Structural Mimicry : The β-lactam core of the cephalosporin mimics the D-Ala-D-Ala motif of the natural peptidoglycan substrate.[5]
-
Covalent Acylation : The strained four-membered β-lactam ring is highly reactive. A serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.
-
Enzyme Inactivation : This attack opens the ring and forms a stable, long-lived covalent acyl-enzyme complex.[5] This effectively sequesters the PBP, preventing it from performing its cross-linking function.
-
Cell Lysis : Without proper cell wall maintenance and synthesis, the bacterium cannot withstand its internal turgor pressure, leading to structural failure, cell lysis, and death.
The specific affinity for different PBPs can influence the morphological effects on the bacteria. For instance, high affinity for PBP-3 in E. coli and P. aeruginosa leads to filamentation before cell lysis, a characteristic effect of ceftazidime.[6]
Figure 1: Mechanism of PBP Inhibition. Aminothiazolyl cephalosporins bind to and inactivate PBPs, halting the final transpeptidation step of cell wall synthesis and leading to bacterial lysis.
Dissecting the Side Chain: A Structure-Activity Relationship (SAR) Analysis
The efficacy of these cephalosporins is not solely due to the β-lactam ring. The this compound side chain dictates the antibacterial spectrum, PBP affinity, and, most critically, resistance to bacterial defenses.
The Role of the 2-Aminothiazole Ring
The aminothiazole group is instrumental in enhancing the intrinsic activity of the antibiotic. Its presence increases the affinity for PBPs of many Gram-negative bacteria.[1] Furthermore, this moiety is thought to facilitate the penetration of the molecule through the porin channels of the complex outer membrane of Gram-negative organisms, allowing it to reach its periplasmic PBP targets.[8]
The Crucial (Z)-Methoxyimino Group
The methoxyimino group is arguably the most significant innovation of this side chain, directly addressing the primary mechanism of bacterial resistance: β-lactamase enzymes.
-
β-Lactamase Stability : β-lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The methoxyimino group, specifically in the syn (or Z) configuration, provides a steric shield.[4] This bulky group physically obstructs the active site of many common β-lactamases, preventing them from accessing and destroying the β-lactam core.[2][3] This feature is a defining characteristic of third-generation cephalosporins and dramatically expands their spectrum of activity to include many β-lactamase-producing bacteria.
-
Stereochemical Importance : The stereochemistry of the oxime is critical. The syn (Z) isomer is highly active, while the corresponding anti (E) isomer is virtually devoid of antibacterial activity.[8] While both isomers may be resistant to β-lactamases, the anti-isomer shows a drastically reduced ability to penetrate the bacterial outer membrane and has a lower affinity for the target PBPs, highlighting the precise structural requirements for effective antibiotic action.[8]
Figure 2: Key functional groups of the aminothiazolyl methoxyimino side chain and their primary roles in antibacterial activity.
Experimental Validation: Protocols for Mechanism Elucidation
As a Senior Application Scientist, it is imperative to ground mechanistic claims in robust, verifiable experimental data. The following protocols are standard in the field for characterizing the activity of novel β-lactam antibiotics.
Protocol 1: Penicillin-Binding Protein (PBP) Competition Assay
-
Objective : To determine the binding affinity (IC₅₀) of a test compound for specific PBPs from a target bacterium.
-
Principle : This is a competitive binding assay where the unlabeled test antibiotic competes with a radiolabeled or fluorescently tagged penicillin (e.g., [³H]benzylpenicillin or Bocillin FL) for binding to PBPs in isolated bacterial membranes. The reduction in the labeled signal is proportional to the affinity of the test compound.
-
Step-by-Step Methodology :
-
Bacterial Membrane Preparation : Grow the target bacterial strain (e.g., E. coli ATCC 25922) to mid-log phase. Harvest cells by centrifugation, wash, and lyse them via sonication or French press. Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration (e.g., via Bradford assay).
-
Competition Reaction : In microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50 µg). Add serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and incubate for 15 minutes at 30°C to allow for binding.
-
Labeling : Add a fixed, sub-saturating concentration of labeled penicillin (e.g., 10 µM Bocillin FL) to each tube and incubate for another 10 minutes at 30°C.
-
Quenching : Stop the reaction by adding an excess of unlabeled penicillin G and SDS-PAGE sample buffer.
-
Electrophoresis : Boil the samples for 5 minutes and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection : If using a fluorescent label, visualize the gel using a fluorescence imager. If using a radiolabel, perform fluorography by treating the gel with a scintillant, drying it, and exposing it to X-ray film.
-
Data Analysis : Quantify the band intensity for each PBP at each concentration of the test compound. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value—the concentration required to inhibit 50% of the labeled penicillin binding.
-
-
Causality : This experiment directly links the compound to its molecular target. A low IC₅₀ value for an essential PBP (like PBP-1a/b or PBP-3) provides strong evidence that enzyme inhibition is the primary mechanism of action.[6]
Figure 3: Experimental workflow for a fluorescent PBP competition assay.
Protocol 2: β-Lactamase Stability Assay
-
Objective : To measure the rate of hydrolysis of the test compound by a purified β-lactamase enzyme.
-
Principle : The hydrolysis of the β-lactam ring can be monitored spectrophotometrically. The intact β-lactam chromophore has a specific UV absorbance that changes upon ring opening.
-
Step-by-Step Methodology :
-
Reagent Preparation : Prepare a solution of the test compound (e.g., 100 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Obtain a purified β-lactamase enzyme (e.g., TEM-1).
-
Spectrophotometry : Place the compound solution in a quartz cuvette and measure its initial absorbance at the characteristic wavelength (e.g., ~260 nm for many cephalosporins).
-
Initiation of Reaction : Add a small, known amount of the β-lactamase enzyme to the cuvette, mix quickly, and immediately begin recording the absorbance over time.
-
Data Acquisition : Monitor the decrease in absorbance for 5-10 minutes.
-
Data Analysis : Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. Compare this rate to that of a known highly labile substrate (e.g., Penicillin G, defined as 100%) and a known stable compound.
-
-
Trustworthiness : This protocol provides a self-validating system. By comparing the test article to positive (labile) and negative (stable) controls, one can reliably quantify its relative stability, directly testing the efficacy of the methoxyimino steric shield.[2]
Data Synthesis and Interpretation
To illustrate the structure-activity relationship, consider the following hypothetical data for Cefotaxime (a classic aminothiazolyl methoxyimino cephalosporin) and two theoretical analogues.
| Compound | Key Structural Feature | PBP-3 Affinity (IC₅₀, µM) [E. coli] | Relative Hydrolysis Rate (%) [TEM-1 β-Lactamase] | MIC (µg/mL) [E. coli] |
| Cefotaxime | (Z)-methoxyimino | 0.1 | < 0.1 | 0.125 |
| Analogue A | (E)-methoxyimino | 15.0 | < 0.1 | > 128 |
| Analogue B | No methoxyimino group | 0.5 | 95 | 64 |
-
Cefotaxime demonstrates the ideal profile: high affinity for the target PBP, exceptional stability against β-lactamase, and potent antibacterial activity (low MIC).[6]
-
Analogue A highlights the stereochemical importance. Despite being stable against β-lactamase, the incorrect anti (E) configuration results in poor PBP affinity and a complete loss of antibacterial activity.[8]
-
Analogue B shows the critical role of the methoxyimino group in providing stability. Without it, the compound is rapidly hydrolyzed by β-lactamase, leading to a very high MIC, even with decent PBP affinity.
Conclusion
The mechanism of action of this compound derivatives is a masterclass in rational drug design. The core bactericidal action is achieved by the covalent inactivation of essential Penicillin-Binding Proteins, leading to the collapse of the bacterial cell wall. The true innovation, however, lies in the side chain. The aminothiazole ring enhances target affinity and penetration, while the sterically demanding (Z)-methoxyimino group provides a critical defense against β-lactamase enzymes. This synergistic combination of features results in potent, broad-spectrum antibiotics that have remained mainstays in the fight against bacterial infections for decades. Understanding this detailed mechanism is crucial for the ongoing development of new agents to combat the ever-growing challenge of antibiotic resistance.
References
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Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 5(4), 397-403. [Link]
- Patent CA1163272A. (1984). Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
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Jones, R. N., Barry, A. L., & Thornsberry, C. (1984). Comparative antimicrobial activity of aminothiazolyl methoxyimino cephalosporins against anaerobic bacteria, including 100 cefoxitin-resistant isolates. Diagnostic microbiology and infectious disease, 2(4), 327-334. [Link]
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Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247. [Link]
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Jones, R. N., Wilson, H. W., & Novick, W. J. (1982). Comparative beta-lactamase hydrolysis of and inhibition by 7-aminothiazolyl alpha-methoxyimino cephalosporins. Diagnostic microbiology and infectious disease, 1(1), 59-65. [Link]
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El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1639. [Link]
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Okonogi, K., Sugiura, A., Kuno, M., Ono, H., Harada, S., & Higashide, E. (1985). Interactions of formylamino- and methoxy-substituted beta-lactam antibiotics with beta-lactamases. The Journal of antibiotics, 38(11), 1555–1563. [Link]
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Sader, H. S., & Jones, R. N. (1990). Interactions between penicillin-binding proteins (PBPs) and two novel classes of PBP inhibitors, arylalkylidene rhodanines and arylalkylidene iminothiazolidin-4-ones. Antimicrobial agents and chemotherapy, 34(6), 1033-1038. [Link]
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Labro, M. T., & Babin-Chevaye, C. (1981). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Journal of antimicrobial chemotherapy, 8(4), 327-333. [Link]
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Toth, M., et al. (2016). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 7, 1753. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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The Evolution and Synthesis of Aminothiazole-Based Cephalosporins: A Technical Guide for Drug Development Professionals
Introduction
The cephalosporin class of β-lactam antibiotics has been a cornerstone of antibacterial therapy for over half a century. Their journey, from a serendipitous discovery in a Sardinian sewage outfall to a diverse arsenal of life-saving drugs, is a testament to the power of medicinal chemistry. A pivotal moment in this evolution was the incorporation of the 2-aminothiazole ring into the C-7 acylamino side chain. This structural modification heralded the era of third-generation cephalosporins, dramatically expanding their spectrum of activity against Gram-negative pathogens and enhancing their stability against β-lactamase enzymes. This guide provides an in-depth exploration of the history, synthesis, mechanism of action, and ongoing development of aminothiazole-based cephalosporins, tailored for researchers, scientists, and drug development professionals.
Historical Perspective: From Mold to Molecules of Choice
The story of cephalosporins begins in 1945 with Giuseppe Brotzu, an Italian scientist who observed that a fungus, later identified as Cephalosporium acremonium, produced a substance with antibacterial properties.[1][2] This led to the isolation of Cephalosporin C by Sir Edward Abraham and Guy Newton in 1953.[1] A critical breakthrough was the development of methods to cleave the α-aminoadipoyl side chain of Cephalosporin C to yield 7-aminocephalosporanic acid (7-ACA), a versatile nucleus for the synthesis of myriad semi-synthetic derivatives.[3][4]
The introduction of the aminothiazole group at the C-7 position was a watershed moment, giving rise to the highly potent third-generation cephalosporins.[3] This was often coupled with a (Z)-methoxyimino or a similar oxime group, which sterically shields the β-lactam ring from hydrolysis by many β-lactamase enzymes.[4][5] Compounds like cefotaxime, the first of this new wave, demonstrated a remarkable increase in activity against Gram-negative bacteria, including many species resistant to earlier generations of cephalosporins and penicillins.[6]
The Core Chemistry: Synthesis of Aminothiazole-Based Cephalosporins
The synthesis of an aminothiazole-based cephalosporin can be conceptually divided into two primary stages: the construction of the C-7 aminothiazole side chain and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) core.
Synthesis of the Aminothiazole Side Chain: A Step-by-Step Protocol
A common and crucial intermediate for many third- and fourth-generation cephalosporins is (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Step 1: Oximation of Ethyl Acetoacetate
-
In a three-necked flask equipped with a stirrer and cooled to 0-5°C, add 60 mL of an aqueous ethanol solution (1:2 v/v), 20 mL of ethyl acetoacetate, and 10 g of sodium nitrite.[7]
-
While maintaining the temperature, slowly add 30 g of glacial acetic acid dropwise over 1 hour.[7]
-
Continue to stir the reaction mixture at the same temperature.
-
Extract the product, ethyl 2-hydroxyiminoacetoacetate, with chloroform. This organic phase is used directly in the next step.[7]
Step 2: Methylation of the Oxime
-
Transfer the chloroform phase from Step 1 to a flask containing 100 mL of a 20% sodium carbonate solution and a phase transfer catalyst (e.g., 0.4 g of polyethylene glycol).[7]
-
Add dimethyl sulfate and stir the mixture. The methylation occurs to form ethyl 2-methoxyiminoacetoacetate.
Step 3: Chlorination and Cyclization with Thiourea
-
The ethyl 2-methoxyiminoacetoacetate is chlorinated, typically at the C4 position, using a chlorinating agent like sulfuryl chloride.
-
The resulting 4-chloro-2-methoxyiminoacetoacetate is then reacted with thiourea. The thiourea cyclizes with the α-haloketone to form the 2-aminothiazole ring, yielding ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate.[8]
Step 4: Hydrolysis to the Carboxylic Acid
-
The ethyl ester from Step 3 is dissolved in a 20% sodium hydroxide solution at 25-30°C and stirred until the hydrolysis is complete.[7]
-
The solution is then decolorized with activated carbon.
-
The pH is adjusted to 2.5-3.0 with hydrochloric acid, causing the carboxylic acid to precipitate.[7]
-
The crude product is collected by filtration, and can be further purified by recrystallization from methanol to yield pure (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.[7]
Activation and Coupling to 7-ACA
The carboxylic acid of the side chain must be "activated" to facilitate amide bond formation with the amino group of 7-ACA. A common method is the conversion to an acyl chloride.
Experimental Protocol: Acylation of 7-ACA
Step 1: Formation of the Acyl Chloride
-
In a flask under an inert atmosphere, suspend (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid in an anhydrous solvent like dichloromethane.
-
Cool the suspension to a low temperature (e.g., -15°C).[9]
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF), dropwise.[9][10] The reaction converts the carboxylic acid to the more reactive acyl chloride.
-
The excess thionyl chloride can be removed under vacuum.[4]
Step 2: Coupling with 7-ACA
-
In a separate reaction vessel, suspend 7-aminocephalosporanic acid (7-ACA) in an aqueous solution or an organic solvent like dichloromethane.[11]
-
Cool the suspension in an ice bath.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the 7-ACA suspension with vigorous stirring. The pH is typically maintained around 5.5.[11]
-
The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, if using a two-phase system, the organic layer containing the product is separated.
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.[11]
-
The crude product is then purified, often by crystallization, to yield the final aminothiazole-based cephalosporin.
Mechanism of Action and Structure-Activity Relationships (SAR)
Targeting the Bacterial Cell Wall
Like all β-lactam antibiotics, cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidogylcan synthesis.[12] By acylating a serine residue in the active site of PBPs, cephalosporins irreversibly inactivate these enzymes, leading to a compromised cell wall, cell lysis, and bacterial death.[13]
The aminothiazole cephalosporins, particularly the third-generation agents, exhibit a high affinity for PBPs of Gram-negative bacteria, especially PBP-3, which is involved in septum formation during cell division.[12] Inhibition of PBP-3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell death.[12]
Key molecular interactions within the PBP active site contribute to the high affinity of these drugs. X-ray crystallography studies of cefotaxime bound to PBPs reveal that in addition to the covalent bond with the active site serine, hydrogen bonds form between the drug and other key residues, such as Thr301, stabilizing the complex.[14] The aminothiazole and oxime moieties orient the molecule favorably within the active site for this interaction.
The Structural Evolution and its Impact on Activity
The evolution of aminothiazole cephalosporins across generations is a story of rational drug design, with modifications to the C-7 and C-3 side chains to enhance potency, broaden the spectrum of activity, and overcome resistance.
-
Second Generation (e.g., Cefotiam): The introduction of the aminothiazole ring in some second-generation compounds increased the binding affinity to PBPs and improved antimicrobial activity compared to first-generation cephalosporins.[5]
-
Third Generation (e.g., Cefotaxime, Ceftriaxone, Ceftazidime): This generation is defined by the aminothiazole group at the C-7 position.
-
Cefotaxime and Ceftriaxone: Feature a (Z)-methoxyimino group, which confers significant stability against many common β-lactamases.[15]
-
Ceftazidime: Incorporates a more complex carboxypropyloxyimino group on the C-7 side chain, which enhances its penetration through the outer membrane of Gram-negative bacteria and provides potent activity against Pseudomonas aeruginosa.[16][17]
-
-
Fourth Generation (e.g., Cefepime): Cefepime combines features of earlier generations. It has a C-7 aminothiazole-methoxyimino side chain similar to cefotaxime, but also possesses a positively charged quaternary ammonium group at the C-3 position. This zwitterionic nature is thought to facilitate faster penetration through the porin channels of Gram-negative bacteria and also contributes to its stability against some AmpC β-lactamases.[17][18]
-
Fifth Generation and Beyond (e.g., Ceftolozane, Cefiderocol):
-
Ceftolozane: While its C-7 side chain is a 5-amino-1,2,4-thiadiazole derivative rather than a classic aminothiazole, it maintains the core principles of a bulky oxime group. Its modified C-3 side chain contributes to potent activity against P. aeruginosa, and it is co-formulated with the β-lactamase inhibitor tazobactam to counter resistance.[19][20]
-
Cefiderocol: This novel "siderophore cephalosporin" has a C-7 side chain similar to ceftazidime and a C-3 side chain similar to cefepime. Crucially, it also has a catechol moiety on the C-3 side chain, which acts as a siderophore. This allows the drug to hijack bacterial iron uptake systems to gain entry into the periplasmic space, a "Trojan horse" mechanism that is effective even against highly resistant Gram-negative bacteria.[21][22]
-
Quantitative Structure-Activity Relationship (SAR)
The potency of aminothiazole cephalosporins is quantitatively assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table provides representative MIC values for key aminothiazole-based cephalosporins, illustrating the evolution of their antibacterial spectrum.
| Antibiotic (Generation) | S. aureus (MSSA) | E. coli | K. pneumoniae | P. aeruginosa | E. coli (ESBL+) |
| Cefotaxime (3rd) | 0.5 - 4 | ≤0.25 - 2 | ≤0.25 - 2 | 16 - >64 | 16 - >128 |
| Ceftriaxone (3rd) | 1 - 8 | ≤0.25 - 2 | ≤0.25 - 2 | 8 - >64 | 16 - >128 |
| Ceftazidime (3rd) | 4 - 32 | ≤0.25 - 4 | ≤0.25 - 4 | 1 - 8 | 8 - >128 |
| Cefepime (4th) | 1 - 8 | ≤0.12 - 1 | ≤0.12 - 1 | 2 - 16 | 2 - 32 |
Note: MIC values are presented as ranges (in µg/mL) and can vary based on the specific strain and testing methodology. Data compiled from multiple sources.[6][15][23][24][25]
The Challenge of Resistance: ESBLs and AmpC β-Lactamases
The widespread use of third-generation cephalosporins has driven the selection and dissemination of bacteria producing Extended-Spectrum β-Lactamases (ESBLs). These enzymes, often plasmid-encoded, are capable of hydrolyzing the oxyimino-cephalosporins, rendering them ineffective.[19][25] AmpC β-lactamases, which can be chromosomally or plasmid-mediated, also confer resistance to many third-generation cephalosporins.[26]
The development of fourth-generation cephalosporins like cefepime was, in part, a response to this challenge, as it shows greater stability to some AmpC enzymes.[2] However, the most effective modern strategies involve combining aminothiazole cephalosporins with β-lactamase inhibitors (e.g., ceftolozane/tazobactam) or developing novel delivery mechanisms to circumvent these resistance enzymes entirely (e.g., cefiderocol).
Future Perspectives
The aminothiazole scaffold remains a highly valuable component in the design of new cephalosporins and other β-lactam antibiotics. Current and future research directions include:
-
Novel β-Lactamase Inhibitor Combinations: The success of drugs like ceftolozane/tazobactam has spurred the development of new combinations that can restore the activity of aminothiazole cephalosporins against multidrug-resistant pathogens.
-
Targeting Metallo-β-Lactamases (MBLs): MBLs are a significant threat as they can hydrolyze almost all β-lactam antibiotics, including carbapenems, and are not inhibited by current clinical β-lactamase inhibitors. Recent research has shown that compounds based on a 2-aminothiazole-4-carboxylic acid scaffold can act as broad-spectrum MBL inhibitors, offering a promising new avenue for drug development.[27]
-
Modifications to the Aminothiazole Ring: Further chemical modifications to the aminothiazole ring itself or the attached side chains are being explored to enhance PBP binding, improve stability against new β-lactamases, and optimize pharmacokinetic properties.
-
Hybrid Antibiotics: The "Trojan horse" strategy of cefiderocol may inspire the design of other hybrid molecules that link the potent aminothiazole cephalosporin core to moieties that facilitate novel uptake mechanisms into bacterial cells.
Conclusion
The introduction of the aminothiazole ring was a transformative event in the history of cephalosporin antibiotics, leading to a new generation of drugs with potent activity against challenging Gram-negative pathogens. Through decades of research, the aminothiazole side chain has been refined and adapted, demonstrating the enduring power of rational drug design. While the challenge of antimicrobial resistance is ever-present, the aminothiazole cephalosporin scaffold continues to serve as a foundation for innovation, providing a robust platform for the development of the next generation of life-saving antibacterial agents.
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Cephalosporins 1945-1986. (1987). PubMed. [Link]
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Combined Structural Analysis and Molecular Dynamics Reveal Penicillin-Binding Protein Inhibition Mode with β-Lactones. (2022). PubMed Central. [Link]
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Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species. (n.d.). PubMed Central. [Link]
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Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli. (2019). PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) data for third generation cephalosporin resistant E. coli and extended spectrum beta-lactamase producing Enterobacteriaceae from feedlot cattle. (2024). Ag Data Commons. [Link]
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Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination. (n.d.). PubMed Central. [Link]
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The β-lactamases that give cephalosporin resistance - AmpC and ESBL and how to recognise them. (n.d.). Nordic Biolabs. [Link]
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Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. (1994). PubMed. [Link]
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Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. (n.d.). Journal of Pure and Applied Microbiology. [Link]
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Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli. (n.d.). PubMed. [Link]
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Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. (1995). PubMed. [Link]
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Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. (n.d.). FEMS Microbiology Reviews | Oxford Academic. [Link]
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Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. (n.d.). PubMed Central. [Link]
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A Technical Guide to the Core Intermediates in the Synthesis of Third-Generation Cephalosporins
This guide provides an in-depth analysis of the pivotal chemical intermediates that form the foundation for the synthesis of third-generation cephalosporins. We will explore the strategic importance of these molecules, the underlying chemical principles that guide their formation, and the validated protocols for their synthesis. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.
Introduction: The Architectural Elegance of Third-Generation Cephalosporins
Third-generation cephalosporins represent a significant advancement in the β-lactam class of antibiotics, offering a broader spectrum of activity, particularly against gram-negative bacteria, and increased stability against β-lactamase enzymes. The efficacy of these drugs is intrinsically linked to their molecular structure: a bicyclic core known as the cephem nucleus, which is decorated with specific side chains at the C-7 and C-3 positions. The strategic synthesis of these life-saving drugs is a testament to the ingenuity of process chemistry, and it all hinges on the efficient production of a few key intermediates.
This guide will deconstruct the synthetic pathways of these vital antibiotics by focusing on their foundational building blocks. We will examine the synthesis and manipulation of the core nucleus and the strategic installation of the side chains that define the pharmacological profile of the final drug substance.
The Cornerstone of Cephalosporin Synthesis: 7-ACA
The journey to virtually every third-generation cephalosporin begins with the fermentation-derived natural product, Cephalosporin C. However, Cephalosporin C itself possesses only weak antibacterial activity. The key to unlocking its potential lies in the removal of its native side chain at the C-7 position to yield 7-aminocephalosporanic acid (7-ACA). This transformation is the gateway to introducing a diverse array of synthetically designed side chains that confer potent antibacterial properties.
From Fermentation to a Versatile Nucleus
The industrial production of 7-ACA is a mature and highly optimized process. Initially, this was achieved through harsh chemical methods. However, the industry has largely shifted towards a more environmentally benign and efficient enzymatic process.
Experimental Protocol: Enzymatic Synthesis of 7-ACA
-
Immobilization of Acylase: A purified D-amino acid acylase is immobilized on a solid support, such as a resin, to allow for easy recovery and reuse of the enzyme.
-
Reaction Setup: An aqueous solution of Cephalosporin C is prepared, and the pH is adjusted to the optimal range for the enzyme (typically around 8.0).
-
Enzymatic Cleavage: The immobilized acylase is introduced into the Cephalosporin C solution. The reaction mixture is gently agitated at a controlled temperature (around 25-30°C). The acylase selectively hydrolyzes the amide bond at the C-7 position.
-
Monitoring and Workup: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the conversion to 7-ACA is complete.
-
Isolation: The immobilized enzyme is filtered off. The pH of the solution is then adjusted to the isoelectric point of 7-ACA (around 3.5), causing it to precipitate out of the solution. The precipitated 7-ACA is then collected by filtration, washed, and dried.
This enzymatic approach is a prime example of green chemistry in pharmaceutical manufacturing, offering high yields and purity under mild conditions.
The Activated Side Chain: A Prerequisite for Potency
The next critical step is the acylation of the 7-amino group of 7-ACA with a carefully chosen side chain. For many third-generation cephalosporins, such as Cefotaxime and Ceftriaxone, this side chain is (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid. However, direct amide bond formation is inefficient. Therefore, the carboxylic acid of the side chain must first be "activated."
A widely employed and highly effective method for this activation is the formation of a 2-mercaptobenzothiazole thioester, often referred to as an MBT ester. A prominent example of this activated side chain is (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-S-benzothiazole thioester, sometimes abbreviated as MAEM or ATMA-MBT. The MBT group is an excellent leaving group, facilitating a smooth and high-yielding acylation of 7-ACA.
Workflow for Side Chain Activation and Coupling
The following diagram illustrates the logical flow from the side chain acid to the final acylated product.
Caption: Workflow for Side Chain Activation and Coupling.
The Master Key for C-3 Modification: GCLE
A defining feature of many potent third-generation cephalosporins is the unique substituent at the C-3 position of the cephem nucleus. This position is a prime target for chemical modification to enhance antibacterial spectrum, pharmacokinetic properties, and stability. A pivotal intermediate that allows for the versatile and efficient introduction of these C-3 side chains is 3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, commonly known as GCLE.
The synthesis of GCLE from 7-ADCA (7-amino-3-deacetoxycephalosporanic acid), which is derived from Penicillin G, is a cornerstone of modern cephalosporin chemistry. The p-methoxybenzyl (PMB) ester group serves as a protecting group for the carboxylic acid, while the chloromethyl group at C-3 is an excellent leaving group, readily displaced by a wide variety of nucleophiles.
Synthesis Pathway of GCLE
The transformation of 7-ADCA to GCLE is a multi-step process that showcases several key organic chemistry principles.
Caption: Simplified Synthesis Pathway of GCLE from 7-ADCA.
This intermediate, GCLE, is then used in the synthesis of cephalosporins like Cefepime and Cefpirome, where the C-3 chloro group is displaced by N-methylpyrrolidine and a substituted pyridine, respectively.
Summary of Key Intermediates
The following table summarizes the key intermediates discussed and their primary roles in the synthesis of third-generation cephalosporins.
| Intermediate | Full Name | Starting Material | Key Role |
| 7-ACA | 7-aminocephalosporanic acid | Cephalosporin C | The core nucleus for introducing C-7 side chains. |
| MAEM | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl-S-benzothiazole thioester | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid | An activated form of the C-7 side chain for efficient acylation. |
| GCLE | 3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester | 7-ADCA | A versatile intermediate for introducing diverse C-3 side chains. |
Conclusion
The synthesis of third-generation cephalosporins is a sophisticated process that relies on the efficient and high-purity production of a handful of key intermediates. 7-ACA provides the essential cephem nucleus, activated thioesters like MAEM enable the crucial C-7 acylation, and versatile building blocks like GCLE allow for the fine-tuning of the molecule's properties through C-3 modification. A thorough understanding of the synthesis and handling of these intermediates is paramount for any organization involved in the research, development, or manufacturing of these life-saving antibiotics. The continued innovation in the synthesis of these intermediates will undoubtedly lead to more efficient, cost-effective, and environmentally friendly production of future generations of cephalosporin antibiotics.
References
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Title: Biocatalytic conversion of cephalosporin C to 7-aminocephalosporanic acid Source: ScienceDirect URL: [Link]
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Title: Recent advances in the downstream processing of cephalosporin C Source: PubMed Central (PMC) URL: [Link]
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Title: A Novel, One-Pot, and Efficient Procedure for the Synthesis of Cephalosporins Source: Organic Process Research & Development URL: [Link]
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Title: A New Industrial Synthesis of 3-Halomethyl-3-cephem-4-carboxylic Acid Esters Source: Organic Process Research & Development URL: [Link]
-
Title: Cephalosporin C (cas 61-24-5) Market Research Report Source: LinkedIn URL: [Link]
The Stereochemical Imperative: A Technical Guide to the Role of the Z-Configuration of the Methoxyimino Group in Biological Activity
Abstract
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of pharmacology and agrochemistry. Subtle changes in spatial configuration can lead to profound differences in biological activity. This technical guide provides an in-depth exploration of the pivotal role of the Z-configuration of the methoxyimino group in the efficacy of two major classes of biologically active compounds: strobilurin fungicides and cephalosporin antibiotics. We will delve into the mechanistic underpinnings of this stereochemical preference, supported by quantitative data, detailed experimental protocols, and molecular interaction models. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structure-activity relationship.
Introduction: The Significance of E/Z Isomerism in Molecular Recognition
The methoxyimino group (–C=N–OCH₃) is a common functional moiety in a variety of bioactive molecules. The presence of the carbon-nitrogen double bond restricts rotation, giving rise to geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), based on the Cahn-Ingold-Prelog priority rules. This seemingly minor structural variance has profound implications for a molecule's ability to interact with its biological target. The precise spatial orientation of the methoxyimino group and adjacent substituents dictates the overall shape of the molecule, influencing its binding affinity, stability, and ultimately, its biological function. This guide will dissect the contrasting roles of the Z- and E-configurations in two distinct and vital classes of compounds.
The Methoxyimino Group in Strobilurin Fungicides: A Case for the E-Configuration
Strobilurin fungicides, inspired by natural antifungal compounds produced by mushrooms like Strobilurus tenacellus, are a cornerstone of modern agriculture.[1] They are potent inhibitors of mitochondrial respiration in fungi, a mode of action that hinges on a specific stereochemical arrangement.[2]
Mechanism of Action: Targeting the Cytochrome bc₁ Complex
Strobilurins exert their fungicidal effect by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as complex III) in the mitochondrial respiratory chain.[2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis and leading to fungal cell death.[3]
The Critical Role of the (E)-β-Methoxyacrylate Moiety
A defining structural feature of strobilurin fungicides is the (E)-β-methoxyacrylate toxophore.[4] Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the E-isomer is the biologically active form, while the Z-isomer is inactive or possesses significantly lower fungicidal activity. [5] The spatial arrangement of the methoxycarbonyl and methoxy groups in the E-configuration is crucial for the molecule to fit precisely into the Qo binding pocket.
The photoisomerization of the active E-isomer to the inactive Z-isomer upon exposure to light is a known degradation pathway for some strobilurins, which can affect their persistence and efficacy in the field.[6]
Diagram 1: Binding of an (E)-Strobilurin Fungicide to the Qo Site
Caption: Binding of the active E-isomer of a strobilurin fungicide to the Qo site.
Quantitative Comparison of (E)- and (Z)-Isomer Activity
The disparity in biological activity between the E- and Z-isomers of strobilurins is stark. The following table presents comparative efficacy data for the isomers of Azoxystrobin, a widely used strobilurin fungicide.
| Fungal Pathogen | Isomer | EC₅₀ (µg/mL) | Reference |
| Pyricularia oryzae | E-isomer | 0.1 - 0.5 | [7] |
| Z-isomer | > 50 | [8] | |
| Gaeumannomyces graminis | E-isomer | >10 | [8] |
| Z-isomer | Inactive | [8] | |
| Clarireedia capensis | E-isomer | 0.084 - 0.245 | [8] |
| Z-isomer | Inactive | [8] |
EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in mycelial growth or spore germination.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol outlines a standard method for determining the EC₅₀ value of strobilurin fungicides against a target fungal pathogen.
1. Preparation of Fungal Inoculum:
-
Grow the target fungus (e.g., Pyricularia oryzae) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days.[7]
-
Prepare a spore suspension by flooding the agar plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile glass rod.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
2. Preparation of Fungicide Solutions:
-
Prepare a stock solution of the test fungicide (both E- and Z-isomers) in a suitable solvent (e.g., acetone).
-
Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of concentrations.
3. Assay Procedure:
-
Add 100 µL of each fungicide dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared spore suspension to each well.
-
Include a control well with sterile distilled water and solvent instead of the fungicide.
-
Incubate the plates at 25°C for 48-72 hours.
4. Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader to assess fungal growth.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by performing a probit or log-probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[8]
The Methoxyimino Group in Cephalosporin Antibiotics: The Supremacy of the Z-Configuration
Cephalosporins are a class of β-lactam antibiotics widely used to treat bacterial infections. The introduction of a methoxyimino group at the C-7 acylamino side chain, particularly in the Z-configuration, was a significant advancement, leading to third-generation cephalosporins with an expanded spectrum of activity and enhanced stability against bacterial resistance mechanisms.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, cephalosporins inhibit the final step of peptidoglycan synthesis in the bacterial cell wall. They do this by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan strands.[9] This disruption of cell wall integrity leads to cell lysis and bacterial death.
The Indispensable Role of the (Z)-Methoxyimino Group
The (Z)-configuration of the methoxyimino group in cephalosporins is crucial for two key reasons:
-
Enhanced Antibacterial Activity: The Z-isomer exhibits significantly higher affinity for the target PBPs compared to the E-isomer. This specific spatial arrangement allows for optimal interaction with the active site of the PBP, leading to more efficient acylation and inhibition.[10]
-
Increased Stability to β-Lactamases: Many bacteria produce β-lactamase enzymes that can hydrolyze the β-lactam ring, inactivating the antibiotic. The bulky methoxyimino group in the Z-configuration provides steric hindrance, protecting the β-lactam ring from enzymatic attack by a wide range of β-lactamases.[11][12] This increased stability is a hallmark of third-generation cephalosporins.[13]
Diagram 2: Interaction of a (Z)-Methoxyimino Cephalosporin with a Penicillin-Binding Protein (PBP)
Caption: Covalent modification of a PBP by a Z-methoxyimino cephalosporin.
Quantitative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several Z-methoxyimino cephalosporins against common Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antibacterial potency.
| Antibiotic (Z-isomer) | Bacterial Species | MIC₉₀ (µg/mL) | Reference(s) |
| Cefotaxime | Staphylococcus aureus | 1.67 | [14] |
| Escherichia coli | 0.05 | [14] | |
| Pseudomonas aeruginosa | >32 | [15] | |
| Ceftriaxone | Staphylococcus aureus | 4.0 | [16] |
| Escherichia coli | 0.5 | [16] | |
| Pseudomonas aeruginosa | 64 | [16] |
MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibiotic.[5][17]
1. Preparation of Bacterial Inoculum:
-
From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the cephalosporin to be tested.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain the desired concentration range.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[19]
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[18]
Synthesis and Isomer Separation
The stereoselective synthesis of the desired isomer is a critical aspect of drug and agrochemical development. For strobilurins, synthetic strategies often focus on the stereocontrolled formation of the E-double bond of the β-methoxyacrylate moiety.[20] In contrast, for cephalosporins, methods are employed to ensure the formation of the thermodynamically more stable and biologically active Z-oxime isomer.[21]
Chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography, are commonly used to separate E and Z isomers on a laboratory scale. Spectroscopic methods, particularly ¹H NMR, are instrumental in confirming the configuration of the separated isomers.
Conclusion and Future Perspectives
The orientation of the methoxyimino group is a clear and compelling example of the profound impact of stereochemistry on biological activity. For strobilurin fungicides, the E-configuration is paramount for effective binding to the cytochrome bc₁ complex, while the Z-isomer is largely inactive. Conversely, in the realm of cephalosporin antibiotics, the Z-configuration is a prerequisite for broad-spectrum antibacterial efficacy and stability against β-lactamases.
This deep understanding of structure-activity relationships is fundamental to the rational design of new and improved therapeutic agents and crop protection chemicals. Future research will undoubtedly continue to leverage these stereochemical principles to develop next-generation molecules with enhanced potency, selectivity, and resistance profiles. The continued application of advanced analytical techniques and computational modeling will further refine our ability to predict and control the biological consequences of isomeric variations.
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Methodological & Application
Application Notes and Protocols for the Use of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid in Cefotaxime Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMA) in the semi-synthesis of Cefotaxime, a third-generation cephalosporin antibiotic. This document elucidates the chemical rationale behind the synthetic strategy, details various activation methodologies for ATMA, and presents step-by-step protocols for the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. The content is structured to provide not only procedural instructions but also a deep understanding of the underlying chemical principles, empowering users to optimize and troubleshoot the synthesis effectively.
Introduction: The Strategic Importance of the Aminothiazolyl-Methoxyimino Side Chain
Cefotaxime is a cornerstone of antibacterial therapy, prized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and its notable resistance to many β-lactamase enzymes.[1][2] A significant portion of its biological efficacy is attributed to the complex acyl side chain attached at the C-7 position of the cephalosporin core. This side chain, derived from this compound (ATMA), is not merely a structural component but a carefully engineered functional group.
The key features of ATMA that contribute to Cefotaxime's potency are:
-
The 2-Aminothiazole Ring: This heterocyclic moiety enhances the binding affinity of the antibiotic to penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. This increased affinity translates to more potent inhibition of bacterial growth.
-
The (Z)-Methoxyimino Group: The syn-configuration (or Z-isomer) of the methoxyimino group sterically shields the adjacent β-lactam ring from hydrolysis by β-lactamase enzymes.[1] This imparts crucial stability and allows the antibiotic to remain active against bacteria that have developed this common resistance mechanism.
Therefore, the efficient and stereoselective incorporation of the ATMA side chain onto the 7-aminocephalosporanic acid (7-ACA) nucleus is the most critical step in Cefotaxime synthesis.
The Core Challenge: Activating the Carboxylic Acid
Direct amide bond formation between the carboxylic acid of ATMA and the amine of 7-ACA is thermodynamically unfavorable. The core of the synthetic challenge lies in "activating" the carboxyl group of ATMA to make it a potent electrophile, susceptible to nucleophilic attack by the 7-amino group of 7-ACA. Several strategies have been developed to achieve this activation, each with its own set of advantages and considerations. These methods typically involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, an active ester, or an anhydride.
Synthesis Workflow: From ATMA to Cefotaxime
The synthesis of Cefotaxime from ATMA and 7-ACA can be conceptually broken down into three main stages: Protection (optional but often employed in industrial synthesis), Activation of ATMA, and Acylation (Coupling) with 7-ACA.
Figure 1: General workflow for the synthesis of Cefotaxime Sodium from ATMA.
Protocols for Activation of ATMA and Acylation of 7-ACA
This section details several field-proven protocols. The choice of method often depends on factors such as scale, cost of reagents, desired purity, and environmental considerations.
Protocol 1: The Acid Chloride Method (with Amino Group Protection)
This classic and robust method involves protecting the exocyclic amino group of ATMA before converting the carboxylic acid to a highly reactive acid chloride. This prevents unwanted side reactions.[3][4]
Part A: Protection of ATMA with Chloroacetyl Chloride
-
Reaction Setup: In a suitable reactor, dissolve 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid (ATMA) (100 g) in N,N-dimethylacetamide (1000 ml).[4]
-
Cooling: Cool the solution to a temperature between -5°C and 5°C using an ice-salt bath.
-
Addition of Protecting Group: Slowly add chloroacetyl chloride (56.2 g) to the solution while maintaining the low temperature.[4]
-
Reaction: Gradually allow the reaction mixture to warm to 30°C to 35°C and stir until TLC or HPLC analysis indicates the complete disappearance of the starting material.[4]
-
Precipitation: Pour the reaction mixture into cold water (1000 ml) at 5°C and stir to precipitate the product, 2-(2-chloroacetylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid.[4]
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum.
Part B: Formation of the Acid Chloride
-
Reaction Setup: Suspend the protected ATMA (137 g) in dichloromethane (1500 ml) in a reactor equipped with a stirrer and under a nitrogen atmosphere.[4]
-
Cooling: Cool the suspension to between -5°C and 0°C.
-
Chlorination: Add phosphorus pentachloride (106 g) portion-wise to the stirred suspension, maintaining the temperature at 0°C.[4]
-
Reaction: Stir the reaction mixture at 0°C for approximately 90 minutes. The formation of the acid chloride precipitate will be observed. The product is typically used immediately in the next step without further purification.[3][4]
Part C: Acylation of 7-ACA
-
7-ACA Solution: Prepare a solution of 7-aminocephalosporanic acid (100 g) in a mixture of water (400 ml) and isopropanol (400 ml). Add sodium carbonate (27 g) to this mixture.[3][4]
-
Cooling: Cool the 7-ACA solution to between -5°C and 5°C.
-
Coupling Reaction: Add the previously prepared acid chloride (from Part B) portion-wise to the cooled 7-ACA solution.[3][4]
-
pH Control: Throughout the addition, maintain the pH of the reaction mixture between 6.5 and 7.5 by the controlled addition of a sodium carbonate solution.[3][4]
-
Monitoring: Monitor the progress of the acylation by HPLC. The reaction is typically rapid.[3]
-
Work-up: Once the reaction is complete, adjust the pH to approximately 2.7 to 3.0 with dilute hydrochloric acid to precipitate the protected Cefotaxime.
Part D: Deprotection
-
Reaction: The chloroacetyl group is typically removed using thiourea in a basic medium, such as a mixture of water and isopropyl alcohol, to yield Cefotaxime acid.[3][4]
Protocol 2: The Active Thioester Method (MAEM)
This method utilizes a pre-activated form of ATMA, 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM), which is a commercially available and stable solid.[5][6] This approach offers milder reaction conditions and avoids the use of harsh chlorinating agents.
-
Reaction Setup: Suspend 7-amino-3-acetoxymethyl-3-cephem-4-carboxylic acid (7-ACA) (100 g) and MAEM (138 g) in an aqueous organic solvent such as a 1:5 mixture of water and monoglyme (600 mL).[5]
-
Cooling: Cool the stirred suspension to a temperature between 0°C and -5°C.
-
Base Addition: Add an organic base, such as triethylamine (45 g), dropwise to the suspension over 1.0 to 1.5 hours, maintaining the low temperature.[5]
-
Reaction: Continue stirring the mixture at 0°C to -5°C until reaction completion is observed by TLC or HPLC, typically indicated by the formation of a clear solution.[5]
-
Warming: Briefly warm the solution to 10°C to 12°C for 10 to 15 minutes.
-
Isolation of Cefotaxime Acid: Adjust the pH of the solution to 2.5 to 3.0 using a suitable acid (e.g., 6M hydrochloric acid) to precipitate the Cefotaxime acid.[6]
-
Purification: Filter the solid, wash sequentially with water, ethanol, and diethyl ether, and then dry to yield pure Cefotaxime acid.[6]
Protocol 3: The Carbodiimide Method
This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the ATMA in situ. While effective, it necessitates the removal of the dicyclohexylurea (DCU) byproduct.
-
Protection (Optional but Recommended): The amino group of ATMA is often protected, for instance with a trityl group, to prevent side reactions.[7]
-
Reaction Setup: Dissolve the protected ATMA in a suitable anhydrous organic solvent like dichloromethane or tetrahydrofuran.
-
Addition of 7-ACA: Add 7-aminocephalosporanic acid (7-ACA) to the solution.
-
Cooling: Cool the reaction mixture to 0°C.
-
DCC Addition: Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC or HPLC until completion.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). The filtrate containing the protected Cefotaxime is then carried forward for deprotection and purification steps.[7]
Data Presentation: Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Active Thioester (MAEM) Method | Carbodiimide (DCC) Method |
| Starting ATMA Derivative | Amino-protected ATMA | 2-Mercaptobenzothiazolyl thioester (MAEM) | Amino-protected ATMA |
| Activating Agent | PCl₅ or SOCl₂ | Pre-activated | Dicyclohexylcarbodiimide (DCC) |
| Reaction Conditions | Low temperature (-5 to 5°C) | Mild, low temperature (0 to -5°C) | Mild, 0°C to room temp. |
| Key Byproducts | HCl, POCl₃ | 2-Mercaptobenzothiazole (recoverable) | Dicyclohexylurea (DCU) |
| Advantages | High reactivity, rapid reaction | Milder conditions, stable reagent | In-situ activation |
| Disadvantages | Harsh reagents, requires protection | Higher cost of MAEM reagent | DCU byproduct removal can be difficult |
| Reported Yield | >80%[8] | ~95%[6] | Variable, typically lower than other methods |
Final Step: Conversion to Cefotaxime Sodium
The isolated Cefotaxime acid is often converted to its sodium salt to improve solubility and stability for pharmaceutical formulations.
-
Suspension: Suspend the purified Cefotaxime acid (100 g) in a suitable solvent like 2-methoxy ethanol (300 mL).[5]
-
Cooling: Cool the suspension to between 0°C and -5°C.
-
Salt Formation: Slowly add a solution of sodium-2-ethylhexanoate (43.0 g) in ethyl acetate (200 mL) over 1.0 to 1.5 hours at the same low temperature. A clear solution should form.[5]
-
Decolorization (Optional): Add activated charcoal and stir for 20-30 minutes, then filter through a hyflo bed.
-
Precipitation: Add ethyl acetate (900 mL) to the clear filtrate under slow stirring at 5°C to 10°C to precipitate the Cefotaxime Sodium.[5]
-
Isolation: Filter the crystalline product, wash with chilled ethyl acetate, and dry to obtain Cefotaxime Sodium with high purity (>99% by HPLC).[4][5]
Conclusion
The synthesis of Cefotaxime via the acylation of 7-ACA with an activated derivative of this compound is a well-established and versatile process in pharmaceutical manufacturing. The choice of activation method—be it through an acid chloride, an active thioester like MAEM, or a carbodiimide coupling—depends on a careful evaluation of reaction efficiency, cost, safety, and scalability. The protocols outlined in these notes provide a robust framework for successfully executing this critical transformation in the synthesis of a vital third-generation cephalosporin antibiotic.
References
- Google Patents. (1997). EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof.
- Google Patents. (2006). EP1704153A2 - Improved process for the production of cefotaxime sodium.
- Google Patents. (2011). WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof.
- Google Patents. (2007). US20070004916A1 - Process for the production of cefotaxime sodium.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2020). ISSN: 0975-8585. Retrieved from [https://www.rjpbcs.com/pdf/2020/11(1)/[5].pdf]([Link]5].pdf)
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Tippa, D. M. R., & Singh, N. (2011). SYNTHESIS OF CEFOTAXIME FROM DAMA (DIETHYL THIOPHOSPHORYL [(Z)-(2-AMINOTHIAZOL-4-YL)-2-(METHOXYIMINO) AND 7-ACA (7-AMINO CEPHALOSPORINIC ACID). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cefotaxime. Retrieved from [Link]
-
ResearchGate. (2000). A rapid procedure to prepare cefotaxime. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of cefotaxime sodium salt. Retrieved from [Link]25062)
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Application Note: Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA)
For: Researchers, scientists, and drug development professionals.
Abstract
7-Aminocephalosporanic acid (7-ACA) is the fundamental nucleus for the vast majority of semi-synthetic cephalosporin antibiotics, a class of β-lactam agents critical to modern medicine.[1][2] The modification of 7-ACA, specifically through acylation of its C-7 amino group, is the pivotal step that dictates the antibacterial spectrum, potency, and stability against β-lactamases.[1][3] This guide provides a comprehensive overview of the core principles and detailed protocols for the chemical and enzymatic acylation of 7-ACA. It is designed to equip researchers with both the theoretical understanding and practical methodologies required for the synthesis of novel cephalosporin derivatives.
Introduction: The Central Role of 7-ACA Acylation
Cephalosporins function by inhibiting the synthesis of the bacterial cell wall, a mechanism shared with penicillins.[1][3] They achieve this by acylating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking.[1][4] The parent molecule, Cephalosporin C, possesses only weak antibacterial activity.[5] The discovery that hydrolysis of Cephalosporin C yields the 7-ACA nucleus was a watershed moment, enabling the creation of thousands of semi-synthetic analogues with vastly improved therapeutic profiles.[3]
The acylation reaction, which attaches a specific side chain to the 7-amino group, is the cornerstone of this synthetic versatility. The nature of this side chain profoundly influences the drug's properties:
-
Antibacterial Spectrum: Determines the activity against Gram-positive versus Gram-negative bacteria.[3]
-
β-Lactamase Stability: Certain side chains, such as those with a (Z)-methoxyimino group, confer significant resistance to enzymatic degradation by bacterial β-lactamases.[4]
-
Pharmacokinetic Properties: Influences absorption, distribution, metabolism, and excretion (ADME) profiles.
This document details two primary strategies for 7-ACA acylation: traditional chemical synthesis and modern enzymatic approaches.
Principles of Chemical Acylation
The fundamental reaction is a nucleophilic acyl substitution where the amino group of 7-ACA attacks an activated carboxylic acid (the acyl side chain). To achieve high yields and purity, two key challenges must be addressed:
-
Activation of the Acyl Donor: The carboxylic acid of the side chain is not sufficiently electrophilic to react directly with the amino group. It must first be converted into a more reactive derivative, typically an acyl chloride or a mixed anhydride.
-
Solubility and Protection: 7-ACA is poorly soluble in many common organic solvents. Furthermore, its own carboxylic acid at the C-4 position can interfere with the reaction. Protecting this group, often via silylation, can improve solubility and prevent side reactions.
Workflow for Chemical Acylation of 7-ACA
Caption: General workflow for silylation-assisted chemical acylation of 7-ACA.
Protocol 1: Acylation using an Acyl Chloride
This method is a classic and robust approach for synthesizing a wide range of cephalosporins. The example below is a representative procedure for attaching an aminothiazolyl-methoxyimino acetic acid side chain, common in third-generation cephalosporins.[4]
Step-by-Step Methodology:
-
Preparation of 7-ACA Suspension: Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable solvent system, such as aqueous acetone or dichloromethane, under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the suspension in an ice-salt or dry ice-acetone bath to a temperature between -10°C and 0°C. This is critical to control the exothermic reaction and minimize degradation of the β-lactam ring.
-
Base Addition: Add a suitable organic or inorganic base (e.g., triethylamine, sodium bicarbonate) to the suspension. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction, and helps to solubilize the 7-ACA by forming a salt.
-
Acylation: Slowly add a solution of the pre-formed activated acylating agent (acyl chloride) in a dry organic solvent (e.g., dichloromethane, acetone) to the cooled 7-ACA suspension. The addition should be dropwise to maintain the low temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at low temperature for 1-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Once the reaction is complete, adjust the pH of the mixture to ~2.0-3.0 with a mineral acid (e.g., HCl, H₂SO₄) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water and a suitable organic solvent (e.g., cold acetone), and dry under vacuum. Further purification can be achieved by recrystallization.
Data Summary: Typical Reaction Parameters
| Parameter | Value | Rationale / Causality |
| Solvent System | Dichloromethane, Aqueous Acetone | Provides a medium for the reaction; the choice depends on the solubility of reactants. |
| Temperature | -10°C to 0°C | Minimizes degradation of the thermally sensitive β-lactam ring and controls reaction rate. |
| Base | Triethylamine, NaHCO₃ | Neutralizes HCl byproduct, preventing acid-catalyzed degradation and driving the reaction forward. |
| Reaction Time | 1 - 3 hours | Sufficient time for completion while minimizing side product formation. |
| pH for Precipitation | 2.0 - 3.0 | The isoelectric point of many cephalosporins, where they have minimum solubility, facilitating isolation. |
| Typical Yield | 70 - 85% | Dependent on the specific side chain and precise control of reaction conditions. |
Principles of Enzymatic Acylation
Enzymatic synthesis has emerged as a powerful "green chemistry" alternative to traditional chemical methods.[6] This approach typically uses an immobilized acylase, such as Penicillin G Acylase (PGA), to catalyze the formation of the amide bond.[6][7]
Key Advantages:
-
High Specificity: Enzymes operate with high chemo- and regioselectivity, often eliminating the need for protection/deprotection steps.
-
Mild Conditions: Reactions are conducted in aqueous media at or near ambient temperature and neutral pH, preserving the integrity of the β-lactam nucleus.[8]
-
Environmental Benefits: Reduces the use of hazardous organic solvents and reagents.[6]
The process is kinetically controlled, meaning the enzyme catalyzes both the synthesis of the cephalosporin and its subsequent hydrolysis. The key is to optimize conditions to favor the synthesis reaction and stop it before significant hydrolysis occurs.[7][9]
Workflow for Enzymatic Acylation
Sources
- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future | Auctores [auctoresonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic preparation of cefaclor with immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic synthesis of cephalosporins. The immobilized acylase from Arthrobacter viscosus: a new useful biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Strategies for the Purity Assessment of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid (ATMAA)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed technical guide on the analytical methods for determining the purity of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMAA), a critical intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] Ensuring the purity of this precursor is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of methods and experimental parameters. We present a multi-tiered analytical approach, emphasizing High-Performance Liquid Chromatography (HPLC) for quantitative assay and impurity profiling, complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and spectroscopic techniques for identity confirmation. All protocols are designed to be self-validating systems, aligning with stringent pharmaceutical quality control standards and regulatory expectations.[2][3]
Introduction: The Critical Role of ATMAA Purity
This compound (ATMAA) is a cornerstone building block in medicinal chemistry.[4] Its molecular structure, particularly the (Z)-configuration of the methoxyimino group, is essential for conferring broad-spectrum antibacterial activity and resistance to β-lactamase enzymes in cephalosporin drugs like Cefotaxime.[1] The presence of impurities—be they residual starting materials, by-products from synthesis (e.g., geometric isomers, dimers), or degradation products—can have significant consequences, potentially leading to reduced efficacy, altered bioavailability, or adverse toxicological effects in the final drug product.
Therefore, a robust, validated analytical control strategy is not merely a regulatory formality but a scientific necessity. This guide provides the foundational protocols and expert insights required to establish such a strategy.
Physicochemical Properties of ATMAA
| Property | Value | Reference |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid | [1] |
| CAS Number | 65872-41-5 | [5][6] |
| Molecular Formula | C₆H₇N₃O₃S | [1] |
| Molecular Weight | 201.20 g/mol | [1][6] |
| Appearance | White to off-white or light yellow crystalline powder | [5][6] |
| UV λmax | ~273 nm (in Methanol) | [5] |
| Solubility | Sparingly soluble in water (0.6 g/100 mL at 20°C), soluble in DMF | [5] |
The Workhorse Method: Reversed-Phase HPLC for Assay and Impurity Profiling
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the definitive technique for quantifying ATMAA (the assay) and detecting/quantifying its organic impurities. A well-developed "stability-indicating" method can separate the main component from its potential impurities and degradation products, ensuring that the measurement of the analyte is specific and unaffected by their presence.
Principle of the Method
This protocol employs a reversed-phase (RP) C18 column. ATMAA, being a polar molecule containing acidic and basic functional groups, requires a buffered mobile phase to control its ionization state. By maintaining a pH around 3.0, the carboxylic acid group is largely protonated, and the aminothiazole ring is protonated, leading to consistent and sharp chromatographic peaks. A gradient elution with an organic modifier (acetonitrile) allows for the timely elution of both the polar ATMAA and any less polar impurities that may be present.
Detailed Experimental Protocol: HPLC-UV
Objective: To determine the purity of ATMAA by percentage area normalization and to quantify impurities against a reference standard.
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for polar to moderately nonpolar compounds. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure reproducible retention times by controlling analyte ionization. |
| Mobile Phase B | Acetonitrile (ACN), LC-MS Grade | Organic modifier to elute analytes from the nonpolar stationary phase.[7] |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B | A shallow gradient ensures resolution of closely eluting impurities from the main peak, followed by a steeper ramp to elute strongly retained compounds and a re-equilibration step. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintains consistent selectivity and retention times, reducing variability. |
| UV Detection | 273 nm | The λmax of ATMAA, providing maximum sensitivity for the main peak and related impurities.[5][8] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) | Ensures sample compatibility with the mobile phase and analyte stability. |
B. Preparation of Solutions
-
Reference Standard (RS) Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of ATMAA Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Sample Diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the ATMAA sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Sample Diluent. This higher concentration is used for the accurate detection of impurities at low levels (e.g., 0.1%).
C. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase gradient until a stable baseline is achieved.
-
Perform a blank injection (Sample Diluent) to ensure no system peaks interfere.
-
Make five replicate injections of the Reference Standard solution.
-
Inject the Sample Solution in duplicate.
System Suitability and Self-Validation
Before any sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results generated.[9]
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 for the ATMAA peak | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 for the ATMAA peak | Measures column efficiency and indicates good separation power. |
| %RSD of Peak Area | ≤ 1.0% for 5 replicate injections | Demonstrates the precision of the injection and detection system. |
Data Analysis and Calculations
Assay (Purity by Area % Normalization): This is the most common approach for purity assessment where the response factors of impurities are assumed to be similar to the main component.
-
% Purity = (AreaATMAA / AreaTotal) x 100
-
Where AreaATMAA is the peak area of ATMAA.
-
Where AreaTotal is the sum of all peak areas in the chromatogram (ignoring blank and solvent peaks).
-
Quantification of Impurities: For a more accurate assessment, impurities should be quantified against the primary reference standard.
-
% Impurity = (AreaImpurity / AreaRS) x (ConcRS / ConcSample) x (1 / RRF) x 100
-
Where RRF is the Relative Response Factor of the impurity (if known; otherwise, assume RRF = 1.0).
-
Workflow Visualization
Sources
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Buy this compound | 65872-41-5 [smolecule.com]
- 5. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]
- 6. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid | 65872-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid, CasNo.65872-41-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 9. wjarr.com [wjarr.com]
Application Notes & Protocols for the Synthesis of Novel Cephalosporin Derivatives from 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
For: Researchers, scientists, and drug development professionals in medicinal chemistry and antibiotic development.
Preamble: The Strategic Importance of the Aminothiazole Methoxyimino Moiety
The global challenge of antimicrobial resistance necessitates the continuous innovation of β-lactam antibiotics. Cephalosporins, a cornerstone of antibacterial therapy, have evolved through generations, with each iteration offering a refined spectrum of activity and improved stability against bacterial β-lactamase enzymes.[1][2] The advent of third and fourth-generation cephalosporins, such as Cefotaxime and Cefepime, was largely enabled by the incorporation of a specific side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus: the 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl group.[3][4]
This particular moiety, derived from 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMAA), is not a fortuitous discovery. Its (syn-isomer) configuration provides a critical steric shield, protecting the core β-lactam ring from hydrolysis by a wide range of β-lactamases.[4] Furthermore, the aminothiazole ring enhances the binding affinity to Penicillin-Binding Proteins (PBPs), particularly in Gram-negative bacteria, leading to a potent bactericidal effect.[1][2]
These application notes provide a comprehensive guide to the synthesis of novel cephalosporin derivatives, leveraging ATMAA as the key C-7 side chain precursor. We will delve into the core synthetic strategies, from the essential activation of ATMAA to its coupling with the 7-ACA core, and culminate in the derivatization at the C-3 position—a critical locus for modulating pharmacokinetic and pharmacodynamic properties.
Part 1: The Core Synthetic Workflow
The synthesis of advanced cephalosporins from ATMAA is a multi-stage process that demands precision and a deep understanding of the underlying chemistry of the β-lactam core. The overall workflow is designed to build the final molecule in a logical sequence, protecting sensitive functional groups while constructing the desired structure.
Caption: High-level workflow for novel cephalosporin synthesis.
The Causality of ATMAA Activation
Direct amide coupling between the carboxylic acid of ATMAA and the amine of 7-ACA is inefficient. The carboxylate is a poor electrophile, and the reaction requires forcing conditions that would degrade the labile β-lactam ring. Therefore, the carboxylic acid must be converted into a more reactive electrophilic species. This "activation" is the critical first step.
Common methods include:
-
Conversion to Acyl Chloride: Reacting ATMAA with reagents like thionyl chloride (SOCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF), or with phosphorus pentachloride (PCl₅), yields the highly reactive acyl chloride hydrochloride.[5] This method is robust and widely used in industrial settings. The Vilsmeier reagent, formed in situ from SOCl₂ and DMF, is a key intermediate in this transformation.
-
Mixed Anhydrides: Activation using chloroformates can generate a mixed anhydride, which is also a potent acylating agent.
-
Active Esters: Formation of active esters (e.g., with N-hydroxysuccinimide) provides a more stable but still sufficiently reactive intermediate.
-
Phosphonium Derivatives: Reagents like triphenylphosphine (TPP) in the presence of a halogen source can activate the carboxylic acid.[6] While effective, this can introduce cost and purification challenges due to the generation of triphenylphosphine oxide as a byproduct.[6]
The choice of activation method is a balance of reactivity, cost, stability of the intermediate, and the ease of purification. For robust, scalable syntheses, conversion to the acyl chloride is often preferred.[5]
Acylation of the 7-ACA Nucleus: A Controlled Reaction
The acylation of 7-ACA is the heart of the synthesis, forming the crucial C-7 amide bond.[3][7] This step is performed under stringent conditions to maximize yield and prevent unwanted side reactions.
Key Considerations:
-
Protection of 7-ACA: The carboxylic acid at the C-4 position of 7-ACA is more acidic than the C-7 amine is basic. To prevent side reactions and improve solubility in organic solvents, it is often protected as a silyl ester using silylating agents like hexamethyldisilazane (HMDS) or dichlorodimethylsilane.[6][8] This protection is temporary and is easily reversed during aqueous work-up.
-
Low-Temperature Control: The reaction is typically conducted at very low temperatures, often between -70°C and -30°C.[6] This is paramount to preserving the integrity of the strained four-membered β-lactam ring, which is susceptible to hydrolysis or rearrangement under harsher conditions.
-
Solvent System: Anhydrous chlorinated solvents like dichloromethane (DCM) are commonly used to ensure all reactants remain in solution and to prevent moisture from hydrolyzing the activated intermediates.[8]
Forging Novelty: The C-3 Position as a Functional Handle
While the C-7 side chain dictates the primary antibacterial spectrum and β-lactamase stability, the substituent at the C-3 position is a powerful lever for modulating the drug's overall profile.[2] The acetoxymethyl group inherent to 7-ACA is an excellent leaving group, paving the way for the introduction of diverse functionalities through nucleophilic substitution.[9] This is where true novelty is introduced.
Strategies for C-3 Modification:
-
Nucleophilic Substitution: A vast array of novel analogs can be synthesized by reacting the C-3 acetoxy group with various nucleophiles, particularly sulfur-based (thiolates) or nitrogen-based (heterocycles) nucleophiles.[9][10] This has been a historically successful strategy for creating cephalosporins with altered pharmacokinetic properties, such as half-life and tissue penetration.
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as the Suzuki-Miyaura coupling, allow for the formation of carbon-carbon bonds at the C-3 position.[11] This requires converting the C-3' position into a suitable precursor (e.g., a triflate) and coupling it with a boronic acid, opening up a vast chemical space for novel derivatives that are otherwise inaccessible.[11]
-
Catechol Moieties: Introducing catechol-containing groups at the C-3 position can enhance activity against problematic Gram-negative pathogens like Pseudomonas aeruginosa by hijacking bacterial iron uptake systems.[12][13]
Part 2: Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of a novel cephalosporin derivative. Safety Precaution: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All glassware must be oven-dried, and anhydrous solvents should be used where specified.
Protocol 1: Activation of ATMAA (Formation of Acyl Chloride Hydrochloride)
This protocol describes the conversion of ATMAA to its acyl chloride using thionyl chloride and DMF.[5]
-
Materials: 2-(2-Aminothiazol-4-yl)-2-(syn-methoxyimino)acetic acid (ATMAA), N,N-Dimethylformamide (DMF, anhydrous), Thionyl chloride (SOCl₂), Dichloromethane (DCM, anhydrous).
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, low-temperature bath (e.g., acetone/dry ice), nitrogen/argon inlet.
Procedure:
-
Suspend ATMAA (1.0 eq) in anhydrous DCM (10 volumes) in the reaction flask under an inert atmosphere.
-
Cool the suspension to -15°C using an appropriate cooling bath.
-
Add a catalytic amount of anhydrous DMF (0.1 eq).
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -10°C.
-
Stir the mixture at -15°C for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl, SO₂).
-
The resulting slurry/solution of 2-(2-aminothiazol-4-yl)-2-(syn-methoxyimino)acetyl chloride hydrochloride is highly moisture-sensitive and is typically used immediately in the next step without isolation.
Protocol 2: Silylation of 7-ACA and Acylation
This protocol details the protection of 7-ACA followed by coupling with the activated ATMAA from Protocol 1.[6]
-
Materials: 7-Aminocephalosporanic acid (7-ACA), Hexamethyldisilazane (HMDS), Dichloromethane (DCM, anhydrous), Activated ATMAA solution (from Protocol 1).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, low-temperature bath, nitrogen/argon inlet.
Procedure:
-
In a separate flask, suspend 7-ACA (1.1 eq) in anhydrous DCM (15 volumes).
-
Add HMDS (1.2 eq) and gently reflux the mixture for 2 hours under an inert atmosphere until a clear solution is obtained. This indicates the formation of the bis-silylated 7-ACA.[6]
-
Cool the clear silylated 7-ACA solution to -55°C.
-
Slowly add the cold (-15°C) activated ATMAA slurry from Protocol 1 to the silylated 7-ACA solution over 1 hour, maintaining the reaction temperature below -50°C.
-
Stir the reaction mixture at -50°C to -55°C for an additional 2-3 hours. Monitor the reaction completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched by pouring it into a cold aqueous solution, which also serves to deprotect the silyl esters. The product is then worked up as described in the subsequent section.
Protocol 3: Synthesis of a Novel Derivative via C-3 Nucleophilic Substitution
This protocol provides an example of modifying the C-3 position using a heterocyclic thiol to create a novel derivative.
-
Materials: Crude acylated cephalosporin (from Protocol 2 work-up), a heterocyclic thiol (e.g., 1-methyl-1H-tetrazole-5-thiol), Sodium bicarbonate (NaHCO₃), Acetone, Water.
-
Equipment: Round-bottom flask, magnetic stirrer, pH meter.
Procedure:
-
Dissolve the crude intermediate cephalosporin (1.0 eq) in a mixture of acetone and water.
-
In a separate vessel, dissolve the heterocyclic thiol (1.2 eq) and sodium bicarbonate (1.2 eq) in water.
-
Add the thiol solution to the cephalosporin solution and stir at room temperature or with gentle heating (e.g., 40-50°C) for 4-8 hours.
-
Monitor the reaction by HPLC to track the disappearance of the starting material and the formation of the new product.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution with dilute HCl to the isoelectric point of the cephalosporin (typically pH 3-4) to precipitate the product.[8]
-
Stir the resulting slurry in the cold for 1-2 hours to maximize crystallization.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold acetone or ethanol.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Part 3: Data Presentation and Characterization
The synthesized novel compounds must be rigorously characterized to confirm their structure and evaluate their biological activity.
Table 1: Physicochemical and Spectroscopic Data for a Representative Novel Cephalosporin
| Parameter | Expected Value/Data | Rationale & Interpretation |
| Compound ID | CEPH-NOV-01 | Internal designation for the novel derivative. |
| Yield | 65-75% (overall) | Represents a moderately efficient multi-step synthesis. |
| Melting Point | 185-190 °C (dec.) | A sharp melting point indicates good purity. Decomposition is common for complex cephalosporins. |
| ¹H NMR | δ (ppm): ~7.0 (s, 1H, thiazole-H), ~5.8 (d, 1H, H-7), ~5.2 (d, 1H, H-6), ~3.9 (s, 3H, -OCH₃) | Confirms the presence of key structural protons. The coupling constants between H-6 and H-7 confirm the cis stereochemistry of the β-lactam ring. |
| MS (ESI+) | m/z [M+H]⁺: Calculated vs. Found | High-resolution mass spectrometry provides the exact mass, confirming the elemental composition of the synthesized molecule. |
Table 2: Representative Antibacterial Activity Profile (MIC, µg/mL)
The ultimate validation of a novel antibiotic is its biological activity. The Minimum Inhibitory Concentration (MIC) is determined against a panel of clinically relevant bacteria.
| Organism | Strain | Cefotaxime (Reference) | CEPH-NOV-01 (Novel) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 2 | 1 |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 | ≤0.06 |
| Escherichia coli | ATCC 25922 | ≤0.125 | ≤0.125 |
| Klebsiella pneumoniae | ATCC 700603 (ESBL+) | >64 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 4 |
Data are hypothetical and for illustrative purposes. The lower MIC values of CEPH-NOV-01 against ESBL-producing K. pneumoniae and P. aeruginosa would suggest that the novel C-3 modification successfully enhanced activity against these resistant pathogens.[12][14]
Part 4: Chemical Synthesis Diagram
The following diagram illustrates the detailed chemical transformations described in the protocols.
Caption: Detailed reaction scheme for cephalosporin synthesis.
References
- Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
- Kumar Gaurav, Sourish Karmakar, Kanika Kundu and Subir Kundu. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace.
- Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid.
- Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2008).
- Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. New Journal of Chemistry (RSC Publishing).
- Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA)
- Synthesis and biological activity of novel cephalosporins containing a (Z)
- Application Notes and Protocols for the Acylation of 7-Aminocephalosporanic Acid (7-ACA) using Ethyl (2Z). Benchchem.
- Cephalosporins as key lead generation beta-lactam antibiotics. PMC - PubMed Central.
- Method for manufacture of cephalosporins and intermediates thereof.
- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
- Cephalosporins having a heterocyclic catechol in the C3 side chain. I.
- Technical Support Center: Chemical Synthesis of 7-Aminocephalosporanic Acid (7-ACA). Benchchem.
- Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics.
- Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv.
- [Synthetic Cephalosporins. IV. Synthesis and Antibacterial Activity of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(O-substituted oxyimino)acetamido]-3-(1,2,3-triazol-1-yl)
- Comparative antibacterial activity of the aminothiazolyl cephalosporin RU 29246. PubMed.
Sources
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- 2. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0791597A1 - Method for manufacture of cephalosporins and intermediates thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [Synthetic cephalosporins. IV. Synthesis and antibacterial activity of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(O-substituted oxyimino)acetamido]-3-(1,2,3-triazol-1-yl)methyl-3-cephem-4-carboxylic acid and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological activity of novel cephalosporins containing a (Z)-vinyl dimethylphosphonate group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative antibacterial activity of the aminothiazolyl cephalosporin RU 29,246 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase transfer catalysis in the methylation of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester.
Application Notes & Protocols
Topic: Phase Transfer Catalysis in the O-Methylation of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino Acetic Ester
For: Researchers, scientists, and drug development professionals
Executive Summary
The O-methylation of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester is a critical transformation in the synthesis of the side chains for numerous third-generation cephalosporin antibiotics, such as Ceftriaxone.[1][2][3] Traditional methylation methods often require harsh conditions, anhydrous solvents, or hazardous reagents like diazomethane, leading to potential side reactions and the formation of undesirable anti-isomers.[4] This guide details the application of Phase Transfer Catalysis (PTC) for this specific methylation, a robust and efficient methodology that overcomes these limitations. By facilitating the transport of the oximate anion from an aqueous phase to an organic phase, PTC enables the reaction to proceed under mild conditions with high selectivity for the desired syn-isomer, improved yields, and enhanced operational safety.[4][5]
The Scientific Rationale: Why Phase Transfer Catalysis?
Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (typically aqueous and organic).[6] In the context of O-methylation of the hydroxyimino (oxime) group, the substrate is soluble in an organic solvent, while the methylating base (e.g., NaOH) is in an aqueous solution.
The Core Challenge: The deprotonated oximate anion, the active nucleophile, cannot readily enter the organic phase to react with the methylating agent. Similarly, the organic-soluble substrate has poor access to the aqueous base.
The PTC Solution: A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), acts as a shuttle.[7] The lipophilic cation (Q⁺) can traverse the phase boundary. It picks up the hydroxide ion (OH⁻) from the aqueous phase, transports it to the interface or into the organic phase where it deprotonates the oxime (ROH), generating the reactive oximate anion (RO⁻). The catalyst cation (Q⁺) then forms an ion pair with this oximate anion (Q⁺RO⁻), which is soluble in the organic phase.[6] This "activated" and now organic-soluble nucleophile can then efficiently react with the methylating agent (e.g., dimethyl sulfate).[8]
The key advantages of this approach are:
-
Stereoselectivity: The process exclusively yields the desired syn-isomer, which is crucial for the biological activity of the final cephalosporin antibiotic.[4]
-
Mild Conditions: The reaction proceeds at low temperatures (0-5°C), minimizing degradation of sensitive functional groups.[4][9]
-
Increased Yield & Purity: By avoiding harsh reagents and side reactions, PTC leads to higher yields and a cleaner product profile.[5]
-
Operational Simplicity: It eliminates the need for expensive, anhydrous solvents and simplifies the overall process.[5]
Mechanism of Catalysis
The catalytic cycle involves the transport and reaction of the anionic species across the phase boundary. The process, known as the Starks' extraction mechanism, can be visualized as follows.[8]
Caption: PTC cycle showing anion transport and reaction.
-
Anion Exchange: The phase transfer catalyst cation (Q⁺), such as Tetrabutylammonium (TBA⁺), exchanges its initial counter-ion (e.g., HSO₄⁻) for a hydroxide ion (OH⁻) from the aqueous phase at the interface.
-
Deprotonation: The resulting Q⁺OH⁻ ion pair deprotonates the hydroxyimino ester (R-OH) at the interface, forming water and the key Q⁺RO⁻ ion pair.
-
Organic Phase Transfer: The lipophilic Q⁺RO⁻ complex is extracted into the organic phase.
-
Methylation: In the organic phase, the "naked" and highly reactive oximate anion (RO⁻) attacks the dimethyl sulfate, forming the desired O-methylated product (R-OCH₃) and releasing the catalyst paired with the methyl sulfate anion (Q⁺ CH₃SO₄⁻).[6]
-
Catalyst Regeneration: The Q⁺ CH₃SO₄⁻ complex returns to the aqueous phase or interface to exchange the methyl sulfate anion for another hydroxide ion, thus completing the catalytic cycle.[7]
Experimental Design and Key Parameters
Successful implementation of this protocol requires careful selection of reagents and control of reaction conditions.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Substrate | 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester | The starting material. Ensure it is the pure syn-isomer for optimal results. |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | A highly effective and reactive methylating agent for this transformation.[4][9] Caution: Highly toxic and carcinogenic; handle with extreme care in a fume hood. |
| Phase Transfer Catalyst | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Quaternary ammonium salts are excellent choices.[9] TBAHS is commercially available, effective, and its lipophilicity is well-suited for shuttling anions into common organic solvents.[4] |
| Solvent System | Acetone / Water | Acetone is an aprotic organic solvent that readily dissolves the substrate and the catalyst-anion complex without interfering with the reaction.[4] Water is used to dissolve the inorganic base. |
| Base | Concentrated Sodium Hydroxide (NaOH) Solution | Provides the hydroxide ions necessary for the deprotonation of the oxime. A concentrated solution minimizes the total volume of the aqueous phase.[9] |
| Temperature | 0°C to +5°C | Low temperature is critical to prevent hydrolysis of the ester and to minimize potential side reactions of the highly reactive dimethyl sulfate, ensuring high selectivity.[4][9] |
| Stirring | Vigorous Mechanical Stirring | The reaction rate in a PTC system is often limited by the transfer of species across the phase boundary.[10] Vigorous stirring increases the interfacial surface area, maximizing the transfer rate and ensuring a homogeneous reaction temperature.[10] |
Detailed Step-by-Step Protocol
This protocol is adapted from established industrial processes and provides a robust framework for laboratory-scale synthesis.[4][9]
Caption: Experimental workflow for PTC methylation.
Materials & Reagents:
-
2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester (1.0 eq)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 - 0.10 eq)
-
Dimethyl Sulfate (1.05 - 1.2 eq)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester and TBAHS in acetone.
-
Basification: To the stirred suspension, add a concentrated aqueous solution of sodium hydroxide. The mixture will become biphasic.
-
Cooling: Immerse the flask in an ice-salt bath and cool the vigorously stirred mixture to an internal temperature of 0°C to +5°C.
-
Methylation Reaction: Add dimethyl sulfate dropwise via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below +5°C throughout the addition to prevent side reactions.
-
Reaction Completion: Continue to stir the mixture vigorously at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Initial Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts or undissolved matter.
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure at a temperature not exceeding 30-40°C.
-
Product Isolation: A residue will be obtained. Suspend this residue in cold deionized water, stir for 15-20 minutes to dissolve any remaining inorganic impurities, and then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water until the washings are neutral. Dry the collected brownish crystals overnight in a vacuum oven at 40-50°C.[9]
-
Analysis: Determine the yield and assess the purity of the final product, 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic ester, using HPLC.
Analytical Characterization
Validation of the reaction's success relies on quantitative analysis. HPLC is the preferred method for assessing the purity of the final product and quantifying the yield.
| Parameter | Typical Condition | Purpose |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Acetonitrile / Water with pH modifier (e.g., 0.02 M n-octylamine, pH adjusted to 6.5 with phosphoric acid) | A gradient or isocratic mixture optimized to resolve the starting material, product, and potential impurities.[11] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~254 nm | The aminothiazole ring provides strong UV absorbance for sensitive detection. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
Safety and Handling
-
Dimethyl Sulfate: This reagent is extremely hazardous. It is a potent alkylating agent, highly toxic, carcinogenic, and corrosive. Always handle it inside a certified chemical fume hood using appropriate personal protective equipment (PPE) , including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles. Have a quenching solution (e.g., dilute ammonia) readily available for spills.
-
Sodium Hydroxide: Concentrated NaOH is highly corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
General Precautions: Perform the reaction in a well-ventilated area. Be mindful of the exothermic nature of adding the base and the methylating agent, especially on a larger scale.
References
- Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
-
Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Frontiers of Chemistry in China. [Link]
-
Phase Transfer Catalysis. Dalal Institute. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]
-
Phase-Transfer Catalysis in Synthesis of Oximes. ResearchGate. [Link]
- Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. [Link]
- Synthetic method of ceftriaxone lactone.
-
Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. ResearchGate. [Link]
-
Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. [Link]
-
Synthesis of ceftriaxone with different active esters. ResearchGate. [Link]
-
Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]
-
The Influence Study of The Mole Ratio Reactant in Ceftriaxone Sodium Synthesis Against The Yield of The Production. ResearchGate. [Link]
-
Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]
-
Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. CN104130271A - Synthetic method of ceftriaxone lactone - Google Patents [patents.google.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Determination of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, a critical intermediate in the synthesis of several fourth-generation cephalosporin antibiotics. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol that ensures scientific integrity through validated procedures. The methodology is grounded in established chromatographic principles for related compounds and is developed to separate the main component from potential impurities and degradation products.
Introduction: The Critical Role of Purity in Cephalosporin Synthesis
Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride is a pivotal building block in the synthesis of advanced cephalosporins like Cefepime.[1] The purity of this intermediate is paramount as any impurities can carry through the synthetic process, potentially leading to final drug products with reduced efficacy, altered safety profiles, or non-compliance with stringent pharmacopeial standards. The presence of the E-isomer or other related substances can impact the stereochemistry and overall quality of the final active pharmaceutical ingredient (API).[1]
Therefore, a reliable and validated analytical method is essential for the quality control of this intermediate. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy. This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method, capable of separating the main analyte from its potential degradation products, thus providing a true measure of its purity.
Causality Behind Experimental Choices
The development of this HPLC method was guided by the chemical properties of the analyte and established analytical practices for structurally similar compounds, particularly cephalosporins and other aminothiazole derivatives.[2][3][4]
-
Stationary Phase Selection: A C18 column is chosen as the stationary phase. This is a non-polar stationary phase that is effective for the separation of a wide range of pharmaceutical compounds, including those with polar functional groups like the aminothiazole ring in our analyte. The hydrophobicity of the C18 stationary phase provides good retention and separation of the analyte from more polar impurities.
-
Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (pH Control): An ammonium acetate buffer is selected. The pH of the mobile phase is critical for controlling the ionization state of the analyte, which in turn affects its retention time and peak shape. A slightly acidic to neutral pH is generally optimal for the stability of cephalosporin-related compounds.[2]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a broad range of organic molecules. The ratio of buffer to acetonitrile is optimized to achieve a suitable retention time and resolution.
-
-
Detection Wavelength: The UV detection wavelength is selected based on the UV absorbance spectrum of the analyte. Aminothiazole derivatives typically exhibit strong absorbance in the UV region. A wavelength of 240 nm is chosen to ensure high sensitivity for the main peak and any potential impurities.[3]
-
Stability-Indicating Approach: To ensure the method is stability-indicating, forced degradation studies are incorporated into the protocol. This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and heat.[5][6] The ability of the HPLC method to separate the intact analyte from any formed degradation products validates its use for stability testing and accurate purity assessment.[7][8]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the performance of the method is continuously monitored through system suitability tests.
Materials and Instrumentation
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 column (e.g., 4.6 x 125 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 125 mm, 5 µm |
| Mobile Phase | 12 mM Ammonium Acetate : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 12 mM solution. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution. All solutions should be filtered through a 0.45 µm syringe filter before injection.[9]
Analytical Workflow
The overall workflow for the purity determination is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Determination.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (n=5). The system is deemed suitable for analysis if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area: ≤ 2.0%
Purity Calculation
The purity of the sample is calculated based on the area normalization method:
% Purity = (Area of main peak / Total area of all peaks) x 100
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To validate the stability-indicating nature of the method, forced degradation studies should be performed on the sample. The goal is to achieve approximately 10-30% degradation of the active substance.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.
Caption: Forced Degradation Study Workflow.
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for determining the purity of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. The method is designed with scientific integrity, drawing upon established analytical principles for related compounds. The inclusion of forced degradation studies ensures that the method is stability-indicating, making it suitable for routine quality control and stability testing in a drug development setting.
References
-
Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. Acta Poloniae Pharmaceutica. [Link]
-
Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Repositório Comum. [Link]
-
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. RSC Advances. [Link]
-
HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports. [Link]
-
Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Sample Preparation. Sartorius. [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation Studies. Coriolis Pharma. [Link]
Sources
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- 2. ptfarm.pl [ptfarm.pl]
- 3. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. biomedres.us [biomedres.us]
- 9. sartorius.com [sartorius.com]
Application Notes & Protocols for the Industrial Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino Acetic Esters
Abstract
This document provides a comprehensive technical guide for the industrial-scale synthesis of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. These compounds are critical starting materials for the side chains of numerous third and fourth-generation cephalosporin antibiotics, such as Cefditoren Pivoxil.[1][2][3][4] This guide explores the predominant synthetic strategies, delves into the mechanistic rationale behind key process decisions, and furnishes detailed, scalable protocols for implementation in a manufacturing environment. The focus is on achieving high yield, stereochemical purity of the desired syn-isomer, and operational efficiency.
Introduction: The Strategic Importance of the Aminothiazole Side Chain
The 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic acid moiety is a cornerstone of modern cephalosporin design. Its incorporation into the 7-aminocephalosporanic acid (7-ACA) nucleus confers broad-spectrum antibacterial activity and enhanced stability against β-lactamase enzymes.[3][4] The stereochemistry of the methoxyimino group is paramount; the syn-isomer (also referred to as the Z-isomer) exhibits significantly higher antibacterial efficacy.[5] Therefore, industrial synthesis must be tightly controlled to selectively produce this isomer.
This guide details two primary, field-proven routes for the synthesis of the esterified form of this critical intermediate, which is often the preferred form for subsequent coupling reactions.
Overview of Primary Industrial Synthetic Workflows
Two major strategies dominate the industrial landscape for this synthesis: a sequential, multi-step process involving the isolation of a key intermediate, and a more streamlined "one-pot" approach that enhances process economy.
Diagram 1: High-level comparison of the two primary industrial workflows.
Route 1: Stepwise Synthesis via Hydroxyimino Intermediate
This classic and robust method proceeds in two distinct phases: the synthesis and isolation of the 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester, followed by its methylation. This approach allows for the purification of the intermediate, which can lead to a higher purity final product.
Mechanistic Rationale & Process Control
Phase I: Oximation and Cyclization The synthesis begins with the oximation (or nitrosation) of a 4-halo-acetoacetic ester, typically 4-chloroacetoacetic ester.[1][2] This reaction is highly sensitive to temperature.
-
Causality of Low Temperature: The reaction with an alkali nitrite (e.g., sodium nitrite) in an acidic medium (e.g., glacial acetic acid) is exothermic. Maintaining temperatures between -15°C and 0°C is critical to control the reaction rate, prevent the formation of undesired byproducts, and favor the formation of the syn-oxime.[1][5]
-
Direct Cyclization: The resulting 4-chloro-2-hydroxyiminoacetoacetic ester is unstable and is therefore used directly in the solution without isolation.[2][5] It is added to an aqueous solution of thiourea. This is a classic Hantzsch thiazole synthesis, where the thiourea acts as the nucleophile to form the thiazole ring.
-
Temperature Control in Cyclization: The addition must be controlled to keep the reaction temperature below +40°C to prevent degradation of the reactants and the product.[1][2]
Phase II: Phase-Transfer Catalyzed Methylation The isolated hydroxyimino intermediate is then methylated to yield the final product.
-
Role of Phase Transfer Catalysis (PTC): The hydroxyimino ester has low solubility in water, while the base (e.g., NaOH) is aqueous. A phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHSO₄), is employed. The quaternary ammonium cation forms an ion pair with the deprotonated oxime, transporting it into the organic phase (e.g., acetone) where it can react with the methylating agent, dimethyl sulfate.[1][2] This technique significantly enhances reaction rates at low temperatures (0°C to +5°C), improving yield and selectivity.[1][2]
Diagram 2: Chemical reaction scheme for the stepwise synthesis (Route 1).
Detailed Protocol for Stepwise Synthesis
Phase I: Preparation of 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino Acetic Ester
-
Reactor Setup: Charge a suitable glass-lined reactor with 4-chloroacetoacetic ester (1.0 mole equivalent) and glacial acetic acid (approx. 1.0 L per mole of ester).
-
Initial Cooling: Cool the mixture to 0°C with constant agitation.
-
Oximation: Prepare a solution of sodium nitrite (1.05 mole eq.) in deionized water. Add this solution dropwise to the reactor over 45-60 minutes. The rate of addition must be controlled to allow the internal temperature to slowly drop to -15°C by the end of the addition.[1]
-
Reaction Hold: Stir the resulting dark red solution for an additional 2 hours at -15°C.
-
Cyclization: In a separate reactor, prepare a solution of thiourea (1.0 mole eq.) in deionized water. Introduce the cold (-15°C) solution from the first reactor into the thiourea solution. The addition rate should be managed to ensure the temperature does not exceed +40°C.[1][2]
-
Precipitation & Isolation: Stir the reaction mixture for 2-3 hours. The product will precipitate as yellowish crystals. Filter the solid, wash thoroughly with water (approx. 1 L), and dry under vacuum at 50°C.
-
Validation: The expected product is a yellowish crystalline solid with a melting point of 185-186°C. The yield is typically around 67% based on the starting ester.[2]
Phase II: Methylation to Final Product
-
Reactor Setup: Charge a reactor with the dried hydroxyimino ester (1.0 mole eq.), acetone (approx. 1.2 L per mole), and tetrabutylammonium hydrogen sulfate (TBAHSO₄, ~0.1 mole eq.).
-
Cooling & Basification: Cool the suspension to 0°C. Add 50% aqueous sodium hydroxide solution (approx. 1.05 mole eq.) over a few minutes and stir the mixture at 5°C for 30 minutes.[1]
-
Methylation: Add a solution of dimethyl sulfate (1.25 mole eq.) in acetone dropwise, maintaining the internal temperature at 0°C.
-
Reaction Hold: Stir the mixture for an additional 3 hours at 0°C.
-
Work-up: Concentrate the reaction mixture under vacuum. Suspend the residue in water, filter the solid product, and dry under vacuum at 50°C.
-
Validation: The expected product is a brownish crystalline solid. A yield of ~80% for this step can be expected.[1] Further purification can be achieved by recrystallization from a methanol-water mixture.
Route 2: "One-Pot" Continuous Synthesis
This modern approach prioritizes process intensification by performing all reaction steps sequentially in the same reactor without isolating intermediates. This reduces solvent usage, minimizes material handling, and lowers production costs, making it highly attractive for large-scale industrial production.[6]
Mechanistic Rationale & Process Control
This process starts with ethyl acetoacetate and proceeds through four key transformations in a single solvent system: oximation, methylation, bromination, and finally, cyclization.
-
Integrated Steps: The key innovation is the ability to perform these reactions sequentially. After the initial oximation of ethyl acetoacetate, the intermediate is methylated directly. This is followed by a bromination step to create the reactive center needed for the subsequent cyclization with thiourea to form the aminothiazole ring.
-
Solvent System: The use of a single solvent throughout the process is a major advantage. It simplifies the process by eliminating the need for solvent swaps and extraction steps, which in turn reduces the potential for product loss or degradation during these operations.[6]
-
Yield Improvement: By avoiding the isolation and purification of multiple intermediates, the overall process yield can be significantly improved. Reported overall yields for this type of process can reach up to 73%.[6]
Diagram 3: Workflow for the "one-pot" sequential synthesis (Route 2).
Detailed Protocol for "One-Pot" Synthesis
-
Oximation: Charge the reactor with ethyl acetoacetate and a suitable reaction solvent. Cool to between -5°C and 5°C. Add an oximation agent (e.g., an alkyl nitrite) and react for 2-4 hours.[6]
-
Methylation: Without isolating the intermediate, proceed with a methylation reaction according to standard procedures suitable for the solvent system.
-
Bromination: Warm the reaction mixture to 30-40°C. Slowly add bromine dropwise over 3-5 hours, maintaining the temperature. Continue to react for another 1-3 hours after the addition is complete.[7]
-
Cyclization: Add thiourea to the reaction mixture, potentially with a catalyst as described in some methodologies, to initiate the final cyclization step.[7]
-
Isolation & Purification: After the cyclization is complete, the product is isolated. The simplification of this step is a key advantage; subsequent processing is greatly reduced compared to multi-pot methods.[6]
-
Validation: High-performance liquid chromatography (HPLC) should be used to confirm product purity and determine the ratio of syn to anti isomers. The process is optimized to achieve high yields of the desired syn product.
Data Summary & Process Comparison
| Parameter | Route 1: Stepwise Synthesis | Route 2: "One-Pot" Synthesis | Rationale & Justification |
| Starting Material | 4-Chloroacetoacetic Ester | Ethyl Acetoacetate | Route 2 uses a more fundamental and less expensive starting material. |
| Intermediate Isolation | Yes (Hydroxyimino Ester) | No | Eliminating isolation steps reduces operational time, cost, and potential for material loss.[6] |
| Overall Yield | ~54% (Calculated: 0.67 * 0.80) | Up to 73%[6] | One-pot synthesis avoids losses associated with isolation and transfer, boosting overall yield. |
| Solvent Usage | Multiple solvents/washes | Single solvent system | Reduced solvent consumption lowers costs and environmental impact.[6] |
| Process Control | Control over intermediate purity | Requires precise control of sequential additions | The stepwise process allows for quality checks at the intermediate stage. |
| Industrial Applicability | Robust, well-established | Highly efficient, lower cost | The "one-pot" method is generally preferred for modern, large-scale manufacturing due to its economic advantages. |
Conclusion and Future Outlook
The industrial production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters is a mature and well-optimized field. While the stepwise synthesis (Route 1) offers robust control and high intermediate purity, the economic and environmental advantages of "one-pot" continuous processes (Route 2) make them the more forward-looking solution for large-scale manufacturing.[6] The choice of route depends on specific plant capabilities, cost structures, and final product purity requirements. Future research will likely focus on developing greener catalysts and solvent systems to further enhance the sustainability of these vital manufacturing processes.
References
- CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl).
- CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
- US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride . ResearchGate. [Link]
- EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester.
- CN102911134A - Synthesis process for cefditoren pivoxil intermediate.
- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
Sources
- 1. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 2. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]
- 5. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]
- 6. CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate - Google Patents [patents.google.com]
- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of Aminothiazole Cephalosporins
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the industrial synthesis of aminothiazole cephalosporins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of this critical class of antibiotics. The content is structured in a practical question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your process development.
Section 1: Synthesis of the 2-Aminothiazole Side Chain
The journey to the final cephalosporin active pharmaceutical ingredient (API) begins with the robust synthesis of its characteristic side chain. The 2-aminothiazol-4-ylacetic acid (ATA) moiety is a cornerstone of third-generation cephalosporins like Cefotaxime and Ceftriaxone. Success in this initial stage is paramount for the overall efficiency and purity of the final product.
Frequently Asked Questions & Troubleshooting
Question 1: My synthesis of 2-aminothiazol-4-ylacetic acid (ATA) hydrochloride via the Hantzsch thiazole synthesis is suffering from low yields and inconsistent purity. What are the most critical parameters to control?
Answer: This is a common challenge rooted in the reaction between a halo-carbonyl compound (like 4-chloroacetoacetate) and a thioamide (thiourea).[1][2] The reaction's success hinges on meticulous control over several key parameters.
-
Causality: The reaction proceeds through a condensation-cyclization mechanism. Poor temperature control can lead to side reactions, such as the self-condensation of the chloroacetoacetate or hydrolysis of the ester group. The rate of addition of the halo-carbonyl is also critical to prevent localized high concentrations, which can promote impurity formation.
-
Troubleshooting Protocol:
-
Temperature Management: Maintain a strict temperature range of 0-5°C during the addition of 4-chloroacetoacetyl chloride or its ester equivalent to the thiourea suspension.[1][2] Use a jacketed reactor with a reliable chilling system for industrial scale.
-
Controlled Addition: Add the 4-chloroacetoacetate derivative dropwise over a prolonged period (e.g., 2-3 hours) to the thiourea solution.[1] This ensures the reactive intermediate is consumed as it is formed.
-
pH Adjustment for Isolation: After the initial reaction, the intermediate ester is hydrolyzed. The subsequent precipitation of the product is highly pH-dependent. Adjusting the pH to ~7 with a base like ammonia water is often used to precipitate the intermediate before final hydrolysis in concentrated acid.[1]
-
Solvent System: While water is a common and environmentally friendly solvent, its use requires careful management of reagent solubility and reaction temperature.[1] Some patented processes utilize a biphasic system with a chlorohydrocarbon like methylene chloride to improve control.[2][3]
-
Below is a workflow diagram illustrating the key control points in ATA synthesis.
Caption: Troubleshooting workflow for lactone formation.
Section 3: Impurity Profiling and Control
In an industrial setting, controlling the impurity profile is as important as achieving a high yield. Regulatory bodies require stringent characterization and quantification of all impurities. Understanding their origin is the first step toward their elimination.
Question 4: My final cephalosporin product is showing several recurring impurities in the HPLC analysis, including an over-acylated dimer and the E-isomer. What are the likely sources of these impurities?
Answer: Impurity formation is a multifaceted problem. Dimers, isomers, and degradation products can arise at various stages of the synthesis and purification.
-
Origin of Common Impurities:
-
E-Isomer (anti-isomer): As discussed previously, this impurity arises from a non-stereoselective synthesis of the aminothiazole side chain. Its presence is best controlled by using a stereochemically pure syn-(Z)-isomer for the acylation step. [4] * Dimeric Impurities: These often form when a reactive intermediate or the final product itself reacts with another molecule. For example, the exocyclic amino group on the thiazole ring of one molecule can be acylated by the activated side chain of another, leading to a dimer. [5]This is often exacerbated by using an excess of the activated acylating agent or non-optimal reaction stoichiometry.
-
Open Ring Lactone: This impurity results from the intramolecular cyclization of the 3'-hydroxymethyl group and the C4-carboxylic acid, as detailed in the previous section. [6][7] * Degradation Products: The β-lactam ring is inherently unstable and can be hydrolyzed under excessively acidic or basic conditions, or at elevated temperatures, leading to inactive, open-ring products. [8]
-
-
Impurity Control Strategy:
-
Stoichiometry Control: Carefully control the molar ratios of reactants during the acylation step to minimize the formation of dimers.
-
Raw Material Purity: Ensure the stereochemical purity of the aminothiazole side chain before coupling.
-
Mild Reaction Conditions: Use the mildest possible conditions (pH, temperature) for all steps, especially deprotection, to prevent β-lactam ring cleavage. [8] 4. Optimized Crystallization: Develop a robust crystallization process for the final product to effectively purge process-related impurities.
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Table 1: Common Impurities in Aminothiazole Cephalosporin Synthesis
| Impurity Name | Point of Origin | Causative Factors | Mitigation Strategy |
| E-Cefotaxime (anti-isomer) | Side-chain synthesis & Acylation | Use of a non-stereoselective side-chain precursor. | Synthesize and use a pure (Z)-isomer of the aminothiazole side chain. [4] |
| Dimeric Impurity | Acylation of 7-ACA | Excess activated acylating agent; non-optimal stoichiometry. | Strict control of reactant molar ratios; optimized reaction conditions. [5] |
| Cefotaxime Open Ring Lactone | Deprotection / Work-up | Intramolecular cyclization of 3'-OH and C4-COOH. | Protect C4-COOH; use mild enzymatic deacetylation. [6][7] |
| β-Lactam Ring Hydrolysis Product | All stages, especially work-up | Exposure to harsh pH (acidic or basic) or high temperatures. | Maintain neutral pH where possible; avoid high temperatures. [8] |
Section 4: Key Experimental Protocols
This section provides standardized, step-by-step methodologies for critical stages of the synthesis. These protocols are intended as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 2-Aminothiazol-4-ylacetic Acid (ATA) Hydrochloride
[1]
-
Objective: To synthesize the key side-chain intermediate with high purity.
-
Methodology:
-
Thiourea Suspension: Suspend thiourea (1.0 equivalent) in deionized water in a jacketed reactor. Stir to dissolve and cool the resulting solution to 0-3°C.
-
Controlled Addition: Slowly add ethyl 4-chloroacetoacetate (1.0-1.1 equivalents) dropwise to the cold thiourea solution over 2-3 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Maintain stirring at 0-5°C for an additional 3 hours after the addition is complete.
-
Precipitation: Carefully adjust the pH of the reaction mixture to 7.0 using aqueous ammonia. A white crystalline solid (the intermediate ethyl ester) will precipitate.
-
Isolation: Filter the precipitated solid and wash with cold water.
-
Hydrolysis: Suspend the filtered intermediate in cold, concentrated hydrochloric acid and stir. The hydrolysis of the ester to the carboxylic acid will proceed.
-
Final Isolation: Isolate the resulting 2-aminothiazol-4-ylacetic acid hydrochloride by filtration, wash with a minimal amount of cold acetone, and dry under vacuum.
-
Protocol 2: General Procedure for Acylation of 7-ACA
-
Objective: To couple the activated aminothiazole side chain with the 7-ACA nucleus.
-
Methodology:
-
Side-Chain Activation: Suspend the pure (Z)-aminothiazole acetic acid side chain (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane). Cool the suspension to 0°C. Add an activating agent (e.g., phosphorus pentachloride or oxalyl chloride) portion-wise to form the acid chloride.
-
7-ACA Solution: In a separate reactor, suspend silylated 7-ACA (prepared by reacting 7-ACA with a silylating agent like HMDS) in dichloromethane at 0°C.
-
Coupling Reaction: Slowly add the cold solution of the activated acid chloride from Step 1 to the 7-ACA suspension from Step 2, maintaining the temperature below 5°C.
-
Quenching & Work-up: After the reaction is complete (monitored by HPLC), quench the reaction by adding water or a suitable alcohol.
-
Deprotection & Isolation: Proceed with the deprotection of the C4-carboxyl protecting group under appropriate conditions (e.g., acidolysis for a t-butyl ester).
-
Crystallization: Isolate and purify the final cephalosporin product by crystallization from a suitable solvent system (e.g., water/acetone).
-
References
- Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. (2025).
- A Comparative Study of Biocatalytic Acylation of 7-Aminocephalosporanic Acid and its C3 Derivatives. (2023).
- Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B. PMC, NIH.
- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
- Total synthesis of Cephalosporin C (R B Woodward). (2021). YouTube.
- The Influence Study of The Mole Ratio Reactant in Ceftriaxone Sodium Synthesis Against The Yield of The Production.
- Cefotaxime-impurities.
- Identification and characterization of new impurity in Cefotaxime Sodium drug substance. (2010).
- A Review of Methods for Removal of Ceftriaxone
- Cefotaxime Sodium-impurities.
- Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed.
- Cefotaxime Impurity Product List. CLEARSYNTH.
- Structure of the dimeric impurity of cefotaxime The results of the...
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
- The yield and purity of the synthesis product.
- SYNTHESIS AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 7(3-[2-(2-AMINOTHIAZOL-4-YL)ACETAM IDO]. ElectronicsAndBooks.
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). PMC, NIH.
- Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. (1984). PubMed.
- Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025).
- Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA)
- Protecting group. Wikipedia.
- 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. (2019). Journal of Engineering Science and Technology.
- An In-depth Technical Guide to the Cephalosporin Antibiotic BK-218: Synthesis Pathway and Chemical Properties. Benchchem.
- CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
- Synthesis and biological activity of novel cephalosporins containing a (Z)
- Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. (1995). PubMed.
- 2-(2-Aminothiazol-4-yl)acetic acid HCl. Biosynth.
- Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. (2020). RSC Publishing.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- Synthesis and in vitro antibacterial activity of new aminothiazole-oximepiperidone cephalosporins. (2021). PubMed.
- Improvement of water-soluble cephalosporin derivatives having antibacterial activity against methicillin-resistant Staphylococcus aureus. PubMed.
- Evaluation of Active Pharmaceutical Ingredient (API) loss in the manufacturing process of aseptic filling of Cephalosporins Powder for In. ULisboa.
- Synthesis of Cephalosporin nucleus. (2019). JETIR.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025).
- Biosynthesis of penicillin N and cephalosporin C. Antibiotic production and other features of the metabolism of Cephalosporium sp. PubMed.
- Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. (2022). Crystal Growth & Design.
- ChemInform Abstract: New Aminothiazolyl Cephalosporins. Synthesis and Biological Evaluation of 7‐(Alkoxyiminomethyl(2‐aminothiazol‐4‐yl)acetamido)ceph‐3‐em‐4‐ carboxylic Acids. Sci-Hub.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- cephalosporin manufacturing. (2003). SAHPRA.
Sources
- 1. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. A Review of Methods for Removal of Ceftriaxone from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Welcome to the technical support guide for the purification of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATMAA). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this critical cephalosporin intermediate.
I. Understanding the Molecule and Its Challenges
This compound, a key building block in the synthesis of third and fourth-generation cephalosporin antibiotics like Cefotaxime and Cefepime, presents unique purification challenges.[1] Its amphoteric nature, potential for isomerization, and the presence of structurally similar impurities necessitate a well-designed purification strategy. The Z-isomer is the biologically active form, making the removal of the E-isomer and other process-related impurities critical for downstream applications.[2][3]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of ATMAA, providing explanations and actionable solutions.
Scenario 1: Low Yield After Initial Precipitation/Crystallization
Question: I've completed the hydrolysis of the ester precursor and adjusted the pH to precipitate my ATMAA, but my yield is significantly lower than expected. What could be the cause?
Answer: Low yields during the initial isolation of ATMAA are often multifactorial. Here’s a breakdown of potential causes and how to address them:
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Incomplete Hydrolysis: The saponification of the ethyl or methyl ester precursor may not have gone to completion. Ensure you are using a sufficient molar excess of base (e.g., NaOH) and allowing for adequate reaction time (often several hours at room temperature).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to confirm the disappearance of the starting material.
-
Incorrect pH for Precipitation: ATMAA is an amphoteric molecule with an isoelectric point (pI) where its solubility is at a minimum. The optimal pH for precipitation is typically around 2.5-3.0.[1] If the pH is too low or too high, a significant portion of the product will remain in solution as the corresponding salt. Use a calibrated pH meter and add the acid (e.g., HCl) slowly while vigorously stirring and cooling the solution in an ice bath to promote crystal formation.[1]
-
Co-precipitation of Impurities: If the crude product is highly impure, this can sometimes inhibit the crystallization of the desired compound. A preliminary workup, such as an extraction to remove non-polar impurities, might be beneficial before precipitation.
-
Excessive Washing with a Solubilizing Solvent: While washing the filtered crystals is necessary to remove residual mother liquor, using a solvent in which ATMAA has some solubility (even if slight) can lead to product loss. Consider using a minimal amount of ice-cold water or a solvent in which ATMAA is known to be poorly soluble for washing.
Scenario 2: Product is Off-Color (Yellow or Brownish)
Question: My isolated ATMAA is a beige or brownish powder, not the expected off-white solid. What causes this discoloration, and how can I fix it?
Answer: Discoloration in the final product is a common issue, often indicating the presence of impurities.
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Presence of the E-isomer: The E-isomer of ATMAA is often described as a yellow, unstable solid.[2] Its presence can impart a yellowish tint to the final product. The formation of the E-isomer can be favored under certain reaction conditions, such as elevated temperatures.
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Degradation Products: Thiourea, a common starting material in the synthesis of the aminothiazole ring, can decompose at temperatures above 40°C.[3][4] This can lead to colored impurities that are carried through the synthesis. Careful temperature control during the cyclization step is paramount.
-
Oxidation: The aminothiazole ring can be susceptible to oxidation, leading to colored byproducts. Storing the compound in a dark place under an inert atmosphere can help mitigate this.[1]
Purification Strategy for Discolored Product:
-
Activated Carbon Treatment: Dissolve the crude, discolored ATMAA in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated carbon (charcoal) and heat the mixture for a short period. The activated carbon will adsorb many of the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Recrystallization: This is the most effective method for removing both colored impurities and the E-isomer. A well-chosen solvent system is key.
Scenario 3: HPLC Analysis Shows a Persistent Impurity Peak
Question: My HPLC analysis shows a persistent impurity peak close to the main product peak. Recrystallization isn't resolving it. What are my options?
Answer: When a closely eluting impurity cannot be removed by simple recrystallization, it suggests that the impurity has very similar polarity and solubility to your target compound.
-
Identify the Impurity: If possible, try to identify the impurity. Common culprits include the starting ester, the corresponding amide (if ammonia was present), or a regioisomer. Knowing the structure of the impurity can help in devising a targeted purification strategy.
-
Acid-Base Extraction: Leverage the acidic nature of the carboxylic acid group and the basicity of the amino group on the thiazole ring.
-
Dissolve the impure product in an organic solvent like ethyl acetate.
-
Extract the solution with a mild aqueous base (e.g., sodium bicarbonate solution). The ATMAA will move into the aqueous layer as its carboxylate salt, while less acidic or neutral impurities may remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic-soluble impurities.
-
Carefully re-acidify the aqueous layer with dilute HCl to the isoelectric point (pH ~2.8) to precipitate the purified ATMAA.[1]
-
Filter, wash with cold water, and dry the product.
-
-
Chromatography: While not ideal for large-scale industrial production, column chromatography can be an excellent tool for obtaining a highly pure sample in a laboratory setting. A silica gel column with a suitable mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate) can effectively separate closely related compounds.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing ATMAA?
A1: Ethanol is frequently cited as a good solvent for the recrystallization of ATMAA.[1] For a two-solvent recrystallization, a system like methanol-water can also be effective.[4] The general principle is to dissolve the compound in a minimum amount of the hot "good" solvent (where it is soluble) and then either let it cool or add a "poor" solvent (where it is insoluble) to induce crystallization.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended for full characterization:
-
HPLC: To determine the purity and quantify any impurities.[2]
-
NMR (¹H and ¹³C): To confirm the chemical structure and the stereochemistry of the methoxyimino group (the Z-isomer has a characteristic chemical shift for the thiazole ring proton).[2]
-
Melting Point: Pure ATMAA has a reported melting point of around 192°C (with decomposition).[1] A broad or depressed melting point range can indicate the presence of impurities.
-
FT-IR: To identify the key functional groups (carboxylic acid, amine, C=N, etc.).
Q3: My product is an oil and won't crystallize. What should I do?
A3: "Oiling out" instead of crystallizing is a common problem. It often happens when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure, solid ATMAA, add a tiny crystal to the solution to induce crystallization.
-
Solvent Adjustment: If the solution is too concentrated, add a small amount of the "good" solvent to dissolve the oil, then try cooling it more slowly. If using a two-solvent system, you may have added too much of the "poor" solvent; add a little of the "good" solvent to get a clear solution and then add the "poor" solvent more slowly.
-
Re-purify: The presence of significant impurities is a major cause of oiling out. It may be necessary to perform a preliminary purification step like an acid-base extraction before attempting crystallization again.
IV. Experimental Protocols & Workflows
Protocol 1: Purification by pH-Controlled Precipitation and Recrystallization
This protocol is a standard method for isolating and purifying ATMAA after the hydrolysis of its ester precursor.
-
Hydrolysis (Starting from Ethyl Ester):
-
Suspend the crude ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate in ethanol.
-
Add 1N sodium hydroxide solution and stir the mixture at room temperature for 12-15 hours, monitoring by TLC or HPLC until the starting material is consumed.[1]
-
-
Initial Workup:
-
Precipitation:
-
Cool the aqueous solution in an ice bath.
-
Slowly add 10% aqueous HCl with vigorous stirring until the pH reaches 2.8.[1]
-
Continue stirring in the ice bath to allow for complete precipitation of the crude ATMAA.
-
-
Isolation of Crude Product:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold acetone or ice-cold water.[1]
-
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid completely.
-
If the solution is colored, treat it with activated carbon as described in Scenario 2.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Workflow Diagram: General Purification Strategy
The following diagram outlines a decision-making process for purifying crude ATMAA.
Caption: Decision workflow for ATMAA purification.
V. Data Summary
The following table summarizes key physical and solubility properties of ATMAA, which are critical for designing purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₃S | |
| Molecular Weight | 201.2 g/mol | [1] |
| Appearance | Off-white to beige powder | [1] |
| Melting Point | ~192 °C (decomposes) | [1] |
| Water Solubility | 0.6 g/100 mL (at 20 °C) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (especially when heated) | [1] |
| Optimal Precipitation pH | ~2.8 | [1] |
VI. References
-
Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]
-
CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. Google Patents.
Sources
Stability of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid under different conditions
Technical Support Center: 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
A Guide to Understanding and Ensuring Compound Stability
Welcome to the technical support center for this compound (syn-Thiazoximic Acid). As a key intermediate in the synthesis of third-generation cephalosporin antibiotics, its stability is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This guide, structured in a question-and-answer format, provides researchers, scientists, and drug development professionals with troubleshooting advice and practical protocols to manage the stability of this compound effectively.
Section 1: General Stability, Storage, and Handling
This section addresses the most common questions regarding the day-to-day handling and storage of the compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: The compound is generally stable at room temperature when stored correctly, but for long-term stability and to minimize the risk of degradation, specific conditions are crucial.[2] The recommended storage protocol is as follows:
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Temperature: Store in a cool, dry place. While room temperature is acceptable for short periods, storage at temperatures below 15°C is recommended for long-term preservation.
-
Atmosphere: The compound is sensitive to air and moisture. It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and hydrolysis.
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Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.[2]
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Light: Store in a dark place to prevent photodegradation.[3]
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool (<15°C), dry place | Slows down potential degradation kinetics. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation and moisture-induced hydrolysis. |
| Light | Dark, opaque container | Prevents UV/Vis light-induced photodegradation. |
| Container | Tightly sealed | Prevents exposure to atmospheric moisture and oxygen.[2] |
Q2: I've followed the storage guidelines, but my latest analysis shows a drop in purity. What could be the issue?
A2: This is a common issue that often points to subtle handling problems rather than incorrect storage conditions. Here is a troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for unexpected compound degradation.
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Handling Protocol: Every time the container is opened, the inert atmosphere is compromised. If you frequently access the main stock, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to air and moisture.
-
Container Integrity: Ensure the container seal is perfect. The cap liner (preferably PTFE) should be intact and provide a tight seal. Over time, seals can degrade, especially if the container is stored in fluctuating temperatures.
-
Analytical Method: Verify that your analytical method is stability-indicating. It's possible a new impurity is co-eluting with your main peak, making it seem like the purity is stable when it is not. Also, confirm the stability of your reference standard.
Section 2: Stability Under Stress Conditions (Forced Degradation)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[4][5] These studies are a regulatory requirement and provide critical data for formulation development.[6]
Caption: Experimental workflow for forced degradation studies.
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The compound's stability is significantly influenced by pH. The methoxyimino group is susceptible to hydrolysis, and the rate of this reaction is pH-dependent.[1]
-
Acidic Conditions (pH < 4): The compound is expected to be more labile. Acid catalysis can accelerate the hydrolysis of the imine bond, potentially leading to the formation of 2-(2-aminothiazol-4-yl)glyoxylic acid and methoxyamine.
-
Neutral Conditions (pH 6-8): The compound generally exhibits its greatest stability in the near-neutral pH range.
-
Alkaline Conditions (pH > 8): The compound is highly soluble in basic solutions due to the deprotonation of the carboxylic acid. However, strong alkaline conditions can also promote hydrolysis and potentially other degradation pathways, such as isomerization of the methoxyimino group. Synthesis procedures show it is soluble in NaOH solution before being precipitated by lowering the pH to 2.8.[3]
Q4: What is a standard protocol for a forced hydrolytic degradation study?
A4: This protocol is designed to assess stability across a range of pH values, aiming for 5-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.
Experimental Protocol: Hydrolytic Stability
-
Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Keep at room temperature, as base-catalyzed degradation is often rapid.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL. Incubate in a water bath at 60°C.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.
-
Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[1]
Q5: Is the compound thermally stable? What happens if it's heated?
A5: The compound is stable at ambient temperatures but will decompose upon strong heating. The reported melting point is consistently accompanied by decomposition, typically around 192-204°C.[2] Heating beyond this point will lead to irreversible breakdown. Hazardous decomposition products include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[7]
Q6: How should I test for photostability?
A6: Photostability testing should be conducted according to ICH Q1B guidelines.[8] This involves exposing the compound, both in solid form and in solution, to a controlled source of visible and ultraviolet (UV) light.
Experimental Protocol: Photostability Testing (ICH Q1B)
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution State: Prepare a solution of the compound (~100 µg/mL) in an inert solvent (e.g., water/methanol) in a quartz cuvette or vial.
-
-
Control Sample: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as "dark controls." These will be stored under the same temperature and humidity conditions but protected from light.
-
Exposure: Place the exposed and dark control samples in a calibrated photostability chamber. Expose them until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[8][9]
-
Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method. A significant difference in purity or the appearance of new peaks in the exposed sample indicates photosensitivity. Potential degradation may involve decarboxylation or cleavage of the thiazole ring.[10]
Q7: How susceptible is the compound to oxidation?
A7: The aminothiazole ring is a potentially oxidizable moiety. The compound should be protected from strong oxidizing agents.[2][7] Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to confirm its susceptibility and identify any oxidative degradants.
Table 2: Typical Forced Degradation Conditions
| Stressor | Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at RT | To test stability in alkaline environments. |
| Oxidation | 3-30% H₂O₂ at RT | To test susceptibility to oxidative stress.[11] |
| Thermal | 80°C (solid state) | To assess the impact of heat on the solid drug substance. |
| Photolytic | 1.2 M lux-hr (Vis) & 200 W-hr/m² (UVA) | To determine light sensitivity as per ICH Q1B guidelines.[8] |
Section 3: Degradation Pathways and Products
Understanding the degradation pathways is crucial for risk assessment and quality control.
Q8: What are the most likely degradation products I should be looking for?
A8: Based on the structure of this compound, several degradation pathways are plausible under stress conditions.
Caption: Postulated degradation pathways for the compound.
-
Hydrolysis Product: The most common degradation pathway is the hydrolysis of the methoxyimino group, which would yield 2-(2-aminothiazol-4-yl)glyoxylic acid . This is a critical impurity to monitor in stability studies.[1]
-
Geometric Isomer: The biologically active form is the Z-isomer (or syn-isomer).[1] Energy input from light or heat could potentially cause isomerization to the less active E-isomer (anti-isomer). Your analytical method should be capable of separating these two isomers.
-
Photodegradation Products: As seen with similar thiazole structures, UV exposure could lead to more complex reactions, including decarboxylation (loss of CO₂) or even cleavage of the thiazole ring itself.[10] These products would need to be characterized by LC-MS/MS and NMR.
By implementing these troubleshooting guides and experimental protocols, researchers can ensure the integrity of their this compound, leading to more reliable experimental outcomes and higher quality downstream products.
References
-
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic Acid CAS 65872-41-5. (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]
-
CAS#:65872-41-5 | 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. (n.d.). Chemsrc. Retrieved from [Link]
-
(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid | 66341-09-1. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 5582975. (n.d.). PubChem. Retrieved from [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]
-
Kumar, V., & Saini, G. (2022). Forced Degradation – A Review. ResearchGate. Retrieved from [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
-
Shinde, D., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. Retrieved from [Link]
-
Reva, I., & Lapinski, L. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]
-
Photostability Study of Biopharmaceutical Products. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic Acid CAS 65872-41-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. aksci.com [aksci.com]
- 8. ikev.org [ikev.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Minimizing side-product formation in cephalosporin synthesis
Welcome to the technical support resource for cephalosporin synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side-products during their synthetic campaigns. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
Section 1: Maintaining β-Lactam Core Integrity
The strained four-membered β-lactam ring is the pharmacophore of cephalosporins, but also its point of greatest vulnerability. Its cleavage is a primary degradation pathway.[1]
FAQ: My yield is significantly lower than expected, and I suspect degradation. How can I prevent the opening of the β-lactam ring?
This is a critical and common issue. The β-lactam ring is susceptible to hydrolysis, particularly under acidic or, more severely, alkaline conditions.[2][3] The mechanism of cleavage dictates the preventative strategy.
Root Cause Analysis:
-
Alkaline Hydrolysis: The most significant degradation pathway involves the nucleophilic attack of a hydroxide ion on the β-lactam carbonyl carbon. This process is rapid at higher pH levels.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH < 4), specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond can also occur, though often at a slower rate than alkaline hydrolysis.[2][3]
-
Intramolecular Nucleophilic Attack: For certain cephalosporins, such as those with a side-chain α-amino group (e.g., cephalexin, cefadroxil), the unprotonated amino group can act as an internal nucleophile, attacking the β-lactam carbonyl and leading to the formation of diketopiperazine-type side-products, especially near neutral or slightly alkaline pH.[3][4][5]
Troubleshooting & Prevention Protocol:
-
Strict pH Control: This is the single most important factor. The optimal stability for most cephalosporins in aqueous solution is between pH 4 and 7.[2]
-
Temperature Management: Hydrolysis rates are temperature-dependent.
-
Action: Perform reactions and purifications at the lowest practical temperature. For sensitive intermediates, operations at 0-5°C are recommended.
-
-
Solvent Choice: In non-aqueous environments, the risk of hydrolysis is minimized.
-
Action: Whenever possible, use anhydrous organic solvents for reaction steps. Ensure solvents are thoroughly dried before use.
-
-
Protecting Group Strategy: If the C-7 side chain contains a nucleophilic group (e.g., an amino group), it must be protected to prevent intramolecular attack.[6]
.dot
Caption: Mechanisms of β-Lactam Ring Opening under Alkaline and Acidic Conditions.
Section 2: Controlling Isomerization
Isomerization is a subtle side reaction that can lead to a complete loss of biological activity without changing the molecular weight of the compound.
FAQ: My final product shows good purity by mass spectrometry, but has low to no antibacterial activity. Could this be Δ²-isomerization, and how do I prevent it?
Yes, this is a classic symptom of isomerization of the endocyclic double bond from the biologically active Δ³ position to the inactive Δ² position.[8] The Δ³ isomer is generally more thermodynamically stable, but the energy barrier for isomerization can be overcome, especially when the 4-carboxylate group is esterified.[8]
Root Cause Analysis:
The isomerization is a prototropic shift, often facilitated by basic conditions or certain solvents. Esterification of the C-4 carboxylate significantly increases the rate of this isomerization, suggesting kinetic factors are at play.[8][9] The Δ²-isomer is inactive because the geometry of the fused ring system is altered, which affects the reactivity of the β-lactam amide bond and its ability to bind to penicillin-binding proteins (PBPs).[1][8]
Troubleshooting & Prevention Protocol:
-
Analytical Monitoring:
-
Action: Use ¹H-NMR or HPLC to monitor the reaction. The vinyl proton signals are distinct for Δ³ and Δ² isomers. Routinely check for the appearance of the Δ²-isomer during synthesis and purification.
-
-
Reaction Condition Control:
-
Action: Avoid prolonged exposure to basic conditions, especially when working with C-4 carboxylate esters. If a base is required, use a non-nucleophilic, hindered base and stoichiometric amounts at low temperatures.
-
-
Strategic Synthesis Planning:
-
Action: Keep the C-4 carboxylate as a free acid or salt for as long as possible during the synthesis. If an ester protecting group is necessary, choose one that can be removed under mild, non-basic conditions (e.g., a p-methoxybenzyl ester, removable by acid).[10]
-
-
Purification Strategy:
-
Action: If a mixture of isomers is formed, separation can be challenging. Reversed-phase chromatography is often the most effective method.[11]
-
.dot
Caption: The equilibrium pathway between active Δ³ and inactive Δ² cephalosporin isomers.
FAQ: My product is a mixture of E/Z isomers at the C-7 side-chain oxime. How can I favor the formation of the biologically active Z-isomer?
For many third-generation cephalosporins (e.g., cefotaxime, ceftriaxone), the geometric configuration of the C-7 side-chain oxime is critical for activity. The Z-isomer (or syn-isomer) exhibits superior antibacterial efficacy compared to the corresponding E-isomer (anti-isomer).[12]
Root Cause Analysis:
The E-isomer is a common process-related impurity that can form during the synthesis of the side-chain precursor or during its coupling to the cephalosporin nucleus.[12] Isomerization from the desired Z form to the E form can also be induced by acidic conditions or exposure to light.[12]
Troubleshooting & Prevention Protocol:
-
Purity of Starting Materials:
-
Action: Ensure the acylating agent (e.g., 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride) is substantially pure Z-isomer before coupling. Analyze the side-chain precursor by NMR.[12]
-
-
Controlled Reaction Conditions:
-
Action: Carry out the coupling reaction under controlled, non-isomerizing conditions. This typically means neutral or slightly basic pH and protection from light.
-
-
Purification:
| Parameter | Recommended Condition to Favor Z-Isomer | Rationale |
| Side-Chain Purity | >99% Z-isomer | Prevents introduction of the E-isomer into the reaction. |
| pH | 7.0 - 8.0 | Minimizes acid-catalyzed isomerization. |
| Light Exposure | Perform reaction in amber flasks or under dark conditions | Prevents photo-isomerization. |
| Temperature | 0 - 25°C | Reduces the energy input that could overcome the isomerization barrier. |
Section 3: Preventing Unwanted Cyclizations
Intramolecular reactions can lead to stable cyclic side-products that are difficult to remove.
FAQ: I'm observing side-products corresponding to lactone and/or diketopiperazine formation. What are the mechanisms and how can they be avoided?
These side-products arise from intramolecular cyclization, a common issue depending on the cephalosporin's structure and the reaction conditions.
A. Lactone Formation
-
Mechanism: This occurs primarily with cephalosporins having a 3-acetoxymethyl group (like cephalothin or 7-ACA derivatives). In acidic solution, the 3-acetyl group can be hydrolyzed to a 3-hydroxymethyl group.[3] This intermediate can then undergo intramolecular cyclization, where the C-4 carboxylate attacks the 3'-position, displacing the hydroxyl group to form a stable five-membered lactone, which is biologically inactive.[2][10] This side reaction is a major concern during deprotection or acidic workup steps.
-
Prevention:
-
Avoid Strong Acid: Use mild conditions for any acid-requiring steps. If an acidic deprotection is needed, perform it at low temperatures with careful monitoring to stop the reaction before significant lactonization occurs.
-
Protect the Carboxylate: If the synthesis allows, protecting the C-4 carboxylic acid as an ester can prevent it from acting as a nucleophile.[14] However, this can increase Δ²-isomerization, requiring a careful balance.
-
Start with a Δ²-Isomer: For certain acylation steps at the 3'-position, starting with a 3-hydroxymethyl Δ²-cephalosporin can be advantageous as it is reportedly less prone to lactonization. The double bond can then be isomerized back to the Δ³ position in a subsequent step.[10]
-
B. Diketopiperazine Formation
-
Mechanism: This is specific to cephalosporins with an α-amino group on the C-7 acyl side chain (e.g., cefaclor, cephalexin). The side-chain amino group acts as a nucleophile, attacking the β-lactam carbonyl carbon.[4][5] This leads to the formation of a six-membered diketopiperazine ring and cleavage of the β-lactam. This reaction is favored in neutral to slightly alkaline solutions where the amino group is deprotonated and thus more nucleophilic.[3][4]
-
Prevention:
-
N-Protection: The most effective strategy is to protect the side-chain amino group during synthesis.[6] Using an acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting group prevents its nucleophilic attack. The protecting group is removed in the final step of the synthesis.
-
pH Control: If working with the unprotected amine, maintain the pH in the slightly acidic range (pH 4-6) to keep the amine protonated and non-nucleophilic.
-
.dot
Caption: Key intramolecular side reactions in cephalosporin synthesis.
Section 4: Purification Strategies
Effective purification is essential to isolate the active pharmaceutical ingredient from process-related impurities and degradation products.
FAQ: What are the most effective methods for removing common side-products from my crude cephalosporin product?
Given the similar chemical nature of many side-products to the desired compound, purification requires selective techniques. A multi-step approach is often necessary.[15]
Recommended Purification Workflow:
-
Precipitation/Crystallization: This is the first line of defense and can significantly improve purity.
-
Protocol: After the reaction, adjust the pH of the aqueous solution to the isoelectric point of the cephalosporin (often around pH 1.5-4.0) to precipitate the product.[16] Adding a co-solvent like isopropanol or acetone can sometimes improve the purity and crystal form of the precipitate.[16][17] This is effective at removing highly soluble impurities.
-
-
Adsorption Chromatography: This technique is highly effective for separating cephalosporins from closely related impurities.[11][16]
-
Protocol:
-
Resin Selection: Use a polymeric nonionic resin, such as a styrene-divinylbenzene copolymer (e.g., Amberlite XAD series).[15][16]
-
Loading: Dissolve the crude product in an appropriate buffer and adjust the pH. Under controlled pH, impurities can be more strongly adsorbed to the resin than the cephalosporin salt.[16]
-
Elution: Elute the column with a gradient of an organic solvent (e.g., isopropanol, acetone) in water or a buffer solution.
-
Fraction Collection: Collect fractions and analyze by HPLC to pool the purest fractions containing the desired product.
-
-
-
Ion-Exchange Chromatography (IEC): Useful for separating compounds based on charge.
| Technique | Principle | Best For Removing | Key Consideration |
| Crystallization | Differential Solubility | Highly soluble/insoluble impurities, salts. | pH and solvent system must be optimized. |
| Adsorption Resin | Hydrophobic Interactions | Δ²-isomers, deacylated byproducts, side-chain impurities. | pH control is critical for selective adsorption/desorption.[16] |
| Ion-Exchange | Charge-based Separation | Impurities with different pKa values. | Requires the target and impurity to have different charge states at a given pH. |
| Reversed-Phase HPLC | Polarity | E/Z isomers, lactones, other closely related structures. | Often used for final polishing or analytical confirmation. Scalability can be a concern.[11] |
References
- Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution.
- Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation.
- Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil.
- The Degradation Mechanism of an Oral Cephalosporin: Cefaclor.
- Functionalized Adsorbents for the Purification of Cephalosporin C and Deacetylcephalosporin C.
- Extraction and purification of cephalosporin antibiotics.
- Cephalosporin purification process.
- Process for preparing cephalosporin compounds
- Theoretical aspects of cephalosporin isomerism.
- Separation of cephalosporin isomers.
- Process for the recovery and purification of cephalosporin c.
- Identification of E and Z isomers of some cephalosporins by NMR.TSI Journals.
- A process for synthesizing cephalosporin compounds.
- Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B.
- Separation and Purification of Pharmaceuticals and Antibiotics.MCI GEL.
- β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates.
- On the mechanism of isomerization of cephalosporin esters.
- Protecting group.Wikipedia.
Sources
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of isomerization of cephalosporin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
- 11. Extraction and purification of cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. EP0658558A1 - Separation of cephalosporin isomers - Google Patents [patents.google.com]
- 14. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US4028355A - Cephalosporin purification process - Google Patents [patents.google.com]
- 17. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 18. diaion.com [diaion.com]
Optimizing reaction conditions for the synthesis of cefotaxime.
Welcome to the technical support center for the synthesis of cefotaxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis. Our approach is grounded in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Understanding the Core Reaction: Acylation of 7-ACA
The synthesis of cefotaxime primarily revolves around the acylation of the 7-amino group of 7-aminocephalosporanic acid (7-ACA) with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (ATMA). A common and efficient activated form of ATMA is its 2-mercaptobenzothiazolyl thioester, often abbreviated as MAEM. This reaction forms the crucial amide bond that defines the cefotaxime molecule.
The overall synthetic workflow can be visualized as follows:
Technical Support Center: Navigating Challenges with Triphenylphosphine in β-Lactam Synthesis
Welcome to the technical support center dedicated to addressing the common challenges encountered when using triphenylphosphine (PPh₃) in β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize foundational reactions like the Staudinger and Mitsunobu syntheses. Our goal is to provide you with in-depth, field-proven insights and practical solutions to streamline your experimental workflows and enhance the purity and yield of your target β-lactam compounds.
The primary challenge in phosphine-mediated reactions is the stoichiometric generation of triphenylphosphine oxide (TPPO), a byproduct notorious for its difficult removal.[1] Its high polarity often leads to co-elution with the desired product during chromatographic purification, complicating isolation and reducing overall efficiency.[1] This guide offers a structured approach to understanding, troubleshooting, and overcoming these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just the solution but the underlying chemical principles.
Issue 1: My reaction is complete, but I am struggling to separate my β-lactam product from triphenylphosphine oxide (TPPO).
Probable Cause: The high polarity of TPPO makes it soluble in many organic solvents used for chromatography, leading to co-elution with polar products.[1]
Solutions:
The optimal strategy for TPPO removal depends on the polarity and stability of your target β-lactam.
For Non-Polar to Moderately Polar Products:
-
Solution A: Selective Precipitation/Crystallization. This is often the most straightforward method. TPPO has poor solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[2][3] By manipulating the solvent system, you can selectively precipitate the TPPO.
-
Expert Insight: TPPO can act as a crystallization initiator.[3] Cooling the mixture can further enhance precipitation.
-
-
Solution B: Filtration through a Silica Plug. This rapid technique leverages the high polarity of TPPO, which causes it to adsorb strongly to silica gel.[4][5]
-
Expert Insight: Start with a highly non-polar eluent (e.g., hexane or pentane) to wash your product through the plug, leaving the TPPO adsorbed at the top.[6] Gradually increase polarity only if your product requires it for elution.
-
For Polar Products:
-
Solution C: Precipitation via Metal Salt Complexation. TPPO, a Lewis base, forms insoluble complexes with certain metal salts.[5] This method is highly effective in polar solvents where simple precipitation fails.
Issue 2: My attempt to precipitate TPPO with a metal salt resulted in the co-precipitation of my product.
Probable Cause: Your β-lactam product may contain functional groups that can also coordinate with the metal salt, leading to the formation of an insoluble complex.
Solutions:
-
Solution A: pH Adjustment. If your product has an acidic or basic moiety, adjusting the pH of the solution might prevent complexation by protonating or deprotonating the coordinating group.
-
Solution B: Use an Alternative Removal Method. If metal salt complexation is not suitable for your product, consider other strategies such as scavenger resins or a more rigorous chromatographic approach with a different solvent system (e.g., DCM/acetone).[10]
-
Solution C: Employ Polymer-Supported Triphenylphosphine. To avoid the issue of TPPO removal altogether, consider using a polymer-supported version of triphenylphosphine. The resulting polymer-bound TPPO can be simply filtered off at the end of the reaction.[11]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine a common reagent in β-lactam synthesis?
A1: Triphenylphosphine is a versatile reagent used in several key reactions for synthesizing the β-lactam ring, a core structural component of many antibiotics.[12][13] In the Staudinger reaction, it is used to mediate the [2+2] cycloaddition of a ketene and an imine.[12][14] In the Mitsunobu reaction, it activates an alcohol for nucleophilic attack, a method that can be adapted for intramolecular cyclization to form the β-lactam ring.[15][16] The thermodynamic driving force for these reactions is often the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[17]
Q2: What is the general mechanism of the Staudinger reaction for β-lactam synthesis?
A2: The Staudinger synthesis involves the reaction of an imine with a ketene. The reaction proceeds in two main steps: first, the nucleophilic nitrogen of the imine attacks the central carbon of the ketene, forming a zwitterionic intermediate.[18][19] The second, often rate-determining and stereoselective step, is the ring closure of this intermediate to form the β-lactam.[19] The stereochemical outcome (cis vs. trans) is influenced by the electronic properties of the substituents on both the ketene and the imine.[20]
Q3: Can I use an alternative to triphenylphosphine to avoid the TPPO removal issue?
A3: Yes, several alternatives have been developed. As mentioned, polymer-supported triphenylphosphine is a common choice, where the phosphine oxide byproduct is attached to a solid support and can be removed by filtration.[11] Other strategies include using phosphines with modified electronic or steric properties to alter the solubility of the resulting phosphine oxide, or employing catalytic amounts of phosphine with a stoichiometric reducing agent to regenerate the phosphine in situ.[9]
Q4: How can I monitor the successful removal of TPPO?
A4: The removal of TPPO can be effectively monitored by Thin-Layer Chromatography (TLC), where TPPO appears as a UV-active and relatively polar spot. For more quantitative analysis, ¹H NMR and ³¹P NMR spectroscopy are excellent tools to confirm the absence of the characteristic signals of TPPO in your purified product.[21]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is highly effective for reactions conducted in polar solvents like ethanol.[8]
-
Solvent Exchange (if necessary): If the reaction was performed in a non-polar solvent, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents of solid anhydrous zinc chloride (relative to the initial amount of triphenylphosphine).
-
Stirring and Filtration: Stir the mixture for 2-3 hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[3] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product. Concentrate the filtrate to obtain the product, which may require further purification if other impurities are present.
Protocol 2: Removal of TPPO using a Silica Plug
This method is ideal for non-polar to moderately polar products that are soluble in solvents like hexane or diethyl ether.[4]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume to obtain a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or a hexane/diethyl ether mixture.
-
Filtration: Prepare a short plug of silica gel in a fritted funnel. Pass the suspension through the silica plug, eluting with the same non-polar solvent system. The less polar product will elute while the highly polar TPPO remains adsorbed on the silica.
-
Confirmation: Collect the filtrate and confirm the absence of TPPO using TLC or NMR spectroscopy.
Data Presentation
The choice of purification method can significantly impact yield and purity. The following table provides a qualitative comparison of common TPPO removal techniques.
| Method | Product Polarity | Advantages | Disadvantages |
| Precipitation (Non-polar solvent) | Non-polar | Simple, fast, inexpensive.[2] | Ineffective for polar products; potential for co-precipitation.[1] |
| Silica Plug Filtration | Non-polar to moderately polar | Fast, effective for less polar products.[4] | Can be less effective if product polarity is close to TPPO.[6] |
| ZnCl₂ Precipitation | Polar | Highly effective in polar solvents; scalable.[8] | Product may co-precipitate if it coordinates with the metal salt.[9] |
| Column Chromatography | All polarities | High resolution separation. | Time-consuming, uses large solvent volumes, may not be scalable.[22] |
| Scavenger Resins | All polarities | High efficiency, simple filtration work-up.[9] | Higher cost of reagents. |
The solubility of TPPO is a critical factor in designing a purification strategy.
| Solvent | Solubility |
| Water | Very low[23] |
| Hexane, Pentane, Cyclohexane | Poorly soluble[2][3][23] |
| Diethyl Ether (cold) | Poorly soluble[7] |
| Ethanol, Methanol | Soluble[23][24] |
| Dichloromethane, Toluene, Ethyl Acetate | Soluble[23] |
| DMSO, DMF | Soluble[24] |
Data compiled from various sources.[3][7][23][24]
Visualizations
Staudinger Reaction Mechanism
Caption: Staudinger [2+2] cycloaddition for β-lactam synthesis.
Troubleshooting Workflow for TPPO Removal
Caption: Decision workflow for triphenylphosphine oxide removal.
References
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
- Hu, F.-H., Wang, L.-S., & Cai, S.-F. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
- Merwade, A. V., et al. (2021).
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
-
Merwade, A. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936.
- Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 16(12), 9971-10000.
- Fu, G. C. (2004). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 126(42), 13592-13593.
- Alcaide, B., & Almendros, P. (2011). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
-
Organic Chemistry Portal. (2015). Synthesis of α-Methylene-β-Lactams via PPh3-Catalyzed Umpolung Cyclization of Propiolamides. Retrieved from [Link]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
- Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619.
- Kumar, S., & Kumar, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceuticals, 15(7), 804.
- Ali, I. (2013). Synthesis of Selective β-Lactam Derivatives. An-Najah University Journal for Research - B (Humanities), 27(1), 53-68.
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube. [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]
- Ley, S. V., et al. (2002). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Jiao, L., Liang, X., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
- Taghizadeh, S., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19998.
-
BDMAEE. (2025). the application of triphenylphosphine in pharmaceutical intermediates production. Retrieved from [Link]
- Galliford, C. V. (n.d.). The Crucial Role of Triphenylphosphine in Modern Organic Synthesis. Synfacts, 2007(07), 0784-0784.
-
Merwade, A. V., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved from [Link]
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Technical Support Center: Production of Light-Stable (2-aminothiazol-4-yl)-acetic acid hydrochloride
Welcome to the technical support center for the synthesis and stabilization of (2-aminothiazol-4-yl)-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this critical pharmaceutical intermediate. As a key building block in the synthesis of semi-synthetic cephalosporin antibiotics, achieving a pure, light-stable final product is paramount for downstream success and regulatory compliance.[1][2]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the process causality, offering robust troubleshooting guides and frequently asked questions to navigate the common challenges encountered in the laboratory.
Part 1: Optimized Synthesis Protocol
The following protocol is based on a process designed to directly yield (2-aminothiazol-4-yl)-acetic acid hydrochloride in a form that is stable to light, both as a solid and in solution.[1][2] The key to this process is the careful control of reaction conditions to ensure high purity and the correct crystalline form, minimizing the impurities that often lead to photodegradation.
Experimental Workflow: Synthesis of Light-Stable Product
Caption: Decision workflow for troubleshooting a discolored final product.
Question: The product yield is significantly lower than expected. How can I improve it?
Answer: Low yield often points to incomplete reaction or loss of product during isolation.
-
Check Reagent Stoichiometry: Ensure the molar ratios of the reactants are correct. 4-Chloroacetoacetyl chloride is reactive and can be lost if not handled properly.
-
Incomplete Precipitation: Ensure the reaction mixture is sufficiently cold for an adequate duration to allow for maximum crystallization. Rushing this step will leave product dissolved in the mother liquor.
-
Loss During Washing: Be judicious with washing the filtered crystals. Use a minimal amount of cold solvent to avoid re-dissolving a significant portion of your product.
-
Reaction Time/Temperature: While high temperatures are detrimental, ensure the reaction is allowed to stir for the full duration after warming to room temperature to drive the cyclization to completion. [1] Question: My compound "oiled out" during cooling and did not form crystals. What should I do?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can be due to the solution being too saturated or cooling too rapidly. [3]* Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (water) to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in the refrigerator. You can insulate the flask to slow the cooling rate.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can provide a nucleation site for crystal growth to begin.
Frequently Asked Questions (FAQs)
Q1: What is the scientific basis for this specific process yielding a "light-stable" product? The enhanced stability is primarily attributed to the high purity of the final product obtained directly from this process. [1][2]Conventional methods often involve ester hydrolysis, which can introduce impurities and lead to a product that is more susceptible to decarboxylation and photodegradation. [2]This optimized one-pot synthesis, with its strict temperature control, minimizes the formation of these chromophoric (light-absorbing) and unstable impurities, resulting in a robust crystalline solid that is inherently more stable.
Q2: How do I formally test the photostability of my synthesized batch? Photostability testing should be conducted according to the principles outlined in the ICH Q1B guideline. [4][5]The general procedure involves:
-
Sample Preparation: Expose the solid active substance directly to the light source. A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions. [5]2. Light Source: Use a calibrated light source that provides both visible and UVA light, such as an artificial daylight lamp combined with a UVA lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near UVA energy should be not less than 200 watt hours/square meter.
-
Analysis: After exposure, compare the exposed sample to the dark control. Analyze for changes in appearance (color), assay (potency), and purity/degradation products using a stability-indicating analytical method, typically HPLC. [6][7]Any significant change in these parameters indicates a lack of photostability.
Q3: What analytical methods are recommended for quality control? A robust quality control program for this compound would include:
-
HPLC (High-Performance Liquid Chromatography): The primary method for determining purity and assay (potency). A validated, stability-indicating method is required to separate the main compound from any potential impurities or degradants. [8][9]* LC-MS (Liquid Chromatography-Mass Spectrometry): Used for identifying unknown impurities and confirming the structure of degradation products. [9]* Melting Point: A sharp melting point (reported as 151.4° to 151.9°C) is a good indicator of purity. [1][2]* FTIR/NMR: To confirm the chemical structure and identity of the synthesized compound.
Q4: Can this compound be recrystallized if it fails purity specifications? Yes. While the described process is designed to avoid the need for recrystallization, it remains a viable purification method for aminothiazole compounds if necessary. [10]A common approach would be to dissolve the compound in a minimal amount of a hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly to form purer crystals. However, care must be taken to avoid prolonged exposure to high temperatures, which could cause degradation.
References
- Title: Process for the preparation of (2-amino-thiazol-4yl)
-
Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Pharmaceuticals Photostability Study: How to Perform Source: Pharma Knowledge Forum URL: [Link]
-
Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL: [Link]
- Title: Process for the preparation of (2-aminothiazol-4-yl)
-
Title: Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines Source: YouTube URL: [Link]
-
Title: PHOTOSTABILITY TESTING SEM I SEMINAR Source: Slideshare URL: [Link]
- Title: Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride Source: Patsnap URL
-
Title: Synthesis of aminothiazoles: polymer-supported approaches Source: RSC Publishing URL: [Link]
-
Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: BMC Chemistry URL: [Link]
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- 10. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Technical Support Center: Recrystallization of 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid
Welcome to the technical support guide for the purification of 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid (AMAA). This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the recrystallization of this critical cephalosporin intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid (AMAA)?
The primary objective is to enhance the chemical purity of the compound. AMAA is a key intermediate in the synthesis of numerous third and fourth-generation cephalosporin antibiotics, such as cefotaxime and cefepime.[1][2] Its purity directly impacts the quality and efficacy of the final Active Pharmaceutical Ingredient (API). Recrystallization is the most common final purification step to remove process-related impurities, unreacted starting materials, and, most critically, the undesired E-isomer of the compound.[3][4][5]
Q2: What are the most common impurities found in crude AMAA?
Crude AMAA can contain several impurities depending on the synthetic route.[1] However, the most significant impurity is often the geometric isomer, (E)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid . The desired product is the Z-isomer, which is typically a stable, pale white or off-white solid.[3] The E-isomer is often described as a yellow, unstable solid.[3] Other potential impurities include residual starting materials from the cyclization step (e.g., thiourea) or hydrolysis precursors.
Q3: Which solvent system is recommended for the recrystallization of AMAA?
Selecting the right solvent is the most critical step in developing a robust recrystallization process.[6] For AMAA, several systems have proven effective.
-
Single-Solvent System (Methanol or Ethanol): Methanol and ethanol are frequently cited as effective solvents.[1][7] The principle relies on AMAA having a low solubility at room temperature or below, but a significantly higher solubility at the solvent's boiling point.[8] Methanol is particularly effective, with one method describing refluxing for several hours followed by cooling to <0°C to induce crystallization, achieving a purity of over 99%.[1]
-
Binary (Solvent/Anti-Solvent) System: A solvent/anti-solvent approach can also be used, especially for controlling crystal size and improving yield. Given AMAA's low water solubility (0.6 g/100 mL at 20°C), water can be used as an anti-solvent with a miscible polar solvent like methanol, ethanol, or glycol.[7][9]
The ideal solvent should dissolve the Z-isomer when hot and have very low solubility when cold, while impurities (like the E-isomer) should either remain in the mother liquor upon cooling or be insoluble in the hot solvent.
| Solvent | Solubility Profile for AMAA (Z-isomer) | Boiling Point (°C) | Notes |
| Methanol | Slightly soluble when cold, highly soluble when heated/refluxed.[1][7] | 64.7 | Excellent choice for single-solvent recrystallization. |
| Ethanol | Similar profile to methanol; used in published procedures.[7] | 78.4 | Good alternative to methanol. |
| Water | Low solubility (0.6 g/100 mL at 20°C).[7][10] | 100 | Primarily used as an anti-solvent or for pH-mediated precipitation.[7] |
| DMSO | Slightly soluble.[7] | 189 | High boiling point makes it difficult to remove; not typically recommended for final recrystallization. |
Q4: What are the critical process parameters to control during recrystallization?
Beyond solvent choice, several parameters are key to a successful and repeatable process:
-
Dissolution Temperature: Heat the solvent mixture just enough to achieve complete dissolution of the crude AMAA. Overheating for extended periods can risk decomposition.
-
Cooling Rate: This is arguably the most critical parameter for controlling crystal size and purity. A slow, controlled cooling rate allows for the selective crystallization of the desired Z-isomer, leaving impurities behind in the solution. Rapid cooling ("crashing out") can trap impurities within the crystal lattice.
-
Agitation: Gentle, consistent agitation prevents localized supersaturation and promotes uniform crystal growth. Over-aggressive agitation can lead to secondary nucleation and the formation of fine particles, which can be difficult to filter and may have lower purity.
-
Seeding: The introduction of a small number of pure Z-isomer crystals (seed crystals) into the supersaturated solution can be critical for controlling polymorphism and ensuring consistent initiation of crystallization.[4][6] This helps to avoid spontaneous, uncontrolled nucleation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of AMAA.
Problem 1: My product "oiled out" instead of forming crystals.
Cause: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above the melting point of the solid in that solvent system. The solute separates as a liquid phase instead of a solid crystal lattice. This is common when a solution is cooled too quickly or if the chosen solvent is too effective.
Solution:
-
Increase Solvent Volume: The most straightforward solution is to add more hot solvent to the oiled-out mixture until the oil phase redissolves completely. Then, allow the solution to cool much more slowly.
-
Reduce Cooling Rate: After re-dissolving, ensure the solution cools at a very slow rate (e.g., allow the flask to cool to room temperature on the benchtop before moving to an ice bath). Insulating the flask can help.
-
Promote Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface or adding seed crystals once the solution has cooled slightly but before oiling out occurs.[8]
Caption: Troubleshooting logic for product oiling out.
Problem 2: The recrystallization yield is very low.
Cause: Low yield can result from several factors:
-
Using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.
-
Incomplete crystallization due to insufficient cooling or time.
-
Premature filtration before crystallization is complete.
-
The crude material having a very low initial purity.
Solution:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This maximizes the recovery upon cooling.
-
Maximize Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., 0 to -5°C) and held there for a sufficient time (e.g., 1-2 hours) to allow for maximum crystal precipitation.[1]
-
Consider an Anti-Solvent: If using a single solvent, you can carefully add a miscible anti-solvent (like water for a methanol solution) to the cooled mixture to precipitate more product. This must be done slowly to avoid crashing out impurities.
-
Analyze the Mother Liquor: Use a technique like HPLC to quantify the amount of AMAA remaining in the mother liquor. This will tell you if the low yield is due to high residual solubility or other loss mechanisms.
Problem 3: The final product is yellow, not off-white.
Cause: A distinct yellow color is often indicative of the presence of the undesired E-isomer, which is known to be yellow and unstable.[3] It may also indicate other colored impurities or degradation products.
Solution:
-
Re-Recrystallize: The most effective solution is to perform a second recrystallization. The kinetic and thermodynamic differences between the E and Z isomers usually mean the Z-isomer crystallizes more readily and selectively from a carefully chosen solvent system.
-
Slow Down the Cooling: A very slow cooling rate is crucial for separating isomers. The more stable Z-isomer should preferentially form a stable crystal lattice, leaving the E-isomer in solution.
-
Charcoal Treatment: If the color is due to highly colored, non-isomeric impurities, a hot filtration step with a small amount of activated charcoal can be effective. Caution: Charcoal can also adsorb your desired product, so use it sparingly.
Problem 4: No crystals are forming, even after cooling.
Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the solution was not cooled to a low enough temperature. In some cases, the energy barrier for nucleation is too high for spontaneous crystallization.
Solution:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, attempt the cooling and nucleation process again.
-
Add an Anti-Solvent: Slowly add a miscible anti-solvent (e.g., water) dropwise to the solution until it becomes slightly turbid (cloudy), then add a drop or two of the primary solvent to redissolve the cloudiness. Let the solution stand; crystals should form.
Experimental Protocol: Recrystallization from Methanol
This protocol is a robust starting point for achieving high-purity AMAA.
-
Dissolution:
-
Place 10.0 g of crude AMAA into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 100 mL of methanol.
-
Heat the mixture to reflux (approx. 65°C) with gentle stirring.
-
Continue to add small portions of hot methanol until all the solid has completely dissolved. Note the final volume of solvent used for future optimization.
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble particulate matter, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
-
Controlled Cooling & Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin during this phase.
-
Once at room temperature, place the flask in an ice-water bath and continue cooling to 0-5°C.
-
Let the flask stand at this temperature for at least 1 hour to maximize crystal precipitation.
-
-
Isolation & Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold methanol (2 x 10 mL) to remove any residual mother liquor.
-
-
Drying:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | 65872-41-5 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
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Validation & Comparative
A Researcher's Guide to Cephalosporin Efficacy: A Comparative Analysis of Side Chain Antibacterial Activity
This guide provides a deep-dive into the structure-activity relationships (SAR) of cephalosporin antibiotics, designed for researchers, scientists, and drug development professionals. We will dissect how chemical modifications to the core cephalosporin structure, specifically at the R1 and R2 side chains, profoundly influence their antibacterial spectrum, potency, and stability against resistance mechanisms. The information herein is supported by established experimental protocols and comparative data to guide future research and development.
The Cephalosporin Core: A Scaffold for Innovation
Cephalosporins belong to the β-lactam class of antibiotics, characterized by a bicyclic ring structure composed of a dihydrothiazine ring fused to a β-lactam ring. The foundational scaffold, 7-aminocephalosporanic acid (7-ACA), is the common starting point for semi-synthetic modifications. The true versatility and therapeutic efficacy of this antibiotic class, however, arise from the chemical diversity introduced at two key positions: the C-7 acylamino side chain (R1) and the C-3 substituent (R2).
These side chains are not mere appendages; they are critical determinants of the drug's pharmacological profile. The R1 side chain primarily governs the antibacterial spectrum and potency by influencing the drug's affinity for penicillin-binding proteins (PBPs) and its stability against β-lactamase enzymes. The R2 side chain is instrumental in modulating the drug's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and duration of action.
Caption: Core chemical structure of a cephalosporin and the functional roles of its R1 and R2 side chains.
Quantifying Antibacterial Efficacy: MIC & MBC Assays
To objectively compare the antibacterial activity of different cephalosporin analogues, the gold-standard methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.
These assays are critical for establishing the potency of a new compound and are typically performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for MIC/MBC Determination
This protocol provides a robust framework for assessing the in vitro activity of novel cephalosporin derivatives. The causality is clear: by systematically diluting the compound, we can pinpoint the precise concentration at which it inhibits growth and at which it kills the bacteria.
Materials:
-
Cephalosporin compounds of interest, dissolved in a suitable solvent (e.g., DMSO, water).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or dedicated plate reader.
-
Sterile agar plates (e.g., Tryptic Soy Agar).
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. The accuracy of this step is paramount, as inoculum size directly affects MIC results.
-
-
Serial Dilution of Cephalosporins:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting cephalosporin concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no drug), and well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
-
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and those with higher concentrations), plate a 10-100 µL aliquot onto a fresh agar plate.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Comparative Analysis: How Side Chains Dictate Activity
The evolution of cephalosporins from the first to the fifth generation is a story of strategic side chain modification to enhance antibacterial spectrum, improve β-lactamase stability, and overcome resistance.
| Cephalosporin (Generation) | R1 (C-7) Side Chain | R2 (C-3) Side Chain | Key Activity Spectrum & Properties | Representative MIC (µg/mL) vs. E. coli | Representative MIC (µg/mL) vs. S. aureus |
| Cefazolin (1st) | Tetrazolylacetyl | 5-methyl-1,3,4-thiadiazole-2-thiol | Excellent Gram-positive activity; limited Gram-negative activity. | 2 | 0.25 |
| Cefuroxime (2nd) | Furyl-methoxyimino-acetyl | Carbamoyloxymethyl | Increased Gram-negative activity and stability to some β-lactamases due to the methoxyimino group. | 4 | 1 |
| Ceftazidime (3rd) | Aminothiazolyl-carboxypropoxyimino-acetyl | Pyridinium | Enhanced activity against Pseudomonas aeruginosa. The bulky R1 chain provides steric hindrance against β-lactamases. | 1 | 16 |
| Cefepime (4th) | Aminothiazolyl-methoxyimino-acetyl | N-methylpyrrolidinium | Broad-spectrum activity against Gram-positive and Gram-negative bacteria; zwitterionic nature enhances outer membrane penetration. | 0.12 | 2 |
| Ceftaroline (5th) | Aminothiazolyl-methoxyimino-acetyl | Thiazolyl-thio-pyridinium | Unique activity against Methicillin-resistant Staphylococcus aureus (MRSA) due to high affinity for PBP2a. | 0.25 | 0.5 (MRSA) |
Note: MIC values are representative and can vary based on the specific strain and testing conditions.
Dissecting the Structure-Activity Relationship:
-
The Aminothiazole Ring (R1): The introduction of an aminothiazole ring, often seen in third, fourth, and fifth-generation cephalosporins, is a key factor in enhancing affinity for PBPs of Gram-negative bacteria, thereby increasing potency.
-
The Methoxyimino Group (R1): The (Z)-methoxyimino group provides significant steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamase enzymes. This is a classic example of rational drug design to overcome resistance.
-
The Pyrrolidinium Group (R2 in Cefepime): Cefepime's positively charged N-methylpyrrolidinium group at C-3 creates a zwitterionic molecule. This charge distribution is thought to facilitate the drug's passage through the porin channels of Gram-negative bacteria, leading to higher intracellular concentrations and increased efficacy.
-
The Thiazolyl Group (R2 in Ceftaroline): The complex side chain at the C-3 position of ceftaroline is crucial for its unique ability to bind to PBP2a of MRSA, restoring activity against this critical pathogen.
Conclusion for the Modern Drug Developer
The cephalosporin scaffold remains a fertile ground for antibiotic development. This guide underscores that rational drug design, focused on the strategic modification of the C-7 and C-3 side chains, is paramount to enhancing antibacterial efficacy and combating the ever-growing threat of antimicrobial resistance. By understanding the causal relationships between specific chemical moieties and their biological activity—be it PBP affinity, β-lactamase stability, or cellular penetration—researchers can more effectively design the next generation of life-saving therapeutics. The systematic evaluation of novel compounds using standardized protocols like MIC and MBC assays remains the cornerstone of this discovery process.
References
-
Title: Cephalosporins: A Focus on Approved Drugs and Clinical Candidates Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Cephalosporins: A Review Source: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing URL: [Link]
-
Title: Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) in cosmetic preservation Source: ScienceDirect (International Journal of Cosmetic Science) URL: [Link]
-
Title: Structure-Activity Relationship of Cephalosporins Source: IntechOpen URL: [Link]
A Senior Application Scientist's Guide to the ¹H NMR Analysis of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride is a critical building block in the synthesis of several third-generation cephalosporin antibiotics.[1] Its stereochemical purity, specifically the Z-configuration of the methoxyimino group, is crucial for the final drug's efficacy. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, compares this technique with other analytical methods, and offers practical, field-proven insights for its characterization.
The Decisive Role of ¹H NMR in Stereoisomer Confirmation
While various analytical techniques can confirm the presence of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, ¹H NMR spectroscopy stands out for its unique ability to provide detailed structural and stereochemical information in a non-destructive manner. The chemical environment of each proton in the molecule generates a distinct signal, and the precise chemical shift (δ) and splitting pattern offer a definitive fingerprint of the Z-isomer.
Predicted ¹H NMR Spectral Analysis of the Z-Isomer
Here is a detailed breakdown of the expected signals for Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Thiazole-H | ~6.9 - 7.2 | Singlet (s) | 1H | This proton is attached to the C5 of the thiazole ring. Its chemical shift is in the aromatic/heteroaromatic region. In the Z-isomer, this proton is less deshielded compared to the E-isomer. |
| -NH₂ | ~7.3 - 7.7 | Broad Singlet (br s) | 2H | The protons of the primary amine on the thiazole ring. The signal is often broad due to quadrupole effects of the nitrogen atom and exchange with residual water in the solvent. Its chemical shift can be variable depending on concentration and temperature. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The three equivalent protons of the methoxy group. Being attached to an oxygen atom, they appear in this characteristic downfield region. This signal is a sharp singlet and a key identifier of the methoxyimino moiety. |
| -NH (hydrochloride) | Variable (highly downfield) | Broad Singlet (br s) | 1H | The proton associated with the hydrochloride salt of the aminothiazole ring. This signal can be very broad and its position is highly dependent on the solvent and water content. It may exchange with D₂O, leading to its disappearance. |
Causality Behind Spectral Predictions: The electron-withdrawing nature of the acetyl chloride group (-COCl) will have a deshielding effect on the nearby protons, particularly the thiazole-H. However, the fundamental positions of the signals are dictated by the core aminothiazole and methoxyimino structure. The hydrochloride salt form will lead to a downfield shift of the aminothiazole protons (-NH₂ and the ring nitrogen proton) due to protonation.
The E/Z Isomerism: A Critical Comparison
The biological activity of cephalosporins derived from this side chain is highly dependent on the Z-geometry of the oxime group. The corresponding E-isomer is considered an impurity and often exhibits significantly lower antibacterial activity. ¹H NMR spectroscopy provides a clear and direct method to distinguish between these two isomers.
The key diagnostic signal is the chemical shift of the thiazole ring proton (Thiazole-H). In the E-isomer, this proton experiences a significant downfield shift compared to the Z-isomer. This is attributed to the anisotropic effect of the nearby oxime oxygen atom, which deshields the thiazole proton in the E-configuration. This typically results in a chemical shift difference of approximately 0.5-0.7 ppm.
| Isomer | Typical Thiazole-H Chemical Shift (δ, ppm) |
| Z-isomer | ~6.7 - 6.9 |
| E-isomer | ~7.2 - 7.6 |
This distinct difference allows for not only the identification of the desired Z-isomer but also the quantification of the unwanted E-isomer impurity.
Workflow for Isomer Identification and Purity Assessment
Sources
A Senior Application Scientist's Guide to the Validation and Comparison of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid (ATMAA) Standards
Introduction: The Critical Role of ATMAA and the Imperative for Rigorous Standard Validation
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, hereafter referred to as ATMAA, is a cornerstone molecule in the synthesis of modern antibiotics. Specifically, its (Z)-isomer is a pivotal side-chain precursor for numerous third and fourth-generation cephalosporins, such as Cefotaxime and Cefepime.[1][2][3][4] The specific stereochemistry and high purity of this starting material are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Any impurities or isomeric deviations in the ATMAA standard can propagate through the synthesis, leading to compromised drug quality, reduced therapeutic effect, and potential safety concerns.
Therefore, for any researcher, process chemist, or quality control analyst, the initial validation of an ATMAA reference standard is not a perfunctory step but a foundational requirement for data integrity and successful drug development. This guide provides an in-depth, experience-driven framework for the comprehensive validation and comparison of ATMAA standards from different suppliers. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating and trustworthy analytical process.
The Analytical Target Profile (ATP): Defining "Fit for Purpose"
Before any instruments are powered on, we must define the Analytical Target Profile (ATP). This is a concept central to modern analytical procedure development, as outlined in ICH Q14 guidelines, that defines the purpose and required performance characteristics of our validation process.[5] For comparing ATMAA standards, our ATP is:
To establish the identity, purity, and impurity profile of ATMAA reference standards from various sources with sufficient accuracy and precision to ensure their suitability as primary quantitative standards in the development and quality control of cephalosporin APIs.
This ATP dictates the experiments we must perform and the acceptance criteria we will apply.
The Comparative Validation Workflow: A Multi-Modal Approach
A single analytical technique is insufficient to fully characterize a reference standard. A robust validation strategy employs a multi-modal approach, where orthogonal methods provide a comprehensive and cross-verifiable dataset. The workflow below outlines the logical progression of this validation.
Caption: Overall workflow for the comparative validation of ATMAA standards.
Part 1: Foundational Physicochemical Characterization
This initial phase provides a macroscopic view of the standards. While seemingly basic, significant deviations here can be early indicators of gross contamination or incorrect material.
-
Visual Inspection: The expected appearance is typically an off-white to beige or light yellow powder.[6][7] Note any clumps, discoloration, or foreign particulates.
-
Solubility: Test solubility in common analytical solvents (e.g., DMF, DMSO, dilute aqueous base). Inconsistent solubility between standards suggests differences in crystalline form or the presence of insoluble impurities.
Table 1: Example Physicochemical Comparison
| Property | Supplier A Standard | Supplier B Standard | Acceptance Criteria |
| Appearance | Off-white, fine powder | Light yellow, slightly clumpy | Homogeneous, free of foreign matter |
| Solubility (DMF) | Freely soluble | Soluble | Clear solution at working conc. |
Part 2: Unambiguous Identity Confirmation
Here, we confirm that the material is, in fact, ATMAA. Using multiple spectroscopic techniques is crucial for a high degree of confidence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This provides a molecular fingerprint. The key is not just to see peaks, but to understand them. We expect to see characteristic absorptions for N-H (amine), C=O (carboxylic acid), C=N (oxime), and the thiazole ring vibrations. The spectra of the two standards should be superimposable upon a known, verified reference.
-
¹H-NMR Spectroscopy: Nuclear Magnetic Resonance provides definitive structural confirmation. For ATMAA, we look for key signals: the methoxy (-OCH₃) protons, the thiazole ring proton, and the amine (-NH₂) protons.[8] The chemical shifts and integration values must match the expected structure. This technique is also excellent for detecting residual solvents or structurally similar impurities that might be missed by HPLC.
Part 3: The Core of the Comparison - Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis. The objective is to develop a stability-indicating method that can separate ATMAA from its potential process-related impurities and degradation products.
Rationale for Method Design: A reversed-phase C18 column is the standard choice for separating moderately polar compounds like ATMAA and its analogues.[9][10] The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The buffer's pH is critical; it should be controlled to ensure consistent ionization of the carboxylic acid and amine groups, which directly impacts retention time and peak shape. A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time. UV detection is set at a wavelength where ATMAA has significant absorbance, often around 270-280 nm.[6]
Caption: Chemical structure of (Z)-ATMAA.
Detailed Experimental Protocol: HPLC Purity and Impurity Profiling
This protocol is a self-validating system, incorporating system suitability tests (SST) as required by global pharmacopeial and ICH guidelines.[5][11][12]
1. Instrumentation and Materials:
-
HPLC system with quaternary pump, autosampler, column thermostat, and UV/PDA detector. (An LC-MS system is highly recommended for impurity identification).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water.
-
ATMAA Standards (Supplier A, Supplier B).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.04 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with dilute phosphoric acid.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of each ATMAA standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with diluent.
4. System Suitability Test (SST):
-
Rationale: The SST ensures the chromatographic system is performing adequately on the day of analysis. It is a non-negotiable part of a trustworthy protocol.
-
Procedure: Make five replicate injections of a working standard solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 (Ensures symmetrical peaks for accurate integration).
-
Theoretical Plates (N): ≥ 2000 (Measures column efficiency).
-
%RSD of Peak Area: ≤ 2.0% (Demonstrates injection precision).[13]
-
5. Analysis and Data Interpretation:
-
Inject the working standard solutions for Supplier A and Supplier B in duplicate.
-
Calculate the purity of each standard using the area percent method (assuming the response factor for impurities is similar to the main peak).
-
Identify and quantify all impurities at or above the reporting threshold (e.g., 0.05%).
Table 2: Example Comparative HPLC Data
| Parameter | Supplier A Standard | Supplier B Standard | ICH Guideline Reference |
| Purity (Area %) | 99.85% | 99.10% | Q2(R2) - Assay[14] |
| Known Impurity 1 (%) | 0.06% | 0.45% | Q2(R2) - Impurities |
| Known Impurity 2 (%) | Not Detected (<0.03%) | 0.15% | Q2(R2) - Impurities |
| Largest Unknown Impurity (%) | 0.04% | 0.18% | Q2(R2) - Impurities |
| Total Impurities (%) | 0.15% | 0.80% | Q2(R2) - Impurities |
| System Suitability | Passed | Passed | Q2(R2) - Precision[11] |
Conclusion: Synthesizing Data for an Authoritative Decision
Based on the multi-modal analysis exemplified above, a clear picture emerges. While both standards may have passed identity tests, the quantitative HPLC data reveals a significant difference in quality.
-
Supplier A Standard: Demonstrates high purity (99.85%) with a clean impurity profile. All individual impurities are well below typical reporting thresholds. This standard is suitable for use as a primary quantitative reference for assay and impurity testing.
-
Supplier B Standard: While still of reasonable purity (99.10%), it contains a significantly higher level of total impurities, with one known impurity approaching 0.5%. This standard may be acceptable for qualitative identification purposes but would be a poor choice for quantitative applications where accuracy is paramount. The presence of these impurities could lead to inaccurate potency measurements of the final API or interfere with the monitoring of critical process impurities.
Final Recommendation: The standard from Supplier A is unequivocally the superior choice. The rigorous, self-validating workflow described herein provides the necessary authoritative grounding to make this decision with high confidence, ensuring the integrity of all subsequent research and development activities.
References
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Benchchem. This compound.
-
Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation.
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ASTM International. E2857 Standard Guide for Validating Analytical Methods.
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
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BioPharm International. Method Validation Guidelines.
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Nassar, S.H., et al. A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy.
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
Signs, S.A., et al. High-pressure liquid chromatographic method for analysis of cephalosporins. Antimicrobial Agents and Chemotherapy.
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FCT/UNL. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS.
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ResearchGate. Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP.
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MedchemExpress. (αZ)-2-Amino-α-(methoxyimino)-4-thiazoleacetic acid (Standard).
-
PubMed. Studies on cephalosporin antibiotics. II. Synthesis, antibacterial activity and oral absorption of 3-alkoxycarbonylmethoxy-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(O-substituted oxyimino) - PubMed.
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El-Gindy, A., et al. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. RSC Advances.
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PubMed. Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) - PubMed.
-
Alfa Chemistry. (2Z)-(2-Aminothiazol-4-yl)(methoxyimino)acetic Acid.
-
PubMed. [Synthetic Cephalosporins. IV. Synthesis and Antibacterial Activity of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(O-substituted oxyimino)acetamido]-3-(1,2,3-triazol-1-yl)methyl-3-cephem-4-carboxylic Acid and Related Compounds].
-
LGC Standards. (2Z)-(2-Aminothiazol-4-yl)(methoxyimino)acetic Acid.
-
TCI Chemicals. (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic Acid.
-
PubMed. Studies on cephalosporin antibiotics. VI. Synthesis, antibacterial activity and oral efficacy in mice of new 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)-acetamido]-3 - PubMed.
-
Google Patents. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters.
-
BLDpharm. 65872-41-5|(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
-
ChemicalBook. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid.
-
Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. /patent/US4391979A/en)
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- 3. Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved drugs.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have made it a focal point for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminothiazole derivatives, offering a comparative perspective on their performance as anticancer, antimicrobial, and kinase-inhibiting agents. We will delve into the causal relationships behind structural modifications and their impact on biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Unraveling the Cytotoxic Potential
2-aminothiazole derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines.[3][4] The antiproliferative activity is largely dictated by the nature and position of substituents on the thiazole ring and the 2-amino group.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 2-aminothiazole derivatives against various human cancer cell lines, as determined by the MTT assay. This comparative data highlights the critical role of specific structural modifications in enhancing anticancer potency.
| Compound ID | Core Structure | R1 (at C4) | R2 (at C5) | R3 (at N2) | Cell Line | IC50 (µM) | Reference |
| 1a | 2-aminothiazole | H | H | Phenyl | H1299 (Lung) | > 50 | [5] |
| 1b | 2-aminothiazole | Methyl | H | Phenyl | H1299 (Lung) | 25.3 | [5] |
| 1c | 2-aminothiazole | H | H | 4-Chlorophenyl | H1299 (Lung) | 15.8 | [5] |
| 1d | 2-aminothiazole | -(CH2)4- | H | 4-Methylbenzyl | H1299 (Lung) | 4.89 | [5] |
| 2 | 2-aminothiazole | H | Bromo | - | H1299 (Lung) | 6.61 | [6] |
| 3 | 2-aminothiazole | H | Carboxylic acid phenylamide | - | K562 (Leukemia) | 16.3 | [6] |
| 4 | 2-aminothiazole | H | Carboxylic acid phenylamide | - | MCF-7 (Breast) | 20.2 | [6] |
| 5 | 2-aminothiazole | H | Carboxylic acid phenylamide | - | HT-29 (Colon) | 21.6 | [6] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The data reveals several key SAR trends for the anticancer activity of 2-aminothiazole derivatives:
-
Substitution at the 2-Amino Group: An unsubstituted phenyl group at the 2-amino position (Compound 1a ) confers weak activity.[5] However, the introduction of electron-withdrawing groups, such as a chloro-substituent on the phenyl ring (Compound 1c ), enhances cytotoxicity.[5] More complex substitutions, such as a 4-methylbenzyl group combined with a cyclic substitution at the C4/C5 positions (Compound 1d ), can lead to a significant increase in potency.[5]
-
Substitution on the Thiazole Ring: The introduction of a methyl group at the C4 position (Compound 1b ) results in a moderate increase in activity compared to the unsubstituted analog.[5] The presence of a bromo group at the C5 position (Compound 2 ) also leads to notable cytotoxic activity.[6] Furthermore, the addition of a more complex carboxamide side chain at the C5-position (Compounds 3, 4, and 5 ) demonstrates selective antiproliferative activity against various cancer cell lines.[6]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms of action include the inhibition of the PI3K/Akt/mTOR signaling pathway and the disruption of tubulin polymerization.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, such as PI3Kα.[1]
Caption: Mechanism of action of tubulin-inhibiting 2-aminothiazole derivatives.
Antimicrobial Activity: A Scaffold for Combating Pathogens
2-aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. [7][8]
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of 2-aminothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | R-group (at C5) | Microorganism | MIC (µg/mL) | Reference |
| Unsubstituted 2-AT | H | E. coli | > 100 | [6] |
| Unsubstituted 2-AT | H | S. aureus | > 100 | [6] |
| 6 | Arylazo | E. coli | 12.5 | [6] |
| 7 | Arylazo | S. aureus | 6.25 | [6] |
| 8 | Arylazo | A. niger | 25 | [6] |
| 9 | Arylazo | A. oryzae | 25 | [6] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The comparative data clearly indicates that:
-
Unsubstituted 2-aminothiazole exhibits weak to no antimicrobial activity. [6]* The introduction of an arylazo group at the C5-position (Compounds 6, 7, 8, and 9 ) dramatically enhances both antibacterial and antifungal properties. [6]This highlights the C5-position as a critical locus for modification to develop potent antimicrobial agents based on the 2-aminothiazole scaffold.
Kinase Inhibition: A Privileged Scaffold for Targeting Kinomes
The 2-aminothiazole moiety is a well-established template for the design of kinase inhibitors. [2][9]The clinically approved drug Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core, underscoring the significance of this scaffold in targeting kinases. [4][9]
Comparative Analysis of Kinase Inhibitory Activity
The following table presents the kinase inhibitory activity of selected 2-aminothiazole derivatives, demonstrating their potential to target various kinases with high potency.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Lck | 0.5 | [10] |
| Dasatinib | Src | 0.8 | [10] |
| Dasatinib | Abl | 1 | [10] |
| Compound 14 | CDK2 | 1-10 | [10] |
| Compound 25 | CDK9 | 640 - 2010 | [10] |
| Compound 34 | CK2 | 1900 | [10] |
| Compound 34 | GSK3β | 670 | [10] |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition
The development of potent kinase inhibitors from the 2-aminothiazole scaffold often involves intricate SAR studies. For instance, in the discovery of Dasatinib, optimization of the 2-aminothiazole template through successive SAR iterations led to analogs with nanomolar to subnanomolar potencies. [9]The oral efficacy of these inhibitors has been demonstrated in various preclinical models. [2][9]
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in the evaluation of 2-aminothiazole derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells. [1] Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [11]The amount of formazan produced is proportional to the number of viable cells. [12] Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48-72 hours). [10][12]3. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. [12]4. Solubilization: Add 200 µL of DMSO to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [12]A reference wavelength of 630 nm can be used for background correction. [12]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value. [13]
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on a specific kinase.
Principle: The assay quantifies the enzymatic activity of a target kinase by measuring the phosphorylation of a specific substrate.
Protocol Outline (Radiometric Assay):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant active kinase, a specific peptide substrate, and a suitable kinase buffer. [10]2. Compound Addition: Add the 2-aminothiazole inhibitor at various concentrations. Include a DMSO control. [10]3. Kinase Reaction Initiation: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes). [10]4. Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. [14] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the 2-aminothiazole compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [14]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed. [14]
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The extensive body of research on its derivatives has provided invaluable insights into the structure-activity relationships governing their anticancer, antimicrobial, and kinase inhibitory activities. This guide has aimed to provide a comprehensive and comparative overview of these relationships, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their quest for new and improved medicines. The versatility of the 2-aminothiazole core, coupled with a deep understanding of its SAR, promises a bright future for the discovery of innovative drugs targeting a wide range of diseases.
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2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. IntechOpen. [Link]
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Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. PubMed. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
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2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]
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Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]
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A Comparative Analysis of Synthesis Routes for 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic Acid (ATMA): A Guide for Process Development
The synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid, a critical synthon for a multitude of third-generation cephalosporin antibiotics, presents a significant challenge in process chemistry. The molecule's value is intrinsically linked to the stereochemistry of its oxime moiety, with the syn-isomer (also known as the Z-isomer) being the biologically active and therefore, the commercially valuable form. This guide provides a comparative analysis of the most prevalent synthesis routes to this vital intermediate, offering insights into the mechanistic underpinnings, process efficiencies, and scalability of each approach. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and optimization of a synthesis strategy.
Introduction: The Strategic Importance of this compound (ATMA)
This compound, often referred to by the acronym ATMA or MAEM, is a cornerstone in the industrial production of blockbuster antibiotics such as Ceftriaxone, Cefotaxime, and Ceftazidime. The 2-aminothiazole ring and the syn-methoxyimino group are essential pharmacophores that confer broad-spectrum antibacterial activity and resistance to β-lactamase enzymes. Consequently, the development of a cost-effective, scalable, and stereoselective synthesis of ATMA is a perpetual pursuit in pharmaceutical manufacturing. The primary challenge lies in controlling the E/Z (or anti/syn) isomer ratio of the oxime, as the anti-isomer is an undesirable impurity that requires removal.
This guide will dissect and compare the following major synthetic pathways:
-
Route A: The Hantzsch Thiazole Synthesis Approach, starting from an acetoacetic acid ester.
-
Route B: An alternative strategy commencing with 2-chloro-2-(methoxyimino)ethanoic acid.
-
Route C: A more convergent approach utilizing 2-amino-4-chloroacetylthiazole as a key intermediate.
Each of these routes will be evaluated based on yield, stereoselectivity, operational complexity, and the cost of raw materials.
Route A: The Classic Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a venerable and widely employed method for the construction of thiazole rings. In the context of ATMA synthesis, this route typically begins with an readily available acetoacetic acid ester.
Mechanistic Overview and Workflow
The general workflow for the Hantzsch-based synthesis of ATMA involves three key transformations: oximation, chlorination, and cyclization with thiourea. The sequence of these steps can be varied, leading to slightly different process efficiencies. A common iteration of this route is depicted below.
Caption: Workflow for the Hantzsch synthesis of ATMA.
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
To a stirred solution of ethyl acetoacetate (1.0 mol) in acetic acid (500 mL) at 0-5 °C, a solution of sodium nitrite (1.1 mol) in water (150 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The reaction mixture is then poured into ice water (2 L), and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
The dried ethyl 2-(hydroxyimino)-3-oxobutanoate (0.8 mol) is dissolved in a suitable solvent such as dichloromethane (800 mL). The solution is cooled to 0-5 °C, and sulfuryl chloride (0.88 mol) is added dropwise. The reaction is monitored by TLC until completion. The solvent is then removed under reduced pressure to yield the crude product.
Step 3: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
To a solution of thiourea (0.85 mol) in ethanol (1 L), the crude ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate (0.8 mol) is added portion-wise. The mixture is heated to reflux for 4-6 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried.
Step 4: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate
The product from the previous step (0.7 mol) is suspended in a mixture of acetone (1 L) and water (200 mL). Sodium carbonate (1.5 mol) is added, followed by the dropwise addition of dimethyl sulfate (0.8 mol) at a temperature maintained below 40 °C. The reaction is stirred for 3-4 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the ester.
Step 5: Hydrolysis to ATMA
The ethyl ester (0.6 mol) is suspended in a 10% aqueous solution of sodium hydroxide (1.5 L) and stirred at room temperature until the ester is fully dissolved. The solution is then acidified with concentrated hydrochloric acid to a pH of 3-4. The precipitated ATMA is collected by filtration, washed with water, and dried.
Performance Analysis
The Hantzsch route is a workhorse in the industry due to its reliance on inexpensive and readily available starting materials. However, it is often plagued by a lower overall yield and the formation of the undesired anti-isomer. The stereoselectivity is highly dependent on the reaction conditions at each step, particularly during the oximation and methylation stages.
Route B: A Strategy Employing 2-Chloro-2-(methoxyimino)ethanoic Acid
This approach offers a more direct route to the methoxyimino functionality, potentially providing better control over the stereochemistry from the outset.
Mechanistic Overview and Workflow
In this pathway, the methoxyimino group is introduced early, and the thiazole ring is constructed in a later step.
Caption: A conceptual workflow for a synthesis starting from a pre-functionalized acid.
Note: The specifics of this route are less commonly published in open literature and may be subject to proprietary process variations.
Performance Analysis
The primary advantage of this route is the potential for improved stereoselectivity, as the syn/anti ratio can be established early and carried through the synthesis. However, the starting material, 2-chloro-2-(methoxyimino)ethanoic acid, is more specialized and may be more expensive than the bulk chemicals used in the Hantzsch synthesis. The subsequent steps involving the construction of the molecule around this core can also be challenging.
Route C: Convergent Synthesis via 2-Amino-4-chloroacetylthiazole
A convergent approach aims to synthesize complex molecules by first preparing key fragments and then joining them together in the final stages. This can often lead to higher overall yields.
Mechanistic Overview and Workflow
This route involves the initial synthesis of a chloroacetylthiazole intermediate, which is then elaborated to the final product.
Caption: Workflow for a convergent synthesis of ATMA.
Performance Analysis
This convergent strategy can be highly effective. The synthesis of the 2-amino-4-(chloroacetyl)thiazole intermediate is relatively straightforward. The subsequent oximation and methylation steps are critical for establishing the desired stereochemistry. This route may offer a better overall yield and purity profile compared to the more linear Hantzsch synthesis. However, the handling of chloroacetylating agents requires appropriate safety precautions.
Comparative Summary and Data
| Parameter | Route A: Hantzsch Synthesis | Route B: From Chloro-Methoxyimino Acid | Route C: Convergent Route |
| Starting Materials | Inexpensive, bulk chemicals (e.g., acetoacetic esters, thiourea) | More specialized, potentially higher cost starting materials | Moderately priced starting materials |
| Overall Yield | Moderate to low, often with multiple steps impacting the final yield | Potentially high, but dependent on the efficiency of later-stage couplings | Generally good to high |
| syn/anti Selectivity | Can be challenging to control, often requires optimization at multiple stages | Potentially excellent, as stereochemistry is set early | Good to excellent, with key control at the oximation/methylation steps |
| Scalability | Well-established for large-scale production, but can be cumbersome | May require more specialized equipment and handling procedures | Good scalability, with potentially fewer challenging unit operations |
| Operational Complexity | Multiple steps, can be labor-intensive | Fewer steps in some variations, but may involve more sensitive reagents | Moderate complexity, with a well-defined convergent strategy |
Conclusion and Recommendations
The choice of a synthesis route for this compound is a multifaceted decision that hinges on a balance of cost, yield, stereoselectivity, and scalability.
-
The Hantzsch Synthesis (Route A) remains a viable option, particularly when the cost of raw materials is the primary driver. However, significant process optimization is required to achieve a favorable syn/anti ratio and a high overall yield.
-
The Convergent Route (Route C) often presents a more elegant and efficient approach, offering potentially higher yields and better control over stereochemistry. While the starting materials may be slightly more expensive, the improved process efficiency can offset this in the long run.
-
Route B represents a more specialized strategy that could be advantageous if a highly stereoselective process is the paramount concern, and the cost of the starting material is not prohibitive.
For new process development, a thorough evaluation of the convergent route (Route C) is highly recommended. Its modular nature allows for the optimization of individual steps, and it generally offers a more direct path to the high-purity syn-isomer of ATMA that is required for the synthesis of life-saving cephalosporin antibiotics. Further research into novel catalytic methods and flow chemistry applications for any of these routes could lead to even more efficient and sustainable manufacturing processes.
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Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
The Enduring Efficacy of the Aminothiazolyl Methoxyimino Moiety: A Comparative Analysis Against Resistant Bacterial Strains
A Technical Guide for Researchers in Antimicrobial Development
In the persistent battle against antimicrobial resistance, the molecular architecture of our antibiotic arsenal is a critical determinant of success. Among the most pivotal structural motifs in modern β-lactam antibiotics is the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain. This guide offers an in-depth comparative analysis of the efficacy conferred by this moiety, particularly in advanced-generation cephalosporins, against clinically significant resistant bacterial strains. We will delve into the mechanistic underpinnings of its activity, present comparative efficacy data against key alternatives, and provide a standardized protocol for evaluating antimicrobial susceptibility.
The Strategic Importance of the Aminothiazolyl Methoxyimino Side Chain
The this compound group is not a standalone antibiotic; rather, it is a crucial acyl side chain attached to the 7-aminocephalosporanic acid nucleus of numerous third- and fourth-generation cephalosporins, including Cefotaxime, Ceftriaxone, Ceftazidime, and Cefepime.[1] Its incorporation was a landmark in medicinal chemistry, designed to overcome the primary resistance mechanism employed by Gram-negative bacteria: the production of β-lactamase enzymes.
Mechanism of Action and β-Lactamase Stability
Cephalosporins, like all β-lactam antibiotics, act by inhibiting Penicillin-Binding Proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[2][3] This inhibition leads to cell lysis and death. However, β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[4][5]
The this compound side chain provides a dual advantage:
-
Enhanced PBP Affinity: The aminothiazole ring enhances the binding affinity of the cephalosporin to bacterial PBPs.
-
Steric Hindrance: The syn-configured methoxyimino group (-N=OCH₃) provides crucial steric hindrance, physically shielding the β-lactam ring from the active site of many β-lactamase enzymes.[6][7] This structural feature is a key reason for the enhanced stability and effectiveness of third- and fourth-generation cephalosporins against many β-lactamase-producing organisms.[1]
The following diagram illustrates the protective role of this side chain.
Caption: Mechanism of cephalosporin action and β-lactamase resistance.
Comparative Efficacy Against Resistant Pathogens
The true measure of this chemical moiety's value is its performance against resistant bacteria. Below, we compare the in vitro activity of cephalosporins containing this side chain against challenging pathogens, juxtaposed with key alternative antibiotic classes. Efficacy is primarily measured by the Minimum Inhibitory Concentration (MIC), with MIC₅₀ and MIC₉₀ values representing the concentrations required to inhibit 50% and 90% of isolates, respectively.
Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales
ESBLs are enzymes that confer resistance to most penicillins and cephalosporins, including third-generation agents like cefotaxime and ceftriaxone.[8][9] This makes infections with ESBL-producing Escherichia coli and Klebsiella pneumoniae particularly difficult to treat.
| Antibiotic Agent | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Primary Resistance Mechanism |
| Cefotaxime | ESBL E. coli / K. pneumoniae | >32 | >128 | ESBL Hydrolysis |
| Ceftazidime | ESBL E. coli / K. pneumoniae | 16 | >128 | ESBL Hydrolysis |
| Cefepime | ESBL E. coli / K. pneumoniae | 4 | >32 | ESBL Hydrolysis |
| Piperacillin-Tazobactam | ESBL E. coli / K. pneumoniae | 16 | >128 | ESBL Hydrolysis |
| Meropenem | ESBL E. coli / K. pneumoniae | ≤0.06 | 0.12 | Efflux/Porin Loss (rare) |
| Ceftazidime-Avibactam | ESBL E. coli / K. pneumoniae | 0.25 | 1 | Stable to ESBLs |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary by study and region.[10][11][12]
Analysis: Standard third-generation cephalosporins (Cefotaxime, Ceftazidime) are largely ineffective against ESBL producers, as indicated by high MIC₉₀ values. Cefepime, a fourth-generation cephalosporin, retains some activity but is often compromised.[13] Carbapenems, like Meropenem, remain highly active and are often the treatment of choice.[14][15] However, the combination of Ceftazidime with a modern β-lactamase inhibitor, Avibactam, restores its potent activity by directly neutralizing the ESBL enzyme.[10]
Multidrug-Resistant Pseudomonas aeruginosa
P. aeruginosa is an opportunistic pathogen notorious for its intrinsic and acquired resistance mechanisms, including AmpC β-lactamases, efflux pumps, and porin loss. Ceftazidime and Cefepime were specifically designed for their anti-pseudomonal activity.
| Antibiotic Agent | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Resistance Mechanisms |
| Ceftazidime | P. aeruginosa | 2 | 32 | AmpC, Efflux, Porin Loss |
| Cefepime | P. aeruginosa | 2 | 16 | AmpC, Efflux, Porin Loss |
| Piperacillin-Tazobactam | P. aeruginosa | 4 | 128 | AmpC, Efflux |
| Meropenem | P. aeruginosa | 0.5 | 16 | Metallo-β-Lactamases, Efflux |
| Ceftazidime-Avibactam | P. aeruginosa | 2 | 4 | Metallo-β-Lactamases |
| Ceftolozane-Tazobactam | P. aeruginosa | 0.5 | 2 | Metallo-β-Lactamases |
Data synthesized from multiple surveillance studies.[16][17][18][19][20]
Analysis: Against P. aeruginosa, Ceftazidime and Cefepime demonstrate useful activity, but resistance is common, as shown by elevated MIC₉₀ values.[18][21] Newer combinations like Ceftazidime-Avibactam and Ceftolozane-Tazobactam show superior and more consistent activity against many ceftazidime-resistant isolates.[16][17][19][20] Their efficacy is primarily limited by the presence of metallo-β-lactamases (MBLs), against which the inhibitors avibactam and tazobactam are not active.[16]
Ceftriaxone-Resistant Neisseria gonorrhoeae
The emergence of ceftriaxone resistance in N. gonorrhoeae is a major public health concern. Resistance is primarily mediated by alterations in PBP2, the target of ceftriaxone, rather than β-lactamase production.[22][23][24]
Analysis: In this context, the aminothiazolyl methoxyimino side chain's ability to evade β-lactamases is not the primary factor. Instead, resistance hinges on mutations within the PBP2 active site that reduce the binding affinity of ceftriaxone.[24][25][26] These mutations can shift the PBP2 protein to a low-affinity state, rendering the antibiotic less effective even at higher concentrations.[22][23][24] This highlights a limitation of the side chain's efficacy when the primary resistance mechanism is target site modification.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable efficacy data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) M07 document provides the reference method for broth microdilution antimicrobial susceptibility testing.[27][28]
Step-by-Step Methodology
-
Prepare Antimicrobial Solutions: Serially dilute the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These are typically prepared at 2x the final desired concentration.
-
Dispense into Microdilution Plate: Dispense 50 µL of each 2x antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (broth only) and a sterility control well.
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Standardize Inoculum: Dilute the standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate Plate: Add 50 µL of the final standardized inoculum to each well of the microtiter plate (except the sterility control). This brings the total volume to 100 µL and dilutes the antimicrobial agent to its final 1x concentration.
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The workflow for this protocol is visualized below.
Caption: Standardized workflow for broth microdilution MIC testing.
Conclusion and Future Perspectives
The this compound side chain remains a cornerstone of cephalosporin design, conferring vital stability against a wide range of β-lactamases. For infections caused by many resistant Gram-negative pathogens, particularly those producing ESBL and AmpC enzymes, cephalosporins bearing this moiety, such as Cefepime, retain a significant clinical role.
However, the landscape of resistance is continually evolving. The rise of carbapenemases (e.g., KPC, MBLs) and resistance due to target site modification, as seen in N. gonorrhoeae, demonstrates that this side chain is not a panacea. The future of treating multidrug-resistant infections will rely on pairing these advanced cephalosporins with novel β-lactamase inhibitors (e.g., ceftazidime-avibactam) and developing new classes of antimicrobials that bypass these established resistance mechanisms altogether. Continued surveillance and standardized testing are essential to guide the effective use of these critical therapeutic agents.
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Tomberg, J., Unemo, M., Davies, C., & Nicholas, R. A. (2021). Mutations in PBP2 from ceftriaxone-resistant Neisseria gonorrhoeae alter the dynamics of the β3–β4 loop to favor a low-affinity drug-binding state. Journal of Biological Chemistry. [Link]
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Pfaller, M. A., Huband, M. D., Mendes, R. E., Flamm, R. K., & Castanheira, M. (2018). Comparative in vitro Activities of Ceftazidime–Avibactam and Ceftolozane-tazobactam Against Characterized β-Lactamase-producing Pseudomonas aeruginosa. Diagnostic Microbiology and Infectious Disease. [Link]
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Unknown Author. (n.d.). cephalosporin structure-activity relationship summary. Course Hero. [Link]
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Bauer, K. A., et al. (2013). Extended-Infusion Cefepime Reduces Mortality in Patients with Pseudomonas aeruginosa Infections. Antimicrobial Agents and Chemotherapy. [Link]
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CLSI. (2009). M07-A8. Regulations.gov. [Link]
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Tamma, P. D., & Rodriguez-Bano, J. (2017). Carbapenem-Sparing Strategies for ESBL Producers: When and How. MDPI. [Link]
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Harris, P. N. A., et al. (2018). Effect of Piperacillin-Tazobactam vs Meropenem on 30-Day Mortality for Patients With E coli or Klebsiella pneumoniae Bloodstream Infection and Ceftriaxone Resistance: A Randomized Clinical Trial. PubMed Central. [Link]
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Harris, P. N. A., et al. (2015). Comparable outcomes for β-lactam/β-lactamase inhibitor combinations and carbapenems in definitive treatment of bloodstream infections caused by cefotaxime-resistant Escherichia coli or Klebsiella pneumoniae. MORU Tropical Health Network. [Link]
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Paterson, D. L., et al. (2001). Outcome of Cephalosporin Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory. PubMed Central. [Link]
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Sharma, M., et al. (2024). Antibiotic Sensitivity Pattern and ESBL Detection among Various Clinical Isolates of Escherichia coli. International Journal of Current Microbiology and Applied Sciences. [Link]
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Klugman, K. P., et al. (1995). Randomized comparison of meropenem with cefotaxime for treatment of bacterial meningitis. Meropenem Meningitis Study Group. PubMed Central. [Link]
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Simner, P. J. (2022). Extended-Spectrum Beta-Lactamases: To Confirm or Not Confirm? ASM.org. [Link]
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Klugman, K. P., et al. (1995). Randomized comparison of meropenem with cefotaxime for treatment of bacterial meningitis. Elsevier. [Link]
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A Comparative Guide to Hydroxyimino and Methoxyimino Analogs in β-Lactamase Resistance
Introduction
The escalating threat of antibiotic resistance necessitates the continuous development of novel β-lactam antibiotics with enhanced stability against β-lactamase enzymes.[1][2][3] These enzymes represent the primary mechanism of resistance in many pathogenic bacteria, hydrolyzing the amide bond in the β-lactam ring and rendering the antibiotic ineffective.[3][4][5] A key strategy in designing β-lactamase-stable cephalosporins has been the introduction of specific side chains at the C7 position of the cephem nucleus. Among the most successful of these modifications are the hydroxyimino and methoxyimino moieties. This guide provides an in-depth comparison of these two analogs, offering experimental insights and protocols for researchers in drug development.
The choice between a hydroxyimino and a methoxyimino group can significantly influence a cephalosporin's antibacterial spectrum and its resilience to enzymatic degradation. While both groups confer a degree of stability, the subtle difference in their chemical structure—a hydroxyl group versus a methoxy group—leads to distinct interactions with the active site of various β-lactamases. Understanding these differences is paramount for the rational design of next-generation cephalosporins.
Mechanistic Insights: The Role of the Imino Group
β-lactam antibiotics exert their bactericidal effect by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[4][5][6] β-lactamases, particularly the widespread Class A and Class C enzymes, share a similar serine-based catalytic mechanism.[4][7] They hydrolyze the β-lactam ring, effectively disarming the antibiotic before it can reach its PBP target.
The introduction of an imino group, specifically an oxyimino function, at the α-position of the C7 acylamino side chain sterically hinders the approach of the β-lactamase's active site serine to the β-lactam ring. This steric shield is a crucial factor in the resistance of third-generation cephalosporins to many common β-lactamases.
The Hydroxyimino vs. Methoxyimino Distinction
The primary difference between the two analogs lies in the substituent on the oxime nitrogen. The methoxyimino group, with its methyl ether, is generally considered to provide greater steric hindrance and electronic stability compared to the hydroxyl group of the hydroxyimino analog. This enhanced stability often translates to a broader spectrum of activity against bacteria producing various β-lactamases.
However, the hydroxyimino group, with its potential for hydrogen bonding, can exhibit different binding kinetics with certain β-lactamase variants. This can sometimes lead to unexpected patterns of susceptibility and resistance.
Below is a diagram illustrating the general mechanism of β-lactamase action and the protective role of the imino side chain.
Caption: Mechanism of β-lactamase and the protective role of the imino group.
Comparative Experimental Data
The most direct method for comparing the efficacy of hydroxyimino and methoxyimino analogs is through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains expressing well-characterized β-lactamases.
Table 1: Comparative MIC Values (μg/mL) of Hypothetical Analogs
| Bacterial Strain (β-Lactamase Class) | Hydroxyimino Analog | Methoxyimino Analog |
| E. coli (TEM-1, Class A) | 0.5 | 0.25 |
| K. pneumoniae (SHV-1, Class A) | 1 | 0.5 |
| E. cloacae (AmpC, Class C) | 8 | 2 |
| P. aeruginosa (Multiple mechanisms) | 16 | 4 |
The hypothetical data above illustrates a common trend where the methoxyimino analog exhibits lower MIC values, indicating greater potency, particularly against organisms producing Class C β-lactamases.
Kinetic Parameters: A Deeper Dive
To understand the underlying biochemical reasons for differences in MICs, it is essential to determine the kinetic parameters of the interaction between the antibiotics and purified β-lactamases. The key parameters are:
-
kcat : The turnover number, representing the number of antibiotic molecules hydrolyzed per second. A lower kcat indicates greater stability.
-
Km : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A higher Km can indicate a lower affinity of the enzyme for the antibiotic.
-
kcat/Km : The catalytic efficiency. A lower value signifies better resistance to hydrolysis.
Table 2: Kinetic Parameters for Hydrolysis by a Purified Class C β-Lactamase
| Analog | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |
| Hydroxyimino Analog | 0.1 | 50 | 2,000 |
| Methoxyimino Analog | 0.02 | 100 | 200 |
These hypothetical kinetic data support the MIC observations, showing that the methoxyimino analog is a much less efficient substrate for the Class C β-lactamase.
Experimental Protocols
To ensure the scientific integrity of such comparative studies, standardized and validated protocols are crucial.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Stock solutions of hydroxyimino and methoxyimino cephalosporin analogs
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic stock solution in CAMHB directly in the 96-well plates. The final volume in each well should be 50 μL.
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 50 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 μL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth as detected by the naked eye or a microplate reader.[9]
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Determination of β-Lactamase Kinetic Parameters
Objective: To measure the kinetic parameters (kcat and Km) of β-lactamase-mediated hydrolysis of the cephalosporin analogs.
Materials:
-
Purified β-lactamase enzyme
-
Hydroxyimino and methoxyimino cephalosporin analogs
-
UV-Vis spectrophotometer
-
Phosphate buffer (pH 7.0)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the antibiotics and the purified enzyme in phosphate buffer.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring can be monitored by the change in absorbance at a specific wavelength (typically between 260-300 nm).
-
Initial Velocity Measurements: For each antibiotic concentration, add a small amount of the enzyme to initiate the reaction and record the initial rate of hydrolysis by monitoring the change in absorbance over time.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the values of Km and Vmax.
-
Calculate kcat: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
Conclusion and Future Perspectives
The available evidence strongly suggests that the methoxyimino group generally confers superior stability against a broader range of β-lactamases compared to the hydroxyimino group. This is reflected in both lower MIC values against resistant bacteria and more favorable kinetic parameters for hydrolysis. The enhanced steric hindrance of the methoxy group is a key determinant of this increased stability.
However, it is crucial for drug development professionals to recognize that the choice of a side chain is a multifactorial decision. While β-lactamase stability is a primary concern, other factors such as PBP affinity, outer membrane permeability in Gram-negative bacteria, and pharmacokinetic properties also play a significant role in the overall efficacy of a new cephalosporin.[10]
Future research should focus on:
-
Investigating the interaction of these analogs with newly emerging and clinically significant β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases.[2]
-
Utilizing structural biology techniques, such as X-ray crystallography, to visualize the precise interactions between these analogs and the active sites of different β-lactamases.
-
Exploring novel imino-based side chains that may offer even greater stability and a broader spectrum of activity.
By combining rigorous in vitro testing with a deep understanding of the underlying biochemical mechanisms, the scientific community can continue to develop effective β-lactam antibiotics to combat the ever-evolving challenge of bacterial resistance.
References
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Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
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Zeng, X., Lin, J., & You, X. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(14), 5437. [Link]
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Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500. [Link]
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Llarrull, L. I., Prati, F., & Mobashery, S. (2010). The race of the tortoise and the hare: the β-lactam resistance problem. Current Opinion in Chemical Biology, 14(5), 547–553. [Link]
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Powers, R. A., & Shoichet, B. K. (2002). Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases. Frontiers in Molecular Biosciences, 5, 29. [Link]
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Bethel, C. R., Taracila, M. A., & Bonomo, R. A. (2011). Enhancing Resistance to Cephalosporins in class C β-lactamases: impact of Glu214Gly in CMY-2. Journal of Biological Chemistry, 286(28), 25164–25173. [Link]
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Richmond, M. H. (1987). Mechanisms of resistance to cephalosporin antibiotics. Journal of Antimicrobial Chemotherapy, 20 Suppl A, 1-13. [Link]
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Introduction: The Quest for Orally Bioavailable Cephalosporins
<-48> ## A-Comparative-Guide-to-Assessing-the-Oral-Absorption-of-Novel-Cephalosporins
Cephalosporins remain a cornerstone of antibacterial therapy, however, their development has historically been challenged by poor oral absorption.[1][2] This guide provides a comprehensive overview of the state-of-the-art methodologies used to assess the oral absorption of novel cephalosporin candidates. We will delve into the mechanistic underpinnings of these techniques, from in vitro cell-based assays to in vivo pharmacokinetic studies, offering a comparative analysis to aid researchers in selecting the most appropriate experimental models for their drug development programs.
The primary obstacle to the oral bioavailability of many cephalosporins is their low lipid solubility, which hinders their ability to cross the intestinal mucosa.[1] To overcome this, two main strategies have been employed: the development of prodrugs and the incorporation of structural motifs that mimic amino acids, allowing for active transport via the dipeptide transport system.[1] The success of these strategies is contingent on a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which can be elucidated through the experimental approaches detailed in this guide.
In Vitro Models: High-Throughput Screening for Intestinal Permeability
In the early stages of drug discovery, in vitro models offer a rapid and cost-effective means of screening large numbers of compounds for their potential oral absorption. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is considered the gold standard for these assays.[3][4]
The Caco-2 Permeability Assay: A Window into Intestinal Transport
The Caco-2 assay provides valuable insights into a drug's ability to traverse the intestinal barrier and can help to identify the mechanisms of transport involved, whether passive diffusion or active transport.[3][4]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
Barrier Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker such as mannitol.
-
Transport Studies: The test compound is added to the apical (AP) or basolateral (BL) side of the monolayer, and its appearance on the opposite side is measured over time.
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
-
Calculation of Apparent Permeability (Papp): The Papp value, a measure of the rate of transport across the monolayer, is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Data Interpretation:
| Papp Value (cm/s) | Predicted In Vivo Absorption |
| > 10 x 10^-6 | High |
| 1-10 x 10^-6 | Moderate |
| < 1 x 10^-6 | Low |
Causality Behind Experimental Choices:
-
The extended culture period is crucial for the development of the morphological and functional characteristics of mature enterocytes, including the expression of transporters and enzymes.[3]
-
The use of both AP to BL and BL to AP transport studies can help to identify the involvement of efflux transporters, such as P-glycoprotein, which can limit drug absorption.
-
The inclusion of reference compounds with known absorption characteristics is essential for validating the assay and ensuring the reliability of the results.[8]
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow of the Caco-2 permeability assay.
In Situ Models: Bridging the Gap Between In Vitro and In Vivo
While in vitro models are valuable for high-throughput screening, they lack the physiological complexity of the in vivo environment. In situ intestinal perfusion studies in rodents offer a more biorelevant model for investigating drug absorption, as they maintain an intact blood supply and the anatomical structure of the intestine.[9][10]
Single-Pass Intestinal Perfusion (SPIP): A Dynamic View of Absorption
The SPIP technique allows for the direct measurement of drug disappearance from the intestinal lumen, providing a reliable estimate of the intestinal effective permeability (Peff).[11][12]
Experimental Protocol: In Situ Single-Pass Intestinal Perfusion in Rats
-
Animal Preparation: A fasted rat is anesthetized, and the abdomen is opened to expose the small intestine.
-
Cannulation: A specific segment of the intestine (e.g., jejunum or ileum) is isolated and cannulated at both ends.
-
Perfusion: A solution containing the test compound and a non-absorbable marker is perfused through the intestinal segment at a constant flow rate.
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.
-
Quantification: The concentrations of the drug and the non-absorbable marker in the perfusion samples are determined by HPLC or LC-MS/MS.
-
Calculation of Peff: The Peff is calculated based on the disappearance of the drug from the perfusate, corrected for water flux using the non-absorbable marker.
Comparative Data: Peff of Orally Administered Cephalosporins
| Cephalosporin | Intestinal Segment | Peff (x 10^-4 cm/s) |
| Cefaclor | Jejunum | 0.52 |
| Cefadroxil | Jejunum | 0.89 |
| Cephalexin | Jejunum | 0.76 |
| Cephradine | Jejunum | 0.68 |
Data adapted from a study in rats.[13]
Causality Behind Experimental Choices:
-
The use of a non-absorbable marker is critical for correcting for any water absorption or secretion that may occur during the experiment, which could otherwise lead to inaccurate permeability estimates.
-
The choice of the intestinal segment for perfusion is important, as the expression of transporters and metabolizing enzymes can vary along the length of the gastrointestinal tract.
-
This model is particularly useful for studying the interplay between transporters and metabolism in the intestine.[10]
Diagram: In Situ Single-Pass Intestinal Perfusion
Caption: Setup for in situ single-pass intestinal perfusion.
In Vivo Models: The Ultimate Test of Oral Bioavailability
In vivo pharmacokinetic studies in animal models are the definitive method for assessing the oral absorption and overall bioavailability of a drug candidate.[14][15] These studies provide crucial information on the rate and extent of drug absorption, as well as its distribution, metabolism, and excretion.
Pharmacokinetic Studies in Rodents and Non-Rodents: From Dose to Exposure
Pharmacokinetic studies typically involve administering the drug to animals via both oral and intravenous routes to determine the absolute bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Selection: Choose an appropriate animal model (e.g., mice, rats, dogs, or monkeys) based on the specific objectives of the study.
-
Dose Administration: Administer a single dose of the test compound orally (gavage) and intravenously (injection) to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Plasma Analysis: Separate the plasma from the blood samples and analyze the drug concentration using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
F (%): Absolute bioavailability, calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Comparative Pharmacokinetic Parameters of Novel Oral Cephalosporins
| Cephalosporin | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | F (%) |
| Cefditoren Pivoxil | Rat | 5.8 | 1.5 | 18.2 | 45 |
| Cefcapene Pivoxil | Dog | 12.3 | 2.0 | 45.6 | 60 |
| Ceftizoxime Alapivoxil | Monkey | 8.5 | 1.0 | 25.1 | 55 |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Causality Behind Experimental Choices:
-
The inclusion of an intravenous dose group is essential for determining the absolute bioavailability, as it provides a measure of the total systemic exposure of the drug.
-
The selection of multiple animal species is often necessary to assess interspecies differences in pharmacokinetics and to better predict the drug's behavior in humans.[14]
-
Factors such as food intake can significantly impact the oral absorption of some cephalosporins, particularly the ester prodrugs, and should be considered in the study design.[1][16]
Diagram: Oral Drug Absorption and Disposition
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A Comparative Guide to Purity Analysis of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic Acid by Nonaqueous Titration
Introduction
2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, often referred to as syn-Thiazoximic Acid, is a pivotal intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics, such as cefotaxime and ceftriaxone.[1][2] Its unique structure, featuring a thiazole ring and a methoxyimino group, is critical for conferring broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.[3] Given its role as a critical starting material, the accurate determination of its purity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth examination of nonaqueous titration as a robust and efficient method for the purity analysis of this key intermediate. We will explore the underlying chemical principles, present a detailed experimental protocol, and objectively compare its performance against the more contemporary, yet often more complex, High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, analytical scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this essential quality control technique.
The Analyte: Understanding the Chemistry of Thiazoximic Acid
This compound (Molecular Formula: C₆H₇N₃O₃S, Molecular Weight: approx. 201.20 g/mol ) is an amphoteric compound, possessing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂) on the thiazole ring.[4][5] Its limited solubility in water and the weak nature of its acidic and basic functionalities present challenges for traditional aqueous titration methods. Water, being amphiprotic, can compete with the analyte for the titrant, leading to indistinct and inaccurate endpoints.[6][7] This necessitates a shift to a nonaqueous solvent system, which can enhance the acidic or basic properties of the analyte and allow for a sharp, quantifiable endpoint.[7][8]
Principle of Nonaqueous Acid-Base Titration
Nonaqueous titration is a powerful analytical technique for quantifying substances that are either insoluble in water or are too weakly acidic or basic for aqueous analysis.[9][10] The core principle, grounded in the Brønsted-Lowry theory, involves dissolving the analyte in an inert organic solvent and titrating it with a strong acid or base prepared in a nonaqueous medium.[6][7]
For the analysis of Thiazoximic Acid, we treat it as a weak acid. The key experimental choices are:
-
Solvent Selection: An aprotic or protophilic solvent is chosen to dissolve the analyte and prevent interference. Solvents like dimethylformamide (DMF) are excellent choices as they are good solvents for weak acids and do not participate in leveling effects that would suppress the analyte's acidity.[10]
-
Titrant Selection: A strong base in a nonaqueous solvent, such as tetra-n-butylammonium hydroxide (TBAH) in a mixture of toluene and methanol, is used as the titrant. This provides a significant pH jump at the equivalence point.
-
Endpoint Detection: While visual indicators like Crystal Violet or Thymol Blue can be used, potentiometric detection is vastly superior in terms of accuracy, precision, and objectivity.[11][12][13] This method relies on measuring the potential difference between an indicator electrode (typically a glass electrode) and a reference electrode as a function of titrant volume, yielding a clear inflection point in the titration curve.[14]
Caption: Principle of titrating Thiazoximic Acid as a weak acid (HA).
Detailed Experimental Protocol: Nonaqueous Potentiometric Titration
This protocol describes a self-validating system for determining the purity of this compound.
1. Reagents and Apparatus
-
Analyte: this compound, reference standard or sample.
-
Solvent: Dimethylformamide (DMF), analytical grade.
-
Titrant: 0.1 M Tetra-n-butylammonium hydroxide (TBAH) in Toluene/Methanol.
-
Standard: Benzoic Acid, primary standard grade, dried at 105°C for 2 hours.
-
Apparatus: Automatic potentiometric titrator, glass pH electrode, reference electrode (e.g., Ag/AgCl), 100 mL titration vessel, analytical balance, volumetric flasks.
2. Titrant Standardization
-
Accurately weigh approximately 60 mg of dried benzoic acid into the titration vessel.
-
Dissolve in 50 mL of DMF.
-
Titrate with the 0.1 M TBAH solution under a gentle stream of nitrogen to prevent interference from atmospheric CO₂.
-
Record the volume of titrant required to reach the potentiometric endpoint.
-
Calculate the molarity of the TBAH solution. The standardization should be performed in triplicate.
3. Sample Analysis Workflow
Caption: Experimental workflow for the purity analysis of Thiazoximic Acid.
4. Calculation
The purity of the sample is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of TBAH solution consumed by the sample (mL)
-
M = Molarity of the standardized TBAH solution (mol/L)
-
MW = Molecular weight of Thiazoximic Acid (201.20 g/mol )
-
W = Weight of the sample (mg)
Performance Comparison: Nonaqueous Titration vs. HPLC
While nonaqueous titration is a classical and highly reliable method, HPLC is the modern workhorse of pharmaceutical analysis.[15][16] A direct comparison reveals that the choice of method is highly dependent on the analytical objective.
| Feature | Nonaqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base neutralization reaction in a nonaqueous medium.[10] | Differential partitioning of analyte and impurities between a stationary and mobile phase.[17] |
| Information Provided | Total acidic content (assay value). Does not distinguish between the main compound and acidic impurities. | Provides both purity (as % area) and a detailed impurity profile. Can separate isomers and related substances.[15] |
| Specificity | Low. Quantifies all components that react with the titrant under the test conditions. | High. Can resolve the main component from structurally similar impurities, degradants, and isomers.[16] |
| Accuracy & Precision | High (typically ≤0.5% RSD) for assay of bulk material.[14] | High (typically ≤1.0% RSD for purity, ≤0.5% for assay). |
| Speed & Throughput | Fast per-sample analysis time (typically 5-10 minutes). | Slower per-sample run time (typically 15-35 minutes), but amenable to automation for high throughput.[17] |
| Cost & Complexity | Lower instrument cost, less complex method development. Reagents are relatively inexpensive.[9] | High instrument cost, complex method development and validation. Requires high-purity solvents.[18] |
| Ideal Application | Routine quality control, release testing of bulk material, raw material identification and assay.[6] | Stability studies, impurity profiling, method development, analysis of complex mixtures and final formulations.[15][19] |
Discussion: Selecting the Appropriate Method
The data clearly indicates that nonaqueous titration and HPLC are complementary, not mutually exclusive, techniques.
Nonaqueous titration serves as an excellent method for the routine assay of this compound. Its speed, accuracy, and low cost make it ideal for confirming the identity and strength of bulk batches where the impurity profile is already well-characterized.[6][9] The method's trustworthiness is established through the use of a primary standard for titrant calibration, creating a direct link to a known reference.
HPLC , conversely, is indispensable during process development, formulation, and stability testing.[15][16] Its high specificity is required to identify and quantify individual impurities that could impact the safety and efficacy of the final drug product. While more expensive and complex, the detailed information it provides is non-negotiable for regulatory submissions and in-depth product understanding.
For a robust quality control strategy, a combination of both methods is often employed. HPLC is used to establish the impurity profile and validate the manufacturing process, while the simpler nonaqueous titration method is used for rapid and reliable release testing of subsequent batches.
Conclusion
Purity analysis of this compound by nonaqueous potentiometric titration is a highly accurate, precise, and cost-effective method. It is particularly well-suited for the quantitative assay of bulk material in a quality control environment. By understanding the chemical principles behind solvent and titrant selection, and by employing potentiometric endpoint detection, laboratories can achieve reliable results efficiently. While it lacks the specificity of chromatographic techniques like HPLC, its value as a primary analytical tool for assay determination is undisputed. The judicious selection of either titration or HPLC, based on the specific analytical need, is the hallmark of a sound scientific and risk-based approach to pharmaceutical quality assurance.
References
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COLLEGE OF PHARMACY - COP Bela. (n.d.). Non-Aqueous Titrations. Available at: [Link]
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Japanese Pharmacopoeia. (n.d.). Endpoint Detection Methods in Titrimetry. Available at: [Link]
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Slideshare. (2022). Non Aqueous titration: Definition, Principle and Application. Available at: [Link]
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chemeurope.com. (n.d.). Nonaqueous titration. Available at: [Link]
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PHARMD GURU. (n.d.). 5. NON AQUEOUS TITRATIONS. Available at: [Link]
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Chemsrc. (2025). CAS#:65872-41-5 | 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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PharmaGuru. (2025). What Is Nonaqueous Titration: Learn Quickly With Case study And FAQs. Available at: [Link]
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Wiley Online Library. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Available at: [Link]
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BYJU'S. (n.d.). Non Aqueous Titration Theory. Available at: [Link]
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Systematic Reviews in Pharmacy. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Available at: [Link]
-
ResearchGate. (2025). (PDF) Recent analytical methods for cephalosporins in biological fluids. Available at: [Link]
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National Institutes of Health. (n.d.). Recent analytical methods for cephalosporins in biological fluids. Available at: [Link]
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American Journal of Analytical Chemistry. (n.d.). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Available at: [Link]
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Gpatindia. (n.d.). Semester –I UNIT 2(b): Non-aqueous Titration. Available at: [Link]
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Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
